Calcium dextrofolinate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
115940-48-2 |
|---|---|
Molecular Formula |
C20H21CaN7O7 |
Molecular Weight |
511.5 g/mol |
IUPAC Name |
calcium (2S)-2-[[4-[[(6R)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13+;/m1./s1 |
InChI Key |
KVUAALJSMIVURS-KZCZEQIWSA-L |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium dextrofolinate; Calcium (6R)-folinate; |
Origin of Product |
United States |
Foundational & Exploratory
(6R)-leucovorin mechanism of action in cellular pathways
An In-Depth Technical Guide on the Core Mechanism of Action of (6R)-Leucovorin in Cellular Pathways
Introduction
Leucovorin, also known as folinic acid, is a critical adjuvant in modern chemotherapy, primarily utilized to modulate the efficacy and toxicity of antifolate drugs and fluoropyrimidines. It is the 5-formyl derivative of tetrahydrofolic acid and is administered as a racemic mixture of its two diastereoisomers: (6S)-leucovorin (the biologically active form) and (6R)-leucovorin (the biologically inactive form).[1][2] This guide provides a detailed examination of the mechanisms through which leucovorin interacts with cellular pathways, its distinct roles in combination with methotrexate (B535133) and 5-fluorouracil (B62378) (5-FU), and the experimental methodologies used to elucidate these functions.
The Central Role of Folate Metabolism
To understand leucovorin's mechanism, it is essential first to comprehend the cellular folate pathway. Folates are essential B vitamins that, in their reduced tetrahydrofolate (THF) form, act as cofactors in one-carbon transfer reactions.[3][4] These reactions are fundamental for the de novo synthesis of purines (adenine, guanine) and thymidylate, which are the essential building blocks of DNA and RNA.
The central enzyme in this pathway is dihydrofolate reductase (DHFR) , which catalyzes the reduction of dihydrofolate (DHF) to the active tetrahydrofolate (THF).[3][5] THF is then converted into various derivatives, most notably 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) and 5-methyltetrahydrofolate (5-CH₃-THF) , which donate their one-carbon units for nucleotide synthesis.[6]
(6S)-leucovorin, the active isomer, is readily converted within the cell to 5,10-CH₂-THF and other THF derivatives.[7] Crucially, it enters the folate pool without the need for reduction by DHFR, allowing it to bypass enzymatic inhibition.[8][9]
Caption: Folate metabolism pathway and points of pharmacological intervention.
Mechanism of Action: Leucovorin Rescue in Methotrexate Therapy
High-dose methotrexate (MTX) is a potent chemotherapeutic agent that functions by competitively inhibiting DHFR.[8][10] This inhibition blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The resulting inability to synthesize DNA and RNA is cytotoxic, particularly to rapidly dividing cancer cells. However, this toxicity also affects healthy, rapidly proliferating tissues, such as bone marrow and gastrointestinal mucosa, causing severe side effects.[11]
Leucovorin rescue is a critical strategy to mitigate this toxicity.[9][11] Administered typically 24 hours after MTX, leucovorin circumvents the DHFR blockade.[12]
-
Bypassing the Blockade : As a reduced folate, (6S)-leucovorin does not require DHFR for its activation and directly replenishes the THF pool, allowing for the resumption of nucleotide synthesis in healthy cells.[8][13]
-
Selective Rescue : The rescue effect is selective. Normal cells are more efficient at transporting leucovorin than many types of cancer cells. This differential uptake allows for the preferential rescue of healthy tissues while maintaining the antitumor effect of MTX.[8]
-
Enzyme Competition : At the molecular level, leucovorin's metabolites can also compete with MTX polyglutamates (the intracellularly trapped, active form of MTX) for binding to folate-dependent enzymes, further contributing to the rescue mechanism.[14][15]
Mechanism of Action: Potentiation of 5-Fluorouracil (5-FU)
In contrast to its role as a rescue agent with MTX, leucovorin acts as a potentiator of 5-fluorouracil (5-FU), a cornerstone drug for treating colorectal cancer.[16][17] The primary cytotoxic action of 5-FU is the inhibition of thymidylate synthase (TS) , the enzyme responsible for the synthesis of thymidylate (dTMP), a necessary precursor for DNA synthesis.[17]
-
Metabolic Activation : 5-FU is converted intracellularly to 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP).[18]
-
Ternary Complex Formation : FdUMP binds to TS, but this binary complex is unstable and the inhibition is reversible. The efficacy of 5-FU is dramatically enhanced by the presence of (6S)-leucovorin's key metabolite, 5,10-CH₂-THF.[1]
-
Stabilized Inhibition : 5,10-CH₂-THF acts as a cofactor that binds to both FdUMP and TS, forming a stable, covalent ternary complex.[16][18] This stabilization leads to prolonged and near-irreversible inhibition of TS, resulting in a sustained shutdown of DNA synthesis and enhanced cancer cell death.[7]
Caption: Formation of the stable ternary complex with 5-FU and Leucovorin.
Data Presentation: Pharmacokinetics of Leucovorin Isomers
The two stereoisomers of leucovorin exhibit vastly different pharmacokinetic profiles. The (6S) isomer is biologically active but is rapidly metabolized, whereas the (6R) isomer is inactive and cleared much more slowly.[19][20]
| Parameter | (6S)-Leucovorin | (6R)-Leucovorin | Metabolite: (6S)-5-CH₃-THF | Reference(s) |
| Biological Activity | Active | Inactive | Active | [2] |
| Terminal Half-life | ~45 minutes | ~388 minutes | ~446 minutes | [19] |
| Plasma Clearance | Rapid (119.2 mL/min) | Slow | Slow | [20] |
| Primary Metabolism | Converted to 5-CH₃-THF | Slowly eliminated by renal excretion | Terminal metabolite | [20][21] |
| Steady-State Plasma Conc. (High-Dose IV) | 3.25 µM | 38.2 µM | 5.7 µM | [19] |
| Bioavailability (Oral) | Saturable; decreases with dose | Higher than (6S) form at high doses | Primary circulating active folate after oral dose | [20][22] |
Experimental Protocols
The dual mechanisms of leucovorin can be verified through specific in-vitro experiments.
Protocol 1: Cell Viability Assay for Methotrexate Rescue
This protocol determines the ability of leucovorin to rescue cells from MTX-induced cytotoxicity.
-
Cell Culture : Plate human cancer cells (e.g., MCF-7 breast cancer line) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment : Treat cells with a range of MTX concentrations (e.g., 0.01 to 10 µM) with and without a fixed concentration of leucovorin (e.g., 10 µM). Include control wells with no drug.
-
Incubation : Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment (MTT Assay) : Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis : Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Plot cell viability (%) against MTX concentration to generate dose-response curves and compare the IC₅₀ values (concentration for 50% inhibition) with and without leucovorin.
Protocol 2: In-situ Thymidylate Synthase (TS) Inhibition Assay
This protocol measures the enhancement of 5-FU-mediated TS inhibition by leucovorin.
-
Cell Culture and Treatment : Grow colon cancer cells (e.g., LS174T) to near confluence.[1] Treat the cells with 5-FU alone, leucovorin alone, or a combination of 5-FU and leucovorin for a defined period (e.g., 4 hours).
-
Cell Permeabilization : Gently permeabilize the cells using a digitonin-based buffer to allow entry of the assay substrate.
-
TS Activity Measurement : Add an assay mixture containing [5-³H]-dUMP (a radiolabeled substrate for TS). The TS reaction releases the tritium (B154650) from dUMP into the water as ³H₂O.
-
Quantification : Stop the reaction and separate the aqueous phase containing ³H₂O from the remaining radiolabeled substrate using activated charcoal. Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Data Analysis : Calculate TS activity as the amount of ³H₂O produced per unit time. Compare the % inhibition of TS activity across the different treatment groups to demonstrate the potentiating effect of leucovorin.
Caption: A typical experimental workflow for assessing cell viability.
Conclusion
(6R)-leucovorin itself is an inactive isomer, but it is administered as part of a racemic mixture with the active (6S)-leucovorin. The mechanism of action of leucovorin is entirely dependent on the metabolic conversion of its active (6S) form. Its role in cellular pathways is context-dependent and defined by its partner chemotherapeutic agent. In conjunction with methotrexate, it serves as a "rescue" agent, bypassing the DHFR enzyme block to selectively save healthy cells from toxicity. Conversely, with 5-fluorouracil, it acts as a potentiator, forming a stable ternary complex with thymidylate synthase to enhance the drug's cytotoxic effect. This dual functionality underscores its indispensable role in optimizing cancer treatment regimens.
References
- 1. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 2. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetrahydrofolic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. What is Folinic Acid used for? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 15. Interaction of methotrexate polyglutamates and dihydrofolate during leucovorin rescue in a human breast cancer cell line (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical rationale for the 5-fluorouracil leucovorin combination and update of clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Leucovorin modulation of fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 5-Fluorouracil and Leucovorin Interaction: Enhanced Efficacy and Toxicity | empathia.ai [empathia.ai]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Clinical pharmacokinetics of high-dose leucovorin calcium after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics of leucovorin metabolites in human plasma as a function of dose administered orally and intravenously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of Calcium 5-Formyltetrahydrofolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium 5-formyltetrahydrofolate, also known as leucovorin, is a crucial active pharmaceutical ingredient used as an antidote to folic acid antagonists and in combination chemotherapy. Its synthesis and purification present unique challenges due to the molecule's sensitivity to oxidation and the presence of stereoisomers. This technical guide provides a comprehensive overview of the prevalent synthetic routes and purification strategies for producing high-purity calcium 5-formyltetrahydrofolate. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to aid researchers and professionals in the development and optimization of manufacturing processes for this vital medication.
Introduction
5-Formyltetrahydrofolate is a metabolically active form of folic acid, playing a vital role in one-carbon metabolism, which is essential for the synthesis of nucleotides and certain amino acids. The calcium salt of 5-formyltetrahydrofolate, known as calcium folinate or leucovorin, is widely used in medicine. It is primarily administered to counteract the toxic effects of high-dose methotrexate (B535133) therapy and to enhance the efficacy of fluorouracil in the treatment of colorectal cancer.[1][2]
The synthesis of calcium 5-formyltetrahydrofolate typically starts from folic acid and involves a multi-step process. The core of the synthesis is the reduction of the pteridine (B1203161) ring system in folic acid to form tetrahydrofolic acid (THFA), followed by the introduction of a formyl group at the N5 position. The final step involves the formation of the calcium salt.[3][4] The purification of the final product is critical to ensure its safety and efficacy, as impurities and diastereomeric isomers can affect its biological activity.[5][6]
This guide details the common synthetic pathways and purification methodologies, providing structured data and visual workflows to facilitate a deeper understanding of the process.
Synthesis of Calcium 5-Formyltetrahydrofolate
The most common synthetic strategies for calcium 5-formyltetrahydrofolate begin with folic acid as the starting material. The general approach involves reduction, formylation, and salt formation.[3]
Key Synthetic Steps
2.1.1. Reduction of Folic Acid to Tetrahydrofolic Acid (THFA)
The initial and critical step is the reduction of the pyrazine (B50134) ring in folic acid. This is typically achieved using reducing agents such as sodium borohydride (B1222165) or through catalytic hydrogenation.[1][4]
-
Chemical Reduction: Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) are frequently used in an aqueous alkaline solution to reduce folic acid to tetrahydrofolic acid.[1][7] The reaction is typically carried out at controlled temperatures to minimize degradation of the product.[1]
-
Catalytic Hydrogenation: An alternative method involves the use of a catalyst, such as platinum oxide (PtO₂), in a suitable solvent like formic acid.[4]
2.1.2. Formylation of Tetrahydrofolic Acid
Following the reduction, a formyl group is introduced into the THFA molecule. This can be accomplished through various formylating agents. A common method involves the reaction of THFA with a formyl source, which can lead to the formation of 5,10-methenyltetrahydrofolic acid as an intermediate.[8] This intermediate is then hydrolyzed to yield 5-formyltetrahydrofolate.[8]
2.1.3. Salt Formation
The final step is the conversion of 5-formyltetrahydrofolic acid to its calcium salt. This is typically achieved by reacting the acid with a calcium source, such as calcium chloride, calcium hydroxide (B78521), or calcium acetate, in an aqueous solution.[5][9] The pH of the solution is a critical parameter that needs to be controlled to ensure the precipitation of the desired calcium salt.[7][9]
Synthetic Workflow Diagram
Caption: General synthetic workflow for Calcium 5-Formyltetrahydrofolate.
Experimental Protocols
Protocol 1: Synthesis via Sodium Borohydride Reduction
-
Reduction of Folic Acid:
-
Suspend 30g of folic acid in 200g of water in a suitable reaction vessel.[1]
-
Add 30g of 18% sodium hydroxide solution to completely dissolve the folic acid.[1]
-
Separately, dissolve 30g of sodium borohydride in 100g of water.[1]
-
Slowly add the sodium borohydride solution to the folic acid solution.[1]
-
Heat the reaction mixture to 60°C and maintain for 2 hours.[1]
-
Cool the mixture to 0-10°C and adjust the pH to 3-5 with concentrated hydrochloric acid to precipitate the product.[1]
-
Filter the solid to obtain tetrahydrofolic acid.[1]
-
-
Formylation and Salt Formation:
-
The obtained tetrahydrofolic acid is then subjected to a formylation reaction to yield 5,10-methylenetetrahydrofolic acid.[1]
-
This intermediate is salified with hydrochloric acid to form 5,10-methylenetetrahydrofolic acid hydrochloride.[1]
-
The hydrochloride salt is then treated with a calcium-containing compound to produce calcium folinate.[1]
-
Protocol 2: Synthesis via Catalytic Hydrogenation
-
Simultaneous Hydrogenation and Formylation:
-
Folic acid is hydrogenated and formylated simultaneously in 90-100% formic acid using a platinum oxide catalyst.[4]
-
-
Salt Formation:
-
The resulting leucovorin is dissolved in a sodium hydroxide solution.[4]
-
Calcium chloride is added to the solution.[4]
-
The calcium salt is then precipitated by the addition of ethanol (B145695).[4]
-
Quantitative Data Summary
| Parameter | Method | Yield | Purity | Reference |
| Overall Yield | Reduction, formylation, hydrolysis, salt formation | 54-59% | - | [3] |
| Yield | Oxidation of a pteridine derivative | 63% | 98.9% (HPLC) | [9] |
| Yield | Amine base in ring opening of anhydroleucovorin | 57-61% | 94.5-98.3% (HPLC/TLC) | [5] |
| Optical Purity | Chemo-enzymatic synthesis | - | 99.9% de (6S-form) | [10] |
Purification of Calcium 5-Formyltetrahydrofolate
The purification of calcium 5-formyltetrahydrofolate is a critical step to remove impurities, including unreacted starting materials, by-products, and diastereomers. The biologically active form is the (6S)-isomer, and its separation from the (6R)-isomer is often a key challenge.[6][11]
Purification Techniques
3.1.1. Crystallization
Crystallization is a widely used method for purifying calcium 5-formyltetrahydrofolate. The choice of solvent system is crucial for obtaining a high-purity crystalline product. Aqueous ethanol is a commonly used solvent for precipitation and crystallization.[5][6] Different crystalline forms (polymorphs) can be obtained depending on the crystallization conditions, which may affect the stability and bioavailability of the final product.[12][13]
3.1.2. Column Chromatography
For achieving very high purity, column chromatography can be employed.[5][14] Techniques such as chromatography on synthetic magnesium silicate (B1173343) (Magnesol) or florisil (B1214189) have been reported.[10][14] However, column chromatography can be expensive and time-consuming for large-scale production.[5]
3.1.3. Diastereomeric Resolution
Since the synthetic product is often a mixture of diastereomers, specific resolution techniques may be necessary to isolate the desired (6S)-isomer. This can involve the formation of diastereomeric salts with a chiral resolving agent, followed by separation and conversion back to the calcium salt.[6]
Purification Workflow Diagram
Caption: General purification workflow for Calcium 5-Formyltetrahydrofolate.
Experimental Protocols
Protocol 3: Purification by Precipitation with Ethanol
-
Dissolve the crude calcium leucovorin in water.[4]
-
Treat the solution with calcium chloride.[4]
-
Precipitate the purified calcium salt by adding ethanol.[4]
-
Filter the precipitate, wash with aqueous ethanol, ethanol, and ether, and then dry under reduced pressure.[5]
Protocol 4: Chromatographic Purification
-
Dissolve crude barium leucovorin in warm water.[14]
-
Clarify the cooled solution.[14]
-
Prepare a column with Magnesol slurried in water.[14]
-
Apply the clarified solution to the column and proceed with elution to separate the desired product.[14]
Analytical Methods for Purity Assessment
Ensuring the purity and quality of the final product is paramount. Various analytical techniques are employed to characterize and quantify calcium 5-formyltetrahydrofolate and its impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity of calcium 5-formyltetrahydrofolate.[9][15][16] It allows for the separation and quantification of the active ingredient from related substances and degradation products. Specific HPLC methods can also be used to separate and quantify the (6S) and (6R) diastereomers.[11]
Spectroscopic Methods
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for identification and to determine the absorption spectrum of the compound.[3][15]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and is used for identification by comparing the spectrum with a reference standard.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the chemical structure of the synthesized compound.[3]
Other Analytical Tests
Other important quality control tests include:
-
Water Content: Determined by Karl Fischer titration.[15][17]
-
Heavy Metals: To ensure the product is free from heavy metal contamination.[15][17]
-
Clarity and Color of Solution: A simple visual inspection of the dissolved product.[15]
-
pH of Aqueous Solution. [17]
Purity Specifications Summary
| Parameter | Specification | Method | Reference |
| Assay (by HPLC) | 97.0 - 102.0% | HPLC | [17] |
| Water Content | NMT 17.0% | Karl Fischer | [15][17] |
| Heavy Metals | NMT 50 ppm | Method 2 | [15][17] |
| Folic Acid | NMT 1.0% | HPLC | [17] |
| 10-Formylfolic Acid | NMT 1.0% | HPLC | [17] |
| Individual Unidentified Impurities | NMT 0.1% | HPLC | [17] |
| Sum of Impurities | NMT 2.0% | HPLC | [17] |
| Calcium Content | 7.54 - 8.14% | - | [17] |
| Optical Rotation (2.5% in H₂O) | +14.4° to +18.0° | - | [17] |
NMT: Not More Than
Conclusion
The synthesis and purification of calcium 5-formyltetrahydrofolate are well-established processes, yet they require careful control of reaction conditions and purification parameters to achieve a high-purity product suitable for pharmaceutical use. This guide has outlined the primary synthetic routes from folic acid, detailing the key steps of reduction, formylation, and salt formation. Furthermore, it has provided an overview of common purification techniques, including crystallization and chromatography, which are essential for removing impurities and isolating the desired biologically active isomer. The provided experimental protocols, quantitative data, and workflow diagrams serve as a valuable resource for professionals engaged in the research, development, and manufacturing of this critical therapeutic agent. Continuous optimization of these processes is crucial for improving yields, reducing costs, and ensuring the highest quality of the final drug product.
References
- 1. Preparation method of calcium folinate - Eureka | Patsnap [eureka.patsnap.com]
- 2. Folinic acid calcium | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 3. [Study on synthesis and purification of calcium 5-formyltetrahydrofolate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. US4500711A - Synthesis of leucovorin - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102399223A - Preparation method of medicinal calcium folinate - Google Patents [patents.google.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. CN113387953A - Synthesis method and application of calcium folinate - Google Patents [patents.google.com]
- 10. Chemo-enzymatic synthesis of optically pure l-leucovorin, an augmentor of 5-fluorouracil cytotoxicity against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioactivity of orally administered unnatural isomers, [6R]-5-formyltetrahydrofolate and [6S]-5,10-methenyltetrahydrofolate, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN102516247A - A-type calcium L-5-methyltetrahydrofolate polymorphism and preparation method thereof - Google Patents [patents.google.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 16. LC-MS characterization of trace impurities contained in calcium folinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. parchem.com [parchem.com]
The Unseen Isomer: A Technical Guide to the Pharmacokinetics and Bioavailability of Calcium Dextrofolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of calcium dextrofolinate. While the levo-isomer, levofolinate, is the biologically active form of folinic acid, understanding the absorption, distribution, metabolism, and excretion (ADME) of the dextro-isomer is crucial for a complete pharmacological profile of racemic leucovorin preparations. This document synthesizes available data, details experimental methodologies, and visualizes key pathways to support further research and development.
Introduction to Folinic Acid Isomers
Folinic acid (leucovorin) is administered as a calcium salt and exists as a racemic mixture of two stereoisomers: dextrofolinate and levofolinate. The levo-isomer, calcium levofolinate, is the pharmacologically active form, serving as a precursor to tetrahydrofolate (THF) and its derivatives, which are essential cofactors in one-carbon metabolism.[1][2] In contrast, the dextro-isomer is considered biologically inactive.[3] However, its presence in racemic formulations necessitates a thorough understanding of its pharmacokinetic profile to assess any potential interactions or effects.
Pharmacokinetic Profile
Quantitative data on the pharmacokinetics of dextrofolinate is primarily derived from studies investigating racemic leucovorin or bioequivalence studies comparing levofolinate preparations with racemic mixtures.
Table 1: Summary of Pharmacokinetic Parameters for Dextrofolinate in Healthy Subjects
| Parameter | Value | Study Population | Dosing | Source |
| Cmax (Maximum Plasma Concentration) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |
| Tmax (Time to Maximum Concentration) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |
| AUC (Area Under the Curve) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |
| t1/2 (Terminal Elimination Half-Life) | Reported but not specified in abstract | 24 Healthy Chinese Subjects | Single intravenous dose of Sodium Folinate Injection | [4] |
Note: Specific quantitative values for dextrofolinate were not available in the abstracts of the search results. The table indicates that these parameters were measured in the cited study.
Bioavailability and Absorption
The bioavailability of the calcium moiety is dependent on its solubility and the physiological environment of the gastrointestinal tract. Calcium is absorbed through both active, vitamin D-dependent transport, primarily in the duodenum, and passive diffusion throughout the intestine.[5][6] Factors such as gastric pH, presence of food, and certain dietary components like phytic acid can influence the extent of calcium absorption.[5]
While specific bioavailability studies for this compound are scarce, the absorption of the folinate portion is understood to occur in the small intestine.
Metabolism and Excretion
Following administration of racemic leucovorin, both isomers are metabolized. Levofolinate is converted to its active metabolite, l-5-methyltetrahydrofolate.[4] Dextrofolinate is also metabolized, though to a lesser extent, to d-5-methyltetrahydrofolate.[4] The dextro-isomer is primarily excreted unchanged by the kidneys.[1]
Diagram 1: Metabolic Pathway of Folinic Acid Isomers
Caption: Metabolic fate of racemic calcium folinate isomers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. The following section outlines a typical experimental protocol for a bioequivalence study involving folinate isomers.
Study Design
A common design for pharmacokinetic assessment is a single-center, randomized, open-label, crossover study.[4] This design minimizes variability between subjects and allows for direct comparison of different formulations.
Diagram 2: Experimental Workflow for a Crossover Bioequivalence Study
Caption: Workflow of a three-period crossover bioequivalence study.
Subjects
Studies are typically conducted in healthy adult volunteers to avoid confounding factors from disease states. Key inclusion criteria often include age, weight, and normal baseline laboratory values. Exclusion criteria would include a history of significant medical conditions, allergies to the study drug, or recent participation in other clinical trials.
Dosing and Administration
The dosage and route of administration are determined by the study objectives. For bioequivalence studies, single doses of the test and reference formulations are administered.[4]
Sample Collection
Blood samples are collected at predetermined time points before and after drug administration. For instance, samples might be collected at 0 (pre-dose), 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Plasma is separated by centrifugation and stored at -80°C until analysis.
Analytical Method
The concentrations of dextrofolinate, levofolinate, and their metabolites in plasma are quantified using a validated analytical method, typically chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This method offers high sensitivity and specificity for differentiating between the stereoisomers.
Method Validation Parameters:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity: The range over which the assay response is directly proportional to the analyte concentration.
-
Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of the measurements, respectively.
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[7]
Diagram 3: Logical Flow of Chiral LC-MS/MS Analysis
Caption: Key steps in the chiral LC-MS/MS analytical method.
Conclusion
The pharmacokinetic profile of this compound, while not as extensively studied as its levo-isomer, is an important consideration in the overall evaluation of racemic leucovorin. It is primarily cleared by the kidneys, and its metabolic contribution is minimal compared to levofolinate. The methodologies outlined in this guide provide a framework for conducting robust pharmacokinetic and bioavailability studies. Further research focusing specifically on the disposition of dextrofolinate could provide additional insights into its role, if any, in the therapeutic setting.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. imrpress.com [imrpress.com]
- 3. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin. | Semantic Scholar [semanticscholar.org]
- 4. Three-Period Bioequivalence Study of Sodium Levofolinate Injection With Calcium Levofolinate for Injection and Sodium Folinate for Injection in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo intestinal absorption of calcium in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
Molecular formula and computed properties of Calcium dextrofolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Calcium dextrofolinate, a crucial compound in both clinical oncology and biomedical research. This document details its molecular and computed properties, provides comprehensive experimental protocols for its analysis and application, and visualizes key biological pathways and experimental workflows.
Molecular Formula and Computed Properties
This compound, the calcium salt of the biologically active d-isomer of folinic acid, is a vital adjuvant in cancer chemotherapy. Its primary roles are to counteract the toxic effects of folic acid antagonists, such as methotrexate (B535133), and to enhance the efficacy of fluoropyrimidines like 5-fluorouracil.
Below is a summary of its key molecular and computed physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C20H21CaN7O7 | PubChem[1] |
| Molecular Weight | 511.5 g/mol | PubChem[1] |
| Exact Mass | 511.1128369 Da | PubChem[1] |
| Monoisotopic Mass | 511.1128369 Da | PubChem[1] |
| pKa (Folinic Acid) | 3.1, 4.8, 10.4 | Merck Index[2] |
| Predicted logP | -3.8 | DrugBank[2] |
| Hydrogen Bond Donor Count | 5 | DrugBank[3] |
| Hydrogen Bond Acceptor Count | 12 | DrugBank[3] |
| Rotatable Bond Count | 9 | DrugBank[3] |
| Topological Polar Surface Area | 221 Ų | PubChem[1] |
| Solubility | Very soluble in water; practically insoluble in alcohol. | Not specified |
Experimental Protocols
This section outlines detailed methodologies for the analysis and in vitro application of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol describes a stability-indicating HPLC method for the quantitative analysis of Leucovorin Calcium (Calcium Folinate).
Instrumentation and Materials:
-
HPLC System: Agilent 1100 Series or equivalent, equipped with a UV detector.
-
Column: Agilent Poroshell EC-C8, 4.6 x 150 mm, 2.7 µm particle size.
-
Mobile Phase A: 5 mM tetrabutylammonium (B224687) phosphate (B84403) buffer with 20% methanol, pH adjusted to 6.6 with tetrabutylammonium hydroxide.
-
Mobile Phase B: Methanol.
-
Standard: USP Leucovorin Calcium reference standard.
Chromatographic Conditions:
-
Gradient: 0-20 min (0-10% B), 20.1-30 min (0% B).
-
Flow Rate: 0.75 mL/min.
-
Column Temperature: 55 °C.
-
Detection Wavelength: 290 nm.
Procedure:
-
Standard Preparation: Prepare a stock solution of Leucovorin Calcium standard in the mobile phase. Further dilute to achieve a working concentration (e.g., 46.4 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the linear range of the assay.
-
Injection: Inject the prepared standard and sample solutions into the HPLC system.
-
Analysis: Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.
In Vitro Methotrexate Rescue Assay using MTT
This protocol details an in vitro assay to evaluate the efficacy of this compound in rescuing cells from methotrexate-induced cytotoxicity using a colorimetric MTT assay.
Materials:
-
Cancer cell line (e.g., human osteosarcoma cell lines).
-
Cell culture medium and supplements.
-
Methotrexate (MTX).
-
This compound (Leucovorin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Methotrexate Treatment: Treat the cells with varying concentrations of methotrexate and incubate for a specified period (e.g., 12-24 hours).
-
Leucovorin Rescue: Add different concentrations of this compound to the methotrexate-treated cells at various time points post-methotrexate exposure.
-
MTT Addition: After the rescue incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours in a humidified atmosphere at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the rescue effect of this compound.
Signaling Pathways and Mechanisms of Action
This compound's therapeutic effects are rooted in its interaction with folate metabolism and its synergy with other chemotherapeutic agents.
Synergy with 5-Fluorouracil (5-FU)
Folinic acid potentiates the cytotoxic effects of 5-FU by stabilizing the binding of the 5-FU metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to the enzyme thymidylate synthase (TS). This enhanced inhibition of TS leads to a more profound and sustained depletion of thymidylate, which is essential for DNA synthesis and repair.
Folic Acid-Mediated STAT3 Activation
Folic acid and folinic acid can activate the Signal Transducer and Activator of Transcription 3 (STAT3), a known pro-oncogene, through the Folate Receptor alpha (FRα) in a Janus Kinase (JAK)-dependent manner. This signaling pathway has implications for both normal cellular processes and tumor growth.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro experiment assessing the methotrexate rescue potential of this compound.
References
The Unraveling of a Stereochemical Duality: A Technical Guide to the Discovery and Historical Development of Dextrofolinate Isomers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the discovery and historical development of dextrofolinate, the biologically inactive stereoisomer of folinic acid. From the initial synthesis of racemic folinic acid to the elucidation of the distinct biological roles of its isomers, this document traces the scientific journey that has shaped our understanding and clinical application of folates.
Introduction: The Dawn of Folinic Acid and the Emergence of Isomerism
The story of dextrofolinate is intrinsically linked to the discovery of its parent compound, folinic acid. In the 1930s, Lucy Wills identified a "new hemopoietic factor" in yeast and liver that could cure tropical macrocytic anemia.[1] This substance was later termed "Wills' factor."[1] Parallel research on microbial growth factors led to the isolation of "folic acid" from spinach in 1941.[2] The industrial synthesis of folic acid was achieved by 1945.[3]
Shortly thereafter, in 1948, a crucial growth factor for the bacterium Leuconostoc citrovorum was discovered and named "citrovorum factor."[4] This factor was later identified as a derivative of folic acid and is now known as folinic acid or leucovorin.[2][4] The first synthesis of folinic acid was also reported in 1945.[4]
Early chemical synthesis of folinic acid from folic acid revealed a critical aspect of its structure: the creation of a new chiral center at the 6th carbon position. This resulted in the production of an equimolar, or racemic, mixture of two diastereomers: the (6S)-isomer and the (6R)-isomer.[5] It was the subsequent separation and individual biological evaluation of these isomers that unveiled their profoundly different activities, leading to the identification of the (6S)-isomer as the biologically active levofolinate and the (6R)-isomer as the biologically inert dextrofolinate .
The Dichotomy in Biological Activity: Levofolinate versus Dextrofolinate
The pivotal discovery in the history of folinic acid isomers was the realization that only one of the two forms produced during synthesis was biologically active. The levorotatory isomer, (6S)-folinic acid (levoleucovorin), was found to be the active component, capable of participating in essential metabolic pathways.[6][7] In contrast, the dextrorotatory isomer, (6R)-folinic acid (dextrofolinate), was determined to be biologically inactive.[8]
The primary function of the active levofolinate is to serve as a reduced form of folic acid that can bypass the metabolic step inhibited by dihydrofolate reductase (DHFR) antagonists like methotrexate (B535133).[4][7] It is readily converted into other vital cofactors, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate, which are essential for the synthesis of purines, pyrimidines, and methionine, all critical for DNA replication and cellular repair.[4][7]
Early and subsequent in vitro and in vivo studies consistently demonstrated the inability of dextrofolinate to perform these functions. For instance, dextrofolinate does not support the growth of Pediococcus Cerevisiae, a bacterium dependent on folinic acid.[8] Furthermore, it is ineffective in "rescuing" cells from the cytotoxic effects of methotrexate.[8] While some research indicated that dextrofolinate could competitively inhibit the cellular uptake of the active levofolinate in certain experimental conditions, it did not interfere with the cell growth support or the enhancement of 5-fluorouracil (B62378) cytotoxicity provided by the levo-isomer in tissue culture experiments, suggesting limited clinical relevance of this inhibition.[9]
The current understanding is that after administration of the racemic mixture, the inactive dextro-isomer is slowly excreted by the kidneys, while the active levo-isomer is rapidly converted to its biologically useful forms.[6][7]
Historical Development of Isomer Separation and Analysis
The initial challenge following the synthesis of racemic folinic acid was the separation of its two stereoisomers to study their individual properties. Over the decades, various methods have been developed and refined for this purpose.
Early Methods: Fractional Crystallization
Early approaches to separate the diastereomers relied on classical chemical resolution techniques, primarily fractional crystallization. This method takes advantage of the different solubilities of the diastereomeric salts formed with a chiral resolving agent. Various patents from the mid to late 20th century describe processes for separating the (6R) and (6S) forms by forming salts with at least dibasic organic amines and then selectively crystallizing one of the isomers.
Chromatographic Techniques
The advent of chromatography provided more efficient and precise methods for the separation and analysis of dextrofolinate and levofolinate.
The development of chiral stationary phases for HPLC revolutionized the ability to separate enantiomers and diastereomers. A notable method for separating folinic acid isomers involves the use of a bovine serum albumin (BSA)-bonded silica (B1680970) as the chiral stationary phase. This technique allows for the baseline separation of the (6R) and (6S) isomers of both folinic acid and its metabolite, 5-methyltetrahydrofolate.[10]
Table 1: HPLC Separation of Folinic Acid Isomers
| Parameter | Value |
| Stationary Phase | Bovine Serum Albumin (BSA)-bonded silica |
| Mobile Phase | 5 mM and 25 mM sodium phosphate (B84403) buffers (pH 7.4) |
| Resolution Factor (LV) | 1.65 |
| Resolution Factor (MeTHF) | 2.31 |
| Purity of Separated Isomers | >99% |
Data sourced from Choi and Schilsky (1988).[10]
Electrophoretic Methods
More recently, capillary electrophoresis has emerged as a powerful tool for the chiral separation of folinic acid diastereomers, offering high efficiency and rapid analysis times.
Experimental Protocols: A Historical Perspective
To provide a deeper understanding of the research that defined the roles of dextrofolinate and levofolinate, this section outlines the general methodologies of key historical experiments.
Microbiological Assay for Biological Activity
Objective: To determine the biological activity of the separated isomers of folinic acid.
Methodology:
-
A bacterial strain with a known requirement for folinic acid for growth, such as Pediococcus Cerevisiae (formerly Leuconostoc citrovorum), is used.
-
A basal culture medium is prepared containing all necessary nutrients for bacterial growth except for folinic acid.
-
Known concentrations of the separated dextrofolinate and levofolinate isomers, as well as the racemic mixture, are added to separate batches of the culture medium.
-
The bacterial cultures are inoculated with a standardized amount of the microorganism.
-
The cultures are incubated under controlled conditions (temperature and time).
-
Bacterial growth is measured, typically by turbidimetry (measuring the cloudiness of the culture).
-
The amount of growth is correlated with the concentration of the isomer, allowing for a quantitative assessment of its biological activity.
Expected Outcome: Significant growth is observed in the presence of levofolinate and the racemic mixture, while little to no growth is seen with dextrofolinate, demonstrating its biological inactivity.
Methotrexate Rescue Assay in Cell Culture
Objective: To evaluate the ability of folinic acid isomers to rescue mammalian cells from methotrexate-induced cytotoxicity.
Methodology:
-
A mammalian cell line, such as a human leukemic cell line (e.g., CCRF-CEM), is cultured in a suitable growth medium.
-
Cells are exposed to a cytotoxic concentration of methotrexate for a defined period.
-
After exposure, the cells are washed and resuspended in fresh medium containing varying concentrations of either dextrofolinate, levofolinate, or the racemic mixture.
-
The cells are incubated for a period sufficient to allow for cell proliferation in the absence of toxicity.
-
Cell viability and proliferation are assessed using methods such as trypan blue exclusion, MTT assay, or cell counting.
-
The ability of each isomer to reverse the growth-inhibitory effects of methotrexate is determined.
Expected Outcome: Levofolinate and the racemic mixture effectively rescue the cells from methotrexate toxicity, leading to a dose-dependent increase in cell viability and proliferation. Dextrofolinate shows no significant rescue effect.
Visualizing the Metabolic Context
To illustrate the central role of folinic acid isomers in cellular metabolism and the workflow of their separation and analysis, the following diagrams are provided.
Conclusion
The discovery and historical development of dextrofolinate isomers represent a classic example of the importance of stereochemistry in pharmacology. The initial synthesis of racemic folinic acid and the subsequent meticulous work to separate and characterize its isomers were crucial in identifying levofolinate as the sole biologically active form. This foundational research has had a lasting impact on clinical practice, particularly in oncology, where the administration of the active isomer is critical for methotrexate rescue and as a modulator of 5-fluorouracil chemotherapy. The story of dextrofolinate underscores the necessity of understanding the three-dimensional structure of drug molecules and its profound influence on their biological function.
References
- 1. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessemergencymedicine.mhmedical.com [accessemergencymedicine.mhmedical.com]
- 3. The Concept of Folic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folinic acid - Wikipedia [en.wikipedia.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. L-Folinic acid | C20H23N7O7 | CID 135398559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium Dextrofolinate in Nucleotide Synthesis Pathways: A Technical Whitepaper
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Folates are critical B-vitamins that function as coenzymes in the transfer of one-carbon units, a process fundamental to the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. Calcium folinate (Leucovorin), a 5-formyl derivative of tetrahydrofolic acid, is a clinically vital agent used to counteract the toxic effects of antifolate drugs like methotrexate (B535133) and to potentiate fluoropyrimidine-based chemotherapy. Calcium folinate is a racemic mixture of two diastereoisomers: dextrofolinate and levofolinate. While the levo-isomer (levoleucovorin) is the sole biologically active form, readily converted into the body's pool of active tetrahydrofolate cofactors, the dextro-isomer is largely considered biologically inert. This guide provides an in-depth technical examination of the role of the active component of calcium folinate in the core biochemical pathways of nucleotide synthesis. It details the mechanisms by which reduced folates contribute to the formation of the purine ring and the methylation of deoxyuridine monophosphate to form deoxythymidine monophosphate, a critical step in DNA synthesis. Furthermore, this paper presents quantitative data, outlines key experimental methodologies for studying these pathways, and provides detailed diagrams to visualize the complex molecular interactions.
Introduction to Folate Metabolism
Folate-mediated one-carbon metabolism is a network of interconnected biochemical reactions essential for cellular proliferation and maintenance.[1] The central function of this network is to accept, process, and donate one-carbon units for the biosynthesis of critical macromolecules.
The Folate Cycle and Tetrahydrofolate (THF)
Dietary folate, primarily in the form of folic acid, is not biologically active. It must first be reduced to the active coenzyme form, tetrahydrofolate (THF), by the enzyme dihydrofolate reductase (DHFR).[2][3] THF and its derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, are the molecules that directly participate in nucleotide synthesis.[2][4] These derivatives act as donors of formyl and methyl groups, which are essential for building the purine ring and for the synthesis of thymidylate, a necessary component of DNA.[2][5]
Calcium Folinate: Isomers and Bioactivity
Folinic acid, administered as calcium folinate (also known as Leucovorin), is a 5-formyl derivative of THF.[6] It is a racemic mixture of the dextrorotatory (dextrofolinate) and levorotatory (levofolinate) isomers.[6] Crucially, only the levo-isomer, levofolinic acid, is biologically active.[6][7] It is readily converted within cells to THF and other reduced folate derivatives without the need for DHFR.[6][8] This ability to bypass DHFR is the cornerstone of its clinical use as a "rescue" agent in high-dose methotrexate therapy.[8][9] The dextro-isomer is considered biologically inactive and does not contribute to the one-carbon pool. For the purposes of understanding the role in nucleotide synthesis, the mechanisms described herein pertain to the function of the active levofolinate isomer.
Role in De Novo Purine Synthesis
The de novo synthesis of purine nucleotides (adenosine and guanosine) is a multi-step pathway that constructs the characteristic two-ring purine structure from various small molecules, including amino acids, CO2, and one-carbon units donated by THF.[10][11]
Folate-Dependent Transformylase Reactions
Two of the ten steps in the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both AMP and GMP, are dependent on a folate coenzyme.[4][12] These steps are catalyzed by transformylase enzymes that utilize 10-formyltetrahydrofolate (10-formyl-THF) to donate a formyl group:
-
Glycinamide Ribonucleotide (GAR) Transformylase: This enzyme catalyzes the conversion of GAR to formylglycinamide ribonucleotide (FGAR), incorporating what will become carbon-8 (C8) of the purine ring.[12]
-
Aminoimidazole Carboxamide Ribonucleotide (AICAR) Transformylase: This enzyme facilitates the conversion of AICAR to formylaminoimidazole carboxamide ribonucleotide (FAICAR), which introduces carbon-2 (C2) into the purine ring.[12]
Depletion of the 10-formyl-THF pool, such as during antifolate therapy, halts these critical steps, thereby blocking purine synthesis and subsequent DNA and RNA production.[11][13] The administration of calcium folinate restores the 10-formyl-THF pool, allowing purine synthesis to resume.[13]
Role in De Novo Pyrimidine (Thymidylate) Synthesis
While the initial synthesis of the pyrimidine ring does not require folate coenzymes, a critical folate-dependent modification is necessary to produce thymidine, a nucleotide unique to DNA.
Thymidylate Synthase: A Rate-Limiting Step
The conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) is the sole de novo source of thymidylate and is considered a rate-limiting step for DNA synthesis and replication.[10] This reaction is catalyzed by the enzyme thymidylate synthase (TS).
Mechanism of One-Carbon Transfer
The TS-catalyzed reaction involves the transfer of a methyl group to dUMP. This one-carbon unit is donated by 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[2][11] During the reaction, the methylene (B1212753) group is transferred and simultaneously reduced to a methyl group, and the THF cofactor is oxidized to dihydrofolate (DHF).[11] This DHF must then be reduced back to THF by DHFR to re-enter the active folate pool. It is this cyclic process that is so effectively targeted by DHFR inhibitors like methotrexate. By providing a source of reduced folates that bypasses DHFR, calcium folinate ensures a continued supply of 5,10-CH2-THF, allowing for the continued synthesis of dTMP and DNA repair even in the presence of DHFR inhibition.[6]
Pharmacological Applications in Chemotherapy
The central role of folates in nucleotide synthesis makes this pathway a prime target for cancer chemotherapy. Calcium folinate plays two distinct and critical roles in this context.
Leucovorin Rescue for Antifolate Therapy
High-dose methotrexate is a potent inhibitor of DHFR, leading to the depletion of THF and a shutdown of both purine and thymidylate synthesis in all rapidly dividing cells, including cancer cells and healthy cells of the bone marrow and gastrointestinal tract.[3][14] "Leucovorin rescue" is a strategy where calcium folinate is administered after methotrexate treatment.[8][9] Because it does not require DHFR for activation, leucovorin selectively rescues normal tissues from methotrexate's toxicity by replenishing their THF pools, while cancer cells, which may have impaired transport or metabolism, are less effectively rescued.[15]
Potentiation of 5-Fluorouracil (B62378) (5-FU)
Calcium folinate is also used to enhance the cytotoxic effects of 5-fluorouracil (5-FU), a thymidylate synthase inhibitor.[8] 5-FU is metabolized in the cell to fluorodeoxyuridine monophosphate (FdUMP). FdUMP inhibits thymidylate synthase, but its binding is reversible. The reduced folate coenzyme, 5,10-methylenetetrahydrofolate (supplied by leucovorin), forms a stable, covalent ternary complex with FdUMP and thymidylate synthase.[8][16] This stabilization leads to a prolonged and more profound inhibition of the enzyme, enhancing the depletion of dTMP and increasing the anticancer efficacy of 5-FU.[16]
Quantitative Data
The biological activity of folates and antifolates is often quantified by their binding affinities (Ki) for target enzymes and transporters, or by their concentration-dependent effects on cell growth (IC50). The dextro-isomer of folinic acid is known to have significantly lower affinity for folate-binding proteins and transporters and is considered biologically inert.
Table 1: Comparative Binding Affinities and Inhibitory Constants
| Compound | Target | Species | Ki or IC50 | Citation |
|---|---|---|---|---|
| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Human | ~3.4 pM | [17] |
| Aminopterin (AMT) | Dihydrofolate Reductase (DHFR) | Human | ~1.9 pM | [17] |
| Methotrexate (MTX) | Reduced Folate Carrier (RFC) | Human CCRF-CEM Cells | 4.7 µM (Kt) | [17] |
| Aminopterin (AMT) | Reduced Folate Carrier (RFC) | Human CCRF-CEM Cells | 5.4 µM (Ki) | [17] |
| Pemetrexed | Thymidylate Synthase (TS) | - | Potent Inhibitor | [15] |
| Pemetrexed | AICAR Transformylase (ATIC) | - | Potent Inhibitor |[15] |
Note: Direct, comparable Ki values for dextrofolinate are scarce in the literature, reflecting its biological inactivity. The data presented focuses on the active antifolates and their targets to provide context for the rescue action of levofolinate.
Key Experimental Methodologies
The study of folate metabolism and its role in nucleotide synthesis involves a range of biochemical and cell-based assays.
Enzyme Activity Assays
-
Dihydrofolate Reductase (DHFR) Assay:
-
Principle: The activity of DHFR is typically measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate.
-
Protocol Outline:
-
Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), NADPH, and purified recombinant DHFR enzyme.
-
Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
To test inhibitors (e.g., methotrexate) or the bypass potential of folinates, pre-incubate the enzyme with the test compound before adding the substrate.
-
-
-
Thymidylate Synthase (TS) Assay:
-
Principle: A common method involves monitoring the release of tritium (B154650) (³H) from [5-³H]dUMP into the aqueous solvent (as ³H₂O) upon its conversion to dTMP.
-
Protocol Outline:
-
Prepare a reaction mixture containing buffer, the folate cofactor (5,10-methylenetetrahydrofolate), and the radiolabeled substrate, [5-³H]dUMP.
-
Initiate the reaction by adding the TS enzyme source (purified enzyme or cell lysate).
-
After incubation at 37°C, stop the reaction (e.g., by adding acid).
-
Remove unreacted [5-³H]dUMP by charcoal precipitation.
-
Measure the radioactivity of the supernatant, which is proportional to the amount of ³H₂O released and thus to TS activity, using liquid scintillation counting.
-
-
Cell-Based Assays
-
Cell Proliferation/Cytotoxicity Assay:
-
Principle: To assess the effect of antifolates and the efficacy of leucovorin rescue, cell viability is measured after treatment. Common methods include MTT or crystal violet staining.
-
Protocol Outline:
-
Seed cells (e.g., cancer cell lines) in 96-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of an antifolate (e.g., methotrexate) with or without a fixed concentration of calcium folinate.
-
Incubate for a period corresponding to several cell cycles (e.g., 72 hours).
-
Add MTT reagent (which is converted to a colored formazan (B1609692) product by living cells) or fix and stain with crystal violet.
-
Quantify the colorimetric signal using a plate reader. The results are used to calculate IC50 values and demonstrate the rescue effect.
-
-
-
Metabolic Flux Analysis:
-
Principle: Stable isotope tracers (e.g., ¹³C- or ¹⁵N-labeled precursors like serine or glutamine) are used to trace the path of atoms through the nucleotide synthesis pathways.
-
Protocol Outline:
-
Culture cells in a medium where a standard nutrient is replaced by its stable isotope-labeled counterpart.
-
Expose cells to the drug/compound of interest (e.g., methotrexate with or without leucovorin).
-
After incubation, harvest the cells and extract metabolites.
-
Analyze the isotopic labeling patterns in the purine and pyrimidine nucleotide pools using Liquid Chromatography-Mass Spectrometry (LC-MS). This provides a direct measure of de novo synthesis rates and how they are affected by the treatment.[18]
-
-
Conclusion
Calcium dextrofolinate itself is a biologically inert stereoisomer. However, it is administered as part of the racemic compound Calcium Folinate (Leucovorin), in which the active component, calcium levofolinate, plays an indispensable role in cellular metabolism. By serving as a direct precursor to the body's active tetrahydrofolate pool, it bypasses the DHFR enzyme, providing the essential one-carbon units required for the de novo synthesis of both purine and pyrimidine nucleotides. This mechanism is fundamental to its clinical utility in rescuing normal cells from the toxicity of antifolate chemotherapy and in potentiating the action of fluoropyrimidine drugs. A thorough understanding of these biochemical pathways is critical for optimizing current therapeutic strategies and for the development of novel drugs targeting nucleotide metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Folate - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Purine Nucleotide Alterations in Tumoral Cell Lines Maintained with Physiological Levels of Folic Acid [mdpi.com]
- 5. Purine and pyrimidine: Significance and symbolism [wisdomlib.org]
- 6. Folinic acid - Wikipedia [en.wikipedia.org]
- 7. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]
- 9. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. PURINES AND PYRIMIDINES [library.med.utah.edu]
- 12. Folate-Dependent Purine Nucleotide Biosynthesis in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of folic acid and folinic acid supplements on purine metabolism in methotrexate-treated rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifolate - Wikipedia [en.wikipedia.org]
- 15. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Nucleotide imbalance decouples cell growth from cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Transport Mechanisms for D- and L-Stereoisomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemistry of endogenous molecules and xenobiotics plays a pivotal role in their interaction with biological systems. Intracellular transport, a critical determinant of a compound's pharmacokinetics and pharmacodynamics, is often a stereoselective process. Membrane transporters, particularly those from the Solute Carrier (SLC) and ATP-binding Cassette (ABC) superfamilies, can exhibit significant differences in their affinity and transport capacity for d- and l-stereoisomers. This technical guide provides an in-depth overview of the core mechanisms governing the intracellular transport of d- and l-stereoisomers, with a focus on amino acids, monocarboxylates, and chiral drugs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support research and development in this critical area.
Data Presentation: Stereoselective Transporter Kinetics
The following tables summarize quantitative data on the stereoselective transport of various substrates by key membrane transporters. These values highlight the differences in affinity (Km) and maximum transport velocity (Vmax) between d- and l-enantiomers.
Table 1: Stereoselective Transport of Amino Acids
| Transporter | Substrate | Stereoisomer | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| LAT1 (SLC7A5) | Leucine | L-Leucine | 13 - 28 | 2 - 6 (pmol/106 cells/min) | Human cell lines | [1] |
| D-Leucine | Higher Km, Lower Vmax (Generally poor substrate) | Not typically transported | Various | [2] | ||
| ASCT2 (SLC1A5) | Serine | L-Serine | ~20 | Not specified | Various | - |
| D-Serine | ~25 | Not specified | Various | - |
Note: Direct comparative kinetic data for D-amino acids for many transporters is limited as they are often poor substrates.
Table 2: Stereoselective Transport of Monocarboxylates
| Transporter | Substrate | Stereoisomer | Km (mM) | Vmax | Cell System | Reference |
| MCT1 (SLC16A1) | Lactate (B86563) | L-Lactate | 3.5 - 5 | Not specified | Various | [3][4] |
| D-Lactate | Higher Km | Not specified | Various | - | ||
| MCT4 (SLC16A3) | Lactate | L-Lactate | 17 - 34 | Not specified | Various | [3] |
| D-Lactate | Higher Km | Not specified | Various | - |
Table 3: Stereoselective Transport of Chiral Drugs by Organic Cation Transporters (OCTs)
| Transporter | Substrate | Stereoisomer | Km (µM) | Vmax (pmol/mg protein/min) | Cell System | Reference |
| OCT1 (SLC22A1) | Fenoterol | (R,R)-Fenoterol | 140 ± 20 | 1800 ± 100 | HEK293 | [5] |
| (S,S)-Fenoterol | 67 ± 11 | 950 ± 60 | HEK293 | [5] | ||
| OCT2 (SLC22A2) | Fenoterol | (R,R)-Fenoterol | 200 ± 40 | 260 ± 30 | HEK293 | [5] |
| (S,S)-Fenoterol | 110 ± 20 | 5800 ± 400 | HEK293 | [5] | ||
| OCT3 (SLC22A3) | Zolmitriptan | (R)-Zolmitriptan | 140 ± 30 | 130 ± 10 | HEK293 | [5] |
| (S)-Zolmitriptan | 23 ± 5 | 2400 ± 100 | HEK293 | [5] | ||
| OCT1 (SLC22A1) | Frovatriptan | (R)-Frovatriptan | 410 ± 90 | 210 ± 20 | HEK293 | [5] |
| (S)-Frovatriptan | 400 ± 70 | 500 ± 40 | HEK293 | [5] | ||
| OCT2 (SLC22A2) | Frovatriptan | (R)-Frovatriptan | 250 ± 40 | 1000 ± 70 | HEK293 | [5] |
| (S)-Frovatriptan | 230 ± 30 | 2800 ± 100 | HEK293 | [5] | ||
| OCT3 (SLC22A3) | Frovatriptan | (R)-Frovatriptan | 180 ± 40 | 1200 ± 100 | HEK293 | [5] |
| (S)-Frovatriptan | 210 ± 30 | 1900 ± 100 | HEK293 | [5] |
This table presents a selection of the comprehensive data available for OCTs, highlighting the significant and sometimes opposing stereoselectivity of these transporters.
Table 4: Stereoselectivity of ABC Transporters (Qualitative)
| Transporter | Substrate Class | Stereoselective Observation | Reference |
| BCRP (ABCG2) | Chiral Drugs (e.g., Pantoprazole) | Efflux can be stereoselective. | [6] |
| P-gp (ABCB1) | Chiral Drugs | Transport and inhibition can be stereoselective. | [6] |
Note: Quantitative kinetic parameters for stereoisomers of ABC transporter substrates are less commonly reported in a comparative format.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of stereoselective intracellular transport. Below are protocols for key experiments in this field.
Cell-Based Uptake Assay in Transfected HEK293 Cells
This protocol is designed to measure the uptake of a radiolabeled or fluorescently tagged substrate into HEK293 cells stably overexpressing a specific SLC transporter.
Materials:
-
HEK293 cells stably transfected with the transporter of interest (e.g., OAT1, LAT1).
-
Parental (non-transfected) HEK293 cells (for background subtraction).
-
Poly-D-lysine coated 96-well plates.
-
DMEM with 10% FBS.
-
Hanks' Balanced Salt Solution (HBSS).
-
Radiolabeled or fluorescent substrate (e.g., [3H]-Estrone-3-sulfate for OAT3, 5-Carboxyfluorescein for OAT1).
-
Unlabeled substrate for competition experiments.
-
Known inhibitor of the transporter (positive control).
-
M-Per Mammalian Protein Extraction Reagent or similar lysis buffer.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed both transfected and parental HEK293 cells into a 96-well poly-D-lysine coated plate at a density of 5 x 105 cells/mL (200 µL per well).
-
Incubate for 18-28 hours at 37°C in a 5% CO2 incubator until cells are >90% confluent.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells three times with 200 µL of warm (37°C) HBSS.
-
After the final wash, add 100 µL of warm HBSS and incubate for 10 minutes at 37°C to equilibrate the cells.
-
Prepare the uptake solution containing the labeled substrate in warm HBSS at the desired concentration. For inhibition assays, also include the test compound or a known inhibitor.
-
To initiate uptake, aspirate the equilibration buffer and add 100 µL of the uptake solution to each well.
-
Incubate for a predetermined time (e.g., 2-20 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Stopping the Assay and Lysis:
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 200 µL of ice-cold HBSS.
-
After the final wash, aspirate all the buffer and add 100 µL of lysis buffer to each well.
-
Incubate for 5 minutes at room temperature, protected from light if using a fluorescent substrate.
-
-
Quantification:
-
For radiolabeled substrates, transfer the lysate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For fluorescent substrates, measure the fluorescence of the lysate using a plate reader at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 510-580 nm emission for 5-Carboxyfluorescein).
-
-
Data Analysis:
-
Subtract the signal from the parental cells (non-specific uptake and binding) from the signal of the transfected cells to determine the transporter-mediated uptake.
-
For kinetic analysis, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the IC50 value of the test compound.
-
Vesicular Transport Assay for ABC Transporters
This assay measures the ATP-dependent transport of a substrate into inside-out membrane vesicles prepared from cells overexpressing an ABC transporter (e.g., BCRP, P-gp).
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest and from control cells.
-
Radiolabeled substrate.
-
ATP and AMP solutions.
-
Transport buffer (e.g., Tris-sucrose buffer).
-
Stop solution (ice-cold transport buffer).
-
Glass fiber filters.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Vesicle Preparation:
-
Prepare inside-out membrane vesicles from transfected cells using established methods such as nitrogen cavitation or hypotonic lysis followed by differential centrifugation.
-
-
Transport Reaction:
-
Thaw the vesicles on ice.
-
In a 96-well plate, pre-warm the transport buffer containing the radiolabeled substrate and either ATP (for measuring transport) or AMP (as a negative control) to 37°C.
-
Initiate the transport by adding a small volume of the vesicle suspension to the pre-warmed reaction mixture.
-
Incubate at 37°C for a defined period (e.g., 1-10 minutes).
-
-
Stopping and Filtration:
-
Terminate the reaction by adding a large volume of ice-cold stop solution.
-
Rapidly filter the mixture through a pre-wetted glass fiber filter using a vacuum manifold to trap the vesicles.
-
Wash the filters with ice-cold stop solution to remove unbound substrate.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport by subtracting the radioactivity in the AMP-containing samples from that in the ATP-containing samples.
-
Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of intracellular stereoisomer transport.
Signaling Pathway: Amino Acid Regulation of mTORC1
The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and is sensitive to amino acid availability. Amino acid transporters play a crucial role in this sensing mechanism.
References
- 1. xenotech.com [xenotech.com]
- 2. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The expression of lactate transporters (MCT1 and MCT4) in heart and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and function of a monocarboxylate transporter homolog specific for L-lactate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselectivity in Cell Uptake by SLC22 Organic Cation Transporters 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselectivity of chiral drug transport: a focus on enantiomer-transporter interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism of Leucovorin (d- and l-forms)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a crucial medication primarily used as a rescue agent after high-dose methotrexate (B535133) therapy and to enhance the efficacy of 5-fluorouracil (B62378) (5-FU) in colorectal cancer treatment.[1][2] Commercially available leucovorin is a racemic mixture, containing equal parts of two stereoisomers: the dextrorotatory (d) and levorotatory (l) forms.[1][3] These isomers, while chemically similar, exhibit profound differences in their biological activity and pharmacokinetic profiles. This guide provides a detailed examination of the stereoisomerism of leucovorin, focusing on the distinct characteristics of the d- and l-forms, the experimental methods used to differentiate them, and their metabolic pathways.
The Significance of Stereoisomerism in Leucovorin
The biological activity of leucovorin resides almost exclusively in its l-isomer, now available as the drug levoleucovorin.[1][4][5] The l-form is the naturally occurring and pharmacologically active diastereomer, which can be readily metabolized to 5-methyltetrahydrofolate, the primary active form of folate in the body.[1][4][5] In contrast, the d-isomer is considered biologically inactive.[6][7] It is not metabolized and is cleared from the body much more slowly than the l-isomer.[4][8] This disparity in their biological fate and activity underscores the importance of understanding the stereochemistry of leucovorin for optimizing its clinical use.
Quantitative Comparison of d- and l-Leucovorin
The distinct pharmacological properties of the d- and l-isomers of leucovorin are evident in their pharmacokinetic parameters and their interactions with enzymes. The following tables summarize the key quantitative differences between the two stereoisomers.
Table 1: Pharmacokinetic Properties of Leucovorin Stereoisomers
| Parameter | d-Leucovorin | l-Leucovorin | Reference(s) |
| Plasma Half-life (t½) | 451 ± 24 min | 31.6 ± 1.1 min | [8] |
| Metabolism | Not metabolized | Converted to 5-methyltetrahydrofolate | [4][8] |
| Urinary Clearance | Approximately one-fifth of creatinine (B1669602) clearance | Similar to creatinine clearance | [8] |
| Oral Absorption (25 mg dose) | ~20% | ~100% | [8] |
Table 2: Inhibition of Thymidylate Synthase (TS) by Leucovorin Stereoisomers
| Isomer | IC50 (mM) | Ki (µM) | Reference(s) |
| (6R) - d-isomer | 2.1 | 1590 | [9] |
| (6S) - l-isomer | 0.11 | 85 | [9] |
| (6R,S) - Racemic | 0.52 | 385 | [9] |
Experimental Protocols
The differentiation and analysis of leucovorin stereoisomers rely on specialized analytical and biological techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
A key method for separating the d- and l-isomers of leucovorin is chiral High-Performance Liquid Chromatography (HPLC).[10] This technique allows for the quantitative analysis of each stereoisomer in a given sample.
-
Principle: Chiral HPLC utilizes a stationary phase that is itself chiral, enabling it to interact differently with the two enantiomers of leucovorin. This differential interaction leads to a separation of the isomers as they pass through the column.
-
Stationary Phase: A commonly used chiral stationary phase is bovine serum albumin (BSA)-bonded silica.[10]
-
Mobile Phase: The mobile phase typically consists of a buffer solution, such as sodium phosphate (B84403) buffer at a specific pH (e.g., pH 7.4).[10]
-
Detection: The separated isomers are detected as they elute from the column, usually by UV absorbance.
-
Outcome: This method achieves baseline separation of the [6S]-l-leucovorin and [6R]-d-leucovorin, allowing for their individual quantification.[10] The purity of each separated isomer can exceed 99%.[10]
Biological Activity Assays
Once separated, the biological activity of each isomer can be assessed using cell-based assays. A common method is the methotrexate (MTX) rescue assay.
-
Cell Line: Human CCRF-CEM lymphoblastic cells are frequently used for this purpose.[10][11]
-
Principle: Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. By blocking DHFR, MTX leads to cell death. The biologically active l-leucovorin can bypass this enzymatic block and "rescue" the cells from MTX-induced toxicity.[6][10]
-
Procedure:
-
CCRF-CEM cells are cultured in the presence of a cytotoxic concentration of MTX (e.g., 0.04 µM).[10]
-
The separated d- and l-isomers of leucovorin are added to the cell cultures at various concentrations.
-
Cell growth and viability are measured after a defined incubation period.
-
-
Expected Results: The l-isomer will effectively protect the cells from MTX-induced growth inhibition, while the d-isomer will show little to no protective effect.[6][7][10]
Signaling Pathways and Metabolic Fate
The differential roles of the d- and l-isomers are rooted in their distinct metabolic pathways.
Leucovorin Metabolism and Methotrexate Rescue
The active l-isomer of leucovorin is metabolized to 5,10-methenyltetrahydrofolate and subsequently to other active folate derivatives, including 5-methyltetrahydrofolate.[12][13] These active folates can replenish the intracellular folate pool, thereby bypassing the metabolic block imposed by methotrexate on dihydrofolate reductase (DHFR).[5][14] The inactive d-isomer does not participate in this metabolic pathway.
Caption: Metabolic fate of leucovorin stereoisomers.
Experimental Workflow for Stereoisomer Analysis
The process of analyzing leucovorin stereoisomers involves a sequential workflow, from the initial racemic mixture to the final determination of biological activity.
Caption: Workflow for leucovorin stereoisomer analysis.
Conclusion
The stereoisomerism of leucovorin is a critical factor influencing its pharmacological activity. The l-isomer is the biologically active form, responsible for the therapeutic effects of the drug, while the d-isomer is inactive and exhibits a different pharmacokinetic profile. For researchers and drug development professionals, a thorough understanding of these differences is essential for the rational design of clinical trials, the development of new folate-based therapies, and the optimization of existing treatment regimens. The use of the pure l-isomer, levoleucovorin, represents a refinement in folate analog therapy, offering the potential for equivalent efficacy at a lower dose with a more predictable pharmacokinetic profile.
References
- 1. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucovorin (oral route, intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of the diastereoisomers of leucovorin after intravenous and oral administration to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of thymidylate synthase by the diastereoisomers of leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bacterial Conversion of Folinic Acid Is Required for Antifolate Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
An In-depth Technical Guide to the Stereospecific Interaction of Folinic Acid Isomers with Dihydrofolate Reductase (DHFR)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the interaction between the stereoisomers of folinic acid—dextrofolinate and levofolinate—and the enzyme dihydrofolate reductase (DHFR). A critical enzyme in cellular metabolism, DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital precursor for the synthesis of nucleotides and certain amino acids. While folinic acid is widely used in clinical settings, particularly in conjunction with antifolate cancer therapies, its activity is exclusively attributed to the levo-isomer, levofolinate. The dextro-isomer, dextrofolinate, is considered biologically inert with respect to the folate pathway. This guide delves into the biochemical basis for this stereospecificity, presents available quantitative data, details relevant experimental protocols for studying these interactions, and provides visual representations of the pertinent biochemical pathways.
Introduction to Dihydrofolate Reductase and Folate Metabolism
Dihydrofolate reductase (EC 1.5.1.3) is a ubiquitous enzyme essential for maintaining the intracellular pool of reduced folates. These folate coenzymes are critical for one-carbon transfer reactions necessary for the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA and RNA. Inhibition of DHFR leads to a depletion of THF, disrupting DNA synthesis and repair, and ultimately causing cell cycle arrest and apoptosis. This makes DHFR a key target for various therapeutic agents, including anticancer drugs like methotrexate (B535133) and antibacterial agents like trimethoprim.
Folinic acid (leucovorin) is a 5-formyl derivative of tetrahydrofolic acid. Unlike folic acid, it does not require reduction by DHFR to be converted into its active coenzyme forms. This property allows it to be used as a "rescue" agent to mitigate the toxic effects of high-dose methotrexate on normal cells, or as a potentiator of fluorouracil-based chemotherapy. Folinic acid exists as two stereoisomers: the (6S)-isomer, levofolinate, and the (6R)-isomer, dextrofolinate. Commercially available leucovorin is a racemic mixture of these two.
The Stereospecific Interaction with DHFR
The biological activity of folinic acid is almost exclusively attributed to the levo-isomer, levofolinic acid. The dextro-isomer, dextrofolinic acid, is widely regarded as biologically inactive. This stereospecificity is a critical consideration in its pharmacological application.
Levofolinate: The Active Isomer
Levofolinic acid serves as a direct precursor to the pool of tetrahydrofolate coenzymes, bypassing the DHFR-catalyzed step. Once inside the cell, it is readily converted to other reduced folate derivatives that can participate in nucleotide biosynthesis.
Dextrofolinate: The Inactive Isomer
In contrast, dextrofolinic acid does not appear to be utilized by the enzymes of the folate pathway and does not contribute to the rescue of cells from antifolate toxicity. While it can be detected in plasma after administration of racemic leucovorin and has a significantly longer half-life than the levo-isomer, it is eventually cleared from the body, largely unchanged. The precise structural basis for its inactivity lies in the stereospecificity of the active sites of the enzymes involved in folate metabolism, which are configured to bind the naturally occurring levo-isomers.
Quantitative Data on DHFR Interaction
While the qualitative difference in activity between the two isomers is well-established, specific quantitative data on the direct interaction of dextrofolinate with DHFR is scarce in the literature. This is likely due to its negligible binding and lack of inhibitory activity, making such measurements technically challenging and of limited perceived value. The data for levofolinate is also not typically presented in terms of direct DHFR inhibition, as its mechanism of action is to bypass, rather than inhibit, the enzyme.
For context, the table below includes inhibition constants for known DHFR inhibitors.
| Compound | Target Organism/Enzyme | IC50 | Ki | Citation(s) |
| Methotrexate | Human DHFR | 4.74 nM | - | |
| Trimethoprim | E. coli DHFR | - | - | |
| Pyrimethamine | P. falciparum DHFR | <0.075 nM | - | |
| Levofolinate | Human DHFR | Not Applicable (Bypasses enzyme) | - | |
| Dextrofolinate | Human DHFR | Not Reported (Considered Inactive) | Not Reported |
Table 1: Comparative inhibitory constants for various compounds targeting DHFR. The lack of reported values for the folinic acid isomers reflects their mechanism of action and inactivity, respectively.
Experimental Protocols
To quantitatively assess the interaction of compounds with DHFR, a standard enzyme inhibition assay can be employed. The following protocol is a generalized method for determining the inhibitory potential of a test compound, such as dextrofolinate, on DHFR activity.
DHFR Enzyme Inhibition Assay
Principle: The activity of DHFR is measured spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate is reduced to tetrahydrofolate. The rate of this decrease is proportional to DHFR activity. An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified recombinant human DHFR
-
Dihydrofolate (DHF)
-
NADPH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compound (e.g., Calcium Dextrofolinate)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare serial dilutions of the test compound and the positive control (Methotrexate) in assay buffer.
-
Prepare working solutions of DHFR, DHF, and NADPH in assay buffer. Keep on ice.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer only.
-
Control wells (No inhibitor): Assay buffer, DHFR, and solvent vehicle.
-
Positive control wells: Assay buffer, DHFR, and a known concentration of Methotrexate.
-
Test wells: Assay buffer, DHFR, and various concentrations of the test compound.
-
-
Pre-incubation:
-
Add the assay buffer, DHFR enzyme, and either the test compound, positive control, or solvent vehicle to the appropriate wells.
-
Mix gently and incubate at room temperature for 15 minutes to allow for any potential binding of the inhibitor to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a solution containing both DHF and NADPH to all wells.
-
-
Measurement:
-
Immediately place the microplate in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-20 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
To determine the inhibition constant (Ki), the experiment should be repeated with varying concentrations of the substrate (DHF). The data can then be analyzed using a Dixon plot or by fitting to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using specialized software.
Visualization of Relevant Pathways
To contextualize the role of DHFR and the action of folinic acid, the following diagrams, generated using Graphviz (DOT language), illustrate the key biochemical pathways.
Folate Metabolism Pathway
This diagram illustrates the central role of DHFR in converting dihydrofolate to tetrahydrofolate, which is then utilized in the synthesis of DNA precursors. It also shows how levofolinate bypasses this enzymatic step.
Folate Metabolism Pathway showing the central role of DHFR and the bypass mechanism of levofolinate.
DHFR Catalytic Cycle
This diagram details the key steps in the catalytic cycle of DHFR, illustrating the binding of substrates and the release of products.
The catalytic cycle of Dihydrofolate Reductase (DHFR).
Experimental Workflow for DHFR Inhibition Assay
This flowchart outlines the key steps involved in performing a DHFR inhibition assay as described in the experimental protocols section.
Workflow for a typical in vitro DHFR inhibition assay.
Conclusion
The Metabolic Fate of d-Leucovorin in In Vivo Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a critical agent used in cancer chemotherapy, primarily to counteract the toxic effects of folic acid antagonists like methotrexate (B535133) and to potentiate the efficacy of fluoropyrimidines such as 5-fluorouracil. Commercially available leucovorin is a racemic mixture of two diastereoisomers: the pharmacologically active l-isomer, (6S)-5-formyl-tetrahydrofolate (l-leucovorin or levoleucovorin), and the pharmacologically inactive d-isomer, (6R)-5-formyl-tetrahydrofolate (d-leucovorin). Understanding the distinct metabolic fate of each isomer is paramount for optimizing therapeutic regimens and for the development of new folate-based therapies. This technical guide provides an in-depth analysis of the in vivo metabolism, pharmacokinetics, and disposition of d-leucovorin, with a focus on quantitative data from various animal models and human studies.
Metabolic Pathway of Leucovorin Isomers
The metabolic pathways of l-leucovorin and d-leucovorin diverge significantly upon administration. The active l-isomer is readily converted into 5,10-methenyltetrahydrofolate and subsequently to other active folate cofactors, such as 5,10-methylenetetrahydrofolate and 5-methyltetrahydrofolate (5-MTHF), which are crucial for nucleotide synthesis and other one-carbon transfer reactions.[1] In stark contrast, d-leucovorin is not subject to significant metabolism in vivo.[2] Its metabolic inertness means it does not contribute to the pool of active folates.
References
- 1. Simultaneous determination of 6R-leucovorin, 6S-leucovorin and 5-methyltetrahydrofolate in human plasma using solid phase extraction and chiral liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption kinetics of orally administered leucovorin calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unnatural Isomer: A Literature Review on the Biological Inactivity of d-Leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin (folinic acid) is a critical supportive care agent in oncology, primarily used to rescue normal cells from the toxic effects of high-dose methotrexate (B535133) and to potentiate the cytotoxic activity of 5-fluorouracil (B62378) (5-FU). Commercially available leucovorin is a racemic mixture of two diastereomers: the naturally occurring (6S)-isomer, known as l-leucovorin or levoleucovorin (B1675110), and the unnatural (6R)-isomer, d-leucovorin.[1][2] While chemically similar, these stereoisomers exhibit profoundly different biological activities. All available data indicate that the l-isomer is the pharmacologically active form, while the d-isomer is considered biologically inert.[3][4] This technical guide provides an in-depth review of the literature, summarizing the quantitative data and experimental evidence that establishes the biological inactivity of d-leucovorin.
Differential Pharmacokinetics of Leucovorin Isomers
The fundamental difference in the biological fate of d- and l-leucovorin begins with their pharmacokinetics. While some studies suggest that the overall exposure (AUC) of the active l-folates is similar whether administered as the pure l-isomer or as part of the racemic mixture, a closer examination reveals stark contrasts in the metabolism and elimination of the individual isomers.[5]
The active l-isomer is rapidly cleared from the plasma, primarily through conversion to its active metabolite, 5-methyltetrahydrofolate (5-MTHF).[6] In contrast, the unnatural d-isomer is not metabolized and is cleared slowly from the plasma, almost exclusively through renal excretion.[6][7] This results in a significantly longer plasma half-life for d-leucovorin compared to l-leucovorin.[6][8]
| Parameter | l-Leucovorin (Active Isomer) | d-Leucovorin (Inactive Isomer) | Reference |
| Plasma Half-life (t½) | 32 to 35 minutes | 352 to 485 minutes | [8] |
| Metabolism | Extensively metabolized to L-5-methyltetrahydrofolate (active) | Not metabolized | [6][7] |
| Primary Clearance Route | Metabolism and urinary excretion | Urinary excretion (unchanged) | [6][8] |
| Oral Absorption (25 mg dose) | ~100% | ~20% | [6] |
Cellular Transport and Uptake
The entry of folates into cells is a critical determinant of their biological activity. Key transporters responsible for folate uptake include the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[9] Experimental evidence demonstrates that l-leucovorin has a substantially higher affinity for these transport systems compared to d-leucovorin. This disparity in cellular uptake is a primary reason for the lack of biological activity of the d-isomer.
A recent study using radioactive substrates to characterize the transport properties of the leucovorin isomers provided direct quantitative comparisons.[9]
| Transporter | Substrate Affinity Comparison | Reference |
| Reduced Folate Carrier (RFC/SLC19A1) | l-Leucovorin has an 8-fold higher substrate affinity than d-leucovorin. | [9] |
| Proton Coupled Folate Transporter (PCFT/SLC46A1) | l-Leucovorin has a 3.5-fold higher substrate affinity than d-leucovorin. | [9] |
While one study noted that d-leucovorin could competitively inhibit the uptake of l-leucovorin in defined buffer systems, this interference was not observed in cell culture experiments, suggesting it is unlikely to have clinically relevant consequences.[10]
Intracellular Metabolism and Enzyme Interactions
Once inside the cell, l-leucovorin is metabolized into various tetrahydrofolate derivatives that serve as essential cofactors in one-carbon metabolism, which is necessary for the synthesis of purines and thymidylate.[11] A key metabolic step for retaining folates within the cell and for their cofactor function is polyglutamylation, a reaction catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[12]
The biological inactivity of d-leucovorin is further cemented by its inability to be metabolized and utilized by key enzymes in the folate pathway.
-
Dihydrofolate Reductase (DHFR): Leucovorin's primary role in methotrexate rescue is to bypass the DHFR enzyme, which is blocked by methotrexate.[13] l-Leucovorin and its metabolites provide the necessary reduced folates to replenish the depleted intracellular pool.[14] d-Leucovorin, being unmetabolized, cannot fulfill this function.[7]
-
Folylpolyglutamate Synthetase (FPGS): l-Leucovorin is a substrate for FPGS, allowing it to be polyglutamylated, which traps it within the cell and enhances its cofactor activity.[12] The d-isomer is not a substrate for FPGS and therefore cannot be retained or effectively utilized by the cell.
In Vitro Evidence of Biological Inactivity
A substantial body of in vitro evidence, primarily from studies using cancer cell lines, corroborates the biological inactivity of d-leucovorin. These studies consistently show that only the l-isomer is capable of rescuing cells from methotrexate toxicity and potentiating the effects of 5-FU.
| Assay Type | l-Leucovorin (or d,l-Leucovorin) | d-Leucovorin | Cell Line(s) | Reference(s) |
| Methotrexate Rescue | Complete rescue from MTX-induced growth inhibition. | Failed to reverse MTX toxicity, even at high concentrations. | CCRF-CEM | [2][15] |
| 5-FU Cytotoxicity Enhancement | Significantly enhanced the cytotoxic effects of 5-FU. | Ineffective; did not enhance 5-FU cytotoxicity. | Colon Cancer Lines, CCRF-CEM | [9][15] |
| Bacterial Growth Support | Promoted growth of Pediococcus Cerevisiae (a leucovorin-dependent strain). | Did not promote any growth. | Pediococcus Cerevisiae | [15] |
In a study using CCRF-CEM human lymphoblastic cells, the (6S)-isomer (l-leucovorin) provided complete protection from methotrexate-induced growth inhibition at concentrations of 0.1 µM and above. In contrast, the (6R)-isomer (d-leucovorin) failed to reverse methotrexate toxicity at concentrations up to 1.0 µM.[2] Similarly, l-leucovorin and the racemic mixture enhanced 5-FU cytotoxicity, while d-leucovorin was ineffective.[9][15]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay is used to measure the activity of DHFR and the inhibitory potential of compounds like methotrexate. Leucovorin's ability to rescue cells is predicated on bypassing this inhibited enzyme.
-
Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). The rate of absorbance decrease is proportional to DHFR activity.[1]
-
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), DHFR enzyme stock solution, NADPH stock solution (10 mM), and DHF substrate stock solution (10 mM).[1][16]
-
Plate Setup: In a 96-well plate, set up wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (e.g., methotrexate), and test compounds.[1]
-
Pre-incubation: Add assay buffer, inhibitor (or vehicle), and DHFR enzyme to the appropriate wells. Incubate for ~15 minutes at room temperature to allow for inhibitor binding.[1]
-
Reaction Initiation: Add the DHF substrate to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 340 nm in kinetic mode for 10-20 minutes.[16]
-
Data Analysis: Calculate the initial velocity (rate of reaction) for each well by determining the slope of the linear portion of the absorbance vs. time curve. Percent inhibition is calculated relative to the negative control.
-
Cellular Uptake Assay for Leucovorin Isomers
This method quantifies the transport of leucovorin isomers into cells, typically using a radiolabeled substrate.
-
Principle: Cells are incubated with a radiolabeled form of leucovorin (e.g., [³H]-l-LV). The amount of radioactivity accumulated inside the cells over a short period reflects the transport rate. Competitive inhibition with unlabeled leucovorin isomers is used to determine their relative affinities for the transporters.[9]
-
Protocol Outline:
-
Cell Preparation: Harvest and wash cells (e.g., CEM-7A cells, which overexpress RFC), resuspending them in a suitable buffer like Hanks' Balanced Salt Solution (HBSS).[9]
-
Incubation: Incubate a known number of cells (e.g., 2 x 10⁶) with a fixed concentration of radiolabeled leucovorin (e.g., 5 µM [³H]-l-LV). Perform incubations in the absence and presence of increasing concentrations of unlabeled l-leucovorin or d-leucovorin.[9]
-
Reaction Termination: After a short incubation period (e.g., 2 minutes at 37°C), terminate the transport by adding a large volume of ice-cold HBSS, followed by rapid centrifugation.[9]
-
Washing: Wash the cell pellet with additional ice-cold buffer to remove extracellular radioactivity.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the concentration of unlabeled isomer required to inhibit 50% of the radiolabeled substrate uptake (IC50). This value is inversely proportional to the transporter affinity.
-
In Vitro Cytotoxicity and Methotrexate Rescue Assay
This assay assesses the ability of leucovorin isomers to protect cells from the cytotoxic effects of methotrexate.
-
Principle: Cells are cultured in the presence of a cytotoxic concentration of methotrexate, with and without the addition of different concentrations of leucovorin isomers. Cell viability is measured after a set period to determine the extent of rescue.[2][17]
-
Protocol Outline:
-
Cell Seeding: Seed cells (e.g., CCRF-CEM) into 96-well plates at a predetermined density (e.g., 1,000 cells/well) and allow them to adhere overnight.[17]
-
Drug Exposure: Expose cells to a fixed concentration of methotrexate (e.g., 0.04 µM) alone, or in combination with a range of concentrations of l-leucovorin, d-leucovorin, or d,l-leucovorin.[2][17]
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).[17]
-
Viability Assessment: Measure cell viability using a colorimetric assay such as WST-8, SRB, or MTT. These assays measure metabolic activity, which correlates with the number of viable cells.[9][17]
-
Data Analysis: Plot cell viability against the concentration of the leucovorin isomer to determine the extent of rescue.
-
Conclusion
The evidence overwhelmingly demonstrates that d-leucovorin, the unnatural (6R)-isomer present in racemic leucovorin formulations, is biologically inactive. This inactivity stems from a cascade of factors, beginning with its poor oral absorption and slow, unmetabolized clearance from the body. At the cellular level, its significantly lower affinity for key folate transporters like RFC and PCFT severely limits its entry into cells. Once inside, its inability to serve as a substrate for critical enzymes such as FPGS prevents its intracellular retention and conversion into active folate cofactors. In vitro functional assays consistently confirm that d-leucovorin fails to rescue cells from methotrexate toxicity or enhance the efficacy of 5-fluorouracil. These findings provide a strong scientific rationale for the use of the pure, biologically active l-isomer, levoleucovorin, which allows for the administration of half the dose of the racemic mixture without the accumulation of an inactive isomer.[4][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Leucovorin-induced resistance against FDH growth suppressor effects occurs through DHFR up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Pharmacokinetics of the diastereoisomers of leucovorin after intravenous and oral administration to normal subjects. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. autism.fratnow.com [autism.fratnow.com]
- 12. Folylpolyglutamate synthase and gamma-glutamyl hydrolase regulate leucovorin-enhanced 5-fluorouracil anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical factors in the selectivity of leucovorin rescue: selective inhibition of leucovorin reactivation of dihydrofolate reductase and leucovorin utilization in purine and pyrimidine biosynthesis by methotrexate and dihydrofolate polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Calcium Dextrofolinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium folinate, widely known as Leucovorin, is a reduced form of folic acid used extensively in pharmacology. It serves as a rescue agent for high-dose methotrexate (B535133) therapy and as an enhancer of 5-fluorouracil's (5-FU) cytotoxic effects.[1][2] Calcium folinate is a racemic mixture, composed of equal parts of two stereoisomers: Calcium levofolinate (the (6S)-isomer) and Calcium dextrofolinate (the (6R)-isomer).[3] The levofolinate isomer is the biologically active form, readily metabolized by cells into tetrahydrofolate derivatives, which are essential cofactors in the synthesis of nucleic acids and amino acids.[1][4] In contrast, this compound is considered the biologically inactive isomer.[3]
These application notes provide a comprehensive protocol for the use of this compound in a cell culture setting, primarily as a negative control to elucidate the specific effects of its active counterpart, Calcium levofolinate.
Mechanism of Action and Role in Cell Culture
Folate and its derivatives are crucial for cellular proliferation. They are transported into cells and participate in the one-carbon metabolic pathway, which is essential for the synthesis of purines and thymidylate, the building blocks of DNA. The active (6S)-isomer of folinate participates directly in this pathway.
This compound, being the inactive (6R)-isomer, is not metabolized into active folate coenzymes.[5][6] However, studies have shown that while it has a poorer uptake into cells compared to the active isomer, it can competitively inhibit the transport of Calcium levofolinate into cells in certain conditions.[5] Despite this, in cell culture experiments with human CCRF-CEM lymphoblastic cells, dextrofolinate did not interfere with the biological functions of the active isomer, such as supporting cell growth or enhancing 5-fluorouracil (B62378) cytotoxicity, even at high concentrations.[5]
Therefore, the primary application of this compound in cell culture is to serve as an inert control to:
-
Demonstrate that the observed cellular effects of racemic Calcium folinate are due to the levo-isomer.
-
Investigate the specificity of folate transport mechanisms.
-
Serve as a baseline in studies comparing the efficacy of racemic folinate versus pure levofolinate.
Data Presentation
The following table summarizes the concentrations of dextrofolinate used in a key in vitro study. Due to its biological inactivity, extensive quantitative data on its cellular effects are limited.
| Cell Line | Compound | Concentration | Observed Effect | Reference |
| CCRF-CEM (human lymphoblastic cells) | Dextro-5-formyltetrahydrofolate | Up to 1 mM | Did not interfere with cell growth support or enhancement of 5-fluorouracil cytotoxicity by the levo-isomer. | [5] |
| CEM cells | (6R)-isomer of Leucovorin | Up to 1.0 µM | Failed to reverse methotrexate-induced toxicity. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filters (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile water or PBS to create a stock solution. Calcium folinate is sparingly soluble in water.[7] A common stock concentration is 10 mg/mL.
-
Gentle warming and vortexing may be required to fully dissolve the compound. Note that solutions are often unstable and should be freshly prepared.[8]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
Protocol 2: Use of this compound as a Negative Control in a Cell Viability Assay
This protocol provides a general framework. Specific cell lines, seeding densities, and incubation times should be optimized for your experimental system.
Materials:
-
Cultured cells of interest (e.g., CCRF-CEM, colorectal cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Calcium levofolinate or racemic Calcium folinate (as positive controls)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound, Calcium levofolinate, and/or racemic Calcium folinate in complete cell culture medium. A broad range of concentrations should be tested based on literature values for the active isomer.
-
Remove the old medium from the wells and add the medium containing the different treatments. Include wells with medium only as an untreated control.
-
A typical experimental setup would include:
-
Untreated Control
-
Vehicle Control (if the compound is dissolved in a solvent other than the medium)
-
Increasing concentrations of this compound
-
Increasing concentrations of Calcium levofolinate (as a positive biological control)
-
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the readings to the untreated control wells.
-
Plot the cell viability against the concentration of each compound. The results are expected to show a dose-dependent effect for the active isomer, while the dextro-isomer should show no significant effect on cell viability.
-
Mandatory Visualizations
Caption: Workflow for a cell viability experiment using this compound as a negative control.
Caption: Simplified diagram of folate cellular uptake and metabolism, highlighting the differential paths of dextro- and levofolinate.
References
- 1. Calcium Folinate | C20H23CaN7O7 | CID 135430945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leucovorin Shortage: A Tangled Web of Similar Isomers and Huge Cost Differences | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Calcium Dextrofolinate as a Control in Methotrexate Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (B535133) (MTX) is a cornerstone of chemotherapy for various cancers, including osteosarcoma and acute lymphoblastic leukemia. Its efficacy lies in the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA replication and cell division. However, this potent action is not selective for cancer cells and can lead to significant toxicity in healthy tissues. To mitigate these adverse effects, a "rescue" strategy is employed using leucovorin (folinic acid).
Leucovorin is administered as calcium folinate, a mixture of two diastereomers: the biologically active l-isomer (levofolinate) and the inactive d-isomer (dextrofolinate). The l-isomer bypasses the MTX-induced block in the folate metabolic pathway, replenishing the folate pool in healthy cells and allowing for the resumption of DNA and RNA synthesis. Due to its pharmacological inertness, calcium dextrofolinate serves as an ideal negative control in preclinical in vitro methotrexate rescue experiments. Its inclusion helps to elucidate the specific effects of the active l-isomer and to validate the experimental model.
These application notes provide detailed protocols for in vitro methotrexate rescue experiments using this compound as a control, along with representative data and visualizations of the underlying biological pathways and experimental workflows.
Signaling Pathways and Experimental Logic
The efficacy of methotrexate and the rescue by leucovorin are centered on the folate metabolic pathway. Methotrexate competitively inhibits DHFR, leading to a depletion of tetrahydrofolate (THF) and its derivatives, which are essential for purine (B94841) and thymidylate synthesis. This results in the inhibition of DNA synthesis and cell cycle arrest, primarily in the S-phase, ultimately leading to apoptosis.
Calcium levofolinate is readily converted to THF and its derivatives, thus bypassing the DHFR block and rescuing cells from MTX-induced toxicity. This compound, lacking this biological activity, is not expected to rescue cells.
Experimental Protocols
The following protocols provide a framework for conducting in vitro methotrexate rescue experiments. It is recommended to optimize parameters such as cell seeding density and drug concentrations for each specific cell line.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic effects of methotrexate and the rescue potential of calcium levofolinate, using this compound as a negative control.
Materials:
-
Cancer cell lines (e.g., Saos-2 osteosarcoma, Daoy medulloblastoma, MCF-7 breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methotrexate (MTX)
-
Calcium levofolinate
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Methotrexate Treatment: Prepare serial dilutions of MTX in complete medium. Remove the existing medium from the wells and add 100 µL of the MTX dilutions. Include a vehicle control (medium only). Incubate for 24 hours.
-
Rescue Treatment: Prepare solutions of calcium levofolinate and this compound in complete medium. Add 10 µL of the rescue agents to the appropriate wells.
-
Incubation: Incubate the plates for an additional 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Protocol 2: Apoptosis Assessment by Flow Cytometry
This protocol quantifies the induction of apoptosis by methotrexate and its reversal by leucovorin isomers using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Methotrexate (MTX)
-
Calcium levofolinate
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the end of the experiment. After 24 hours, treat with MTX and rescue agents as described in Protocol 1.
-
Cell Harvesting: After the desired incubation period (e.g., 48 hours), collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining.
Data Presentation
The following tables summarize representative quantitative data from methotrexate rescue experiments.
Table 1: IC50 Values of Methotrexate in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Methotrexate IC50 (µM) | Citation |
| Saos-2 | Osteosarcoma | 0.035 | [1][2] |
| Daoy | Medulloblastoma | 0.095 | [1][2] |
| MCF-7 | Breast Cancer | ~0.5-1.0 |
IC50 values were determined after 72 hours of continuous methotrexate exposure.
Table 2: Representative Cell Viability Data from an In Vitro Methotrexate Rescue Experiment in Saos-2 Cells.
| Methotrexate (µM) | Rescue Agent (10 µM) | % Cell Viability (relative to untreated control) |
| 0 | None | 100% |
| 0.1 | None | 45% |
| 0.1 | Calcium Levofolinate | 92% |
| 0.1 | This compound | 48% |
| 1 | None | 15% |
| 1 | Calcium Levofolinate | 85% |
| 1 | This compound | 17% |
Cell viability was assessed by MTT assay after 24 hours of methotrexate treatment followed by 48 hours of rescue.
Table 3: Representative Apoptosis Data from an In Vitro Methotrexate Rescue Experiment in Saos-2 Cells.
| Methotrexate (µM) | Rescue Agent (10 µM) | % Apoptotic Cells (Annexin V positive) |
| 0 | None | 5% |
| 0.1 | None | 40% |
| 0.1 | Calcium Levofolinate | 8% |
| 0.1 | This compound | 38% |
Apoptosis was assessed by flow cytometry after 48 hours of continuous treatment.
Conclusion
The provided application notes and protocols detail a robust framework for investigating the cytotoxic effects of methotrexate and the rescue mechanism of leucovorin in vitro. The use of this compound as a negative control is critical for validating the specificity of the rescue effect mediated by the active l-isomer, calcium levofolinate. These experiments are fundamental for the preclinical evaluation of antifolate drugs and the development of improved cancer chemotherapy regimens. The clear distinction in activity between the levo- and dextro-isomers underscores the importance of stereochemistry in drug design and development.[3]
References
- 1. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-folinic acid versus d,l-folinic acid in rescue of high-dose methotrexate therapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of Calcium d-folinate Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium d-folinate, the dextrorotatory isomer of folinic acid, is a crucial compound in biomedical research. It serves as a biochemically active form of folic acid, bypassing the dihydrofolate reductase (DHFR) enzyme, which is a target for antifolate drugs like methotrexate. In in vitro studies, Calcium d-folinate is primarily used as a rescue agent to counteract the cytotoxic effects of antifolates and to study folate metabolism pathways.[1] Accurate and consistent preparation of stock solutions is paramount for obtaining reproducible experimental results. This document provides detailed protocols for the preparation, storage, and application of Calcium d-folinate stock solutions for various in vitro assays.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the compound's physical and chemical properties.
| Property | Value |
| Chemical Name | Calcium (2S)-2-({4-[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)amino- pentanedioate |
| Molecular Formula | C₂₀H₂₁CaN₇O₇ |
| Molecular Weight | 511.5 g/mol |
| Appearance | White to light yellow crystalline powder |
| Solubility | Soluble in water. Sparingly soluble in ethanol. Practically insoluble in acetone (B3395972) and ether. |
Solvent Selection: For most in vitro applications, sterile, nuclease-free water is the recommended solvent.[2] While Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for many compounds, its use should be approached with caution as it can affect cellular processes, including intracellular calcium concentration.[3][4]
Protocols for Solution Preparation
3.1. Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Calcium d-folinate in water.
Materials:
-
Calcium d-folinate powder (MW: 511.5 g/mol )
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Calculation: To prepare a 10 mM solution, calculate the required mass of Calcium d-folinate.
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM solution:
-
Mass = (0.010 mol/L) x (0.010 L) x (511.5 g/mol ) = 0.05115 g = 51.15 mg
-
-
Weighing: Accurately weigh 51.15 mg of Calcium d-folinate powder and transfer it to a sterile 15 mL conical tube.
-
Dissolution: Add 8 mL of sterile water to the conical tube. Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 10 mL. Invert the tube several times to ensure a homogenous solution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube. This step is critical for cell culture applications to prevent contamination.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C, protected from light.
3.2. Protocol 2: Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
Example Calculation (Dilution to 100 µM): To prepare 1 mL of a 100 µM working solution from a 10 mM stock solution:
-
Use the formula: M₁V₁ = M₂V₂
-
(10,000 µM) x V₁ = (100 µM) x (1000 µL)
-
V₁ = (100 x 1000) / 10,000 = 10 µL
-
-
Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium or buffer. Mix gently by pipetting.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of Calcium d-folinate solutions.
| Storage Condition | Solvent | Stability | Recommendation |
| Powder | N/A | Stable for years at room temperature when protected from light and moisture. | Store in a cool, dry, dark place. |
| Stock Solution | Water, 0.9% NaCl, 5% Glucose | Stable for at least 14 days at 2-8°C, protected from light.[2][5] | For long-term storage, aliquots should be kept at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Working Solution | Cell Culture Medium / Buffer | Should be prepared fresh before each use. | Discard any unused working solution after the experiment. |
Note: Stability can be influenced by the pH and composition of the solution. It is recommended to validate stability under specific experimental conditions if long-term storage of diluted solutions is required.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for using Calcium d-folinate in a cell-based in vitro assay.
Biochemical Pathway
Calcium d-folinate acts as a precursor to tetrahydrofolate (THF) derivatives, which are essential cofactors in one-carbon metabolism. This pathway is critical for the synthesis of nucleotides (purines and thymidylate) required for DNA replication and repair.[6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide increases cytoplasmic Ca2+ concentration and inhibits parathyroid hormone release in normal bovine and pathological human parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Folate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nutripath.com.au [nutripath.com.au]
- 8. researchgate.net [researchgate.net]
Application of Calcium Dextrofolinate in Cancer Research Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dextrofolinate, the dextrorotatory isomer of folinic acid, is a crucial biomodulator in cancer chemotherapy, primarily used in combination with the antimetabolite 5-fluorouracil (B62378) (5-FU). Its primary role is to enhance the cytotoxic effects of 5-FU by stabilizing the binding of the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), to thymidylate synthase (TS). This stabilization leads to prolonged inhibition of DNA synthesis and ultimately, apoptotic cell death in cancer cells. These application notes provide a comprehensive overview of the use of this compound in both in vitro and in vivo cancer research models, complete with detailed experimental protocols and data presentation.
Mechanism of Action: Potentiation of 5-Fluorouracil
The synergistic anti-cancer effect of this compound and 5-FU is centered on the inhibition of thymidylate synthase, a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication.[1]
-
Cellular Uptake: Both 5-FU and this compound are transported into cancer cells.
-
Metabolic Activation: 5-FU is converted intracellularly to its active metabolite, FdUMP. This compound is metabolized to 5,10-methylenetetrahydrofolate (CH2THF).
-
Ternary Complex Formation: FdUMP, CH2THF, and thymidylate synthase (TS) form a stable ternary complex.[1]
-
Inhibition of DNA Synthesis: This stable complex inhibits the catalytic activity of TS, leading to a depletion of dTMP. The lack of dTMP results in the misincorporation of other nucleotides into DNA, causing DNA damage and triggering apoptosis.[2]
Data Presentation: In Vitro Cytotoxicity
The potentiation of 5-FU's cytotoxic effects by this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Drug | Treatment Duration | IC50 (µM) | Reference |
| HT-29 | 5-FU | 48h | 543.3 ng/ml (~4.18 µM) | [3] |
| 5-FU | 72h | Not reached in one study | [4] | |
| Caco-2 | 5-FU | 48h | 353.4 ng/ml (~2.72 µM) | [3] |
| 5-FU | 24h | >100 µM | [5] | |
| 5-FU | 48h | ~70 µM | [5] |
Note: The IC50 values for 5-FU can vary depending on the specific experimental conditions, including cell density and passage number. The addition of this compound is expected to lower the IC50 of 5-FU.
Experimental Protocols
In Vitro Studies
1. Cell Viability Assay (MTT Assay)
This protocol is designed to assess the cytotoxic effects of this compound in combination with 5-FU on colorectal cancer cell lines such as HT-29 and Caco-2.
Materials:
-
HT-29 or Caco-2 cells
-
DMEM or appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
96-well plates
-
This compound (sterile, stock solution)
-
5-Fluorouracil (sterile, stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HT-29 or Caco-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Trypsinize and seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of 5-FU and a fixed, non-toxic concentration of this compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells treated with each drug alone.
-
Incubate the plates for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 values using a dose-response curve fitting software.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify the induction of apoptosis in cancer cells following treatment with this compound and 5-FU.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells in 6-well plates with the desired concentrations of this compound and 5-FU for the specified duration.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
In Vivo Studies
1. Xenograft Mouse Model
This protocol describes the establishment of a colorectal cancer xenograft model in mice to evaluate the in vivo efficacy of this compound and 5-FU combination therapy.
Materials:
-
Athymic nude mice (e.g., BALB/c nude), 4-6 weeks old
-
Human colorectal cancer cells (e.g., HT-29, HCT116)
-
Matrigel
-
This compound (sterile solution for injection)
-
5-Fluorouracil (sterile solution for injection)
-
Sterile syringes and needles
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, 5-FU + this compound).[6]
-
Administer treatments as per the planned schedule. A common regimen involves intraperitoneal (i.p.) injection of 5-FU (e.g., 20-50 mg/kg) and this compound (e.g., 20-50 mg/kg) on a specific schedule (e.g., once or twice weekly).[7]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) percentage for each treatment group compared to the control group.
-
Quantitative In Vivo Efficacy Data
The combination of this compound and 5-FU has demonstrated significant tumor growth inhibition in preclinical models.
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer Xenograft | 5-FU | 26.36 | [8] |
| 5-FU + Celecoxib (B62257) | 88.37 | [8] | |
| Colorectal Cancer Patient-Derived Xenograft | 5-FU | - | [6] |
| 5-FU + XAV 939 | 44.99 | [6] |
Note: While direct quantitative data for this compound with 5-FU was not explicitly found in the immediate search results, the provided data for other 5-FU combination therapies illustrates the potential for significant synergistic effects. The efficacy of this compound in combination with 5-FU is well-established in clinical practice.
Conclusion
This compound plays a pivotal role in enhancing the therapeutic efficacy of 5-FU in various cancer models. The provided protocols for in vitro and in vivo studies offer a framework for researchers to investigate the synergistic effects of this combination. The detailed methodologies for cell viability and apoptosis assays, along with the xenograft model protocol, provide a solid foundation for preclinical evaluation of this important cancer therapeutic strategy. Further research focusing on specific dosing and scheduling in different cancer types will continue to refine its clinical application.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. oncotarget.com [oncotarget.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
- 7. Combined 5-FU and ChoKα Inhibitors as a New Alternative Therapy of Colorectal Cancer: Evidence in Human Tumor-Derived Cell Lines and Mouse Xenografts | PLOS One [journals.plos.org]
- 8. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Dextrofolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of dextrofolinate. The described method is adept at separating dextrofolinate from its stereoisomer, levofolinate, and potential degradation products. This document provides a comprehensive experimental protocol, including system suitability parameters, and outlines the procedure for forced degradation studies to establish the method's stability-indicating properties. All quantitative data is summarized in structured tables for clarity and ease of comparison.
Introduction
Dextrofolinate is the inactive dextrorotatory isomer of folinic acid (leucovorin). While levofolinate is the pharmacologically active component, the accurate quantification of dextrofolinate is crucial for purity assessments and stability testing of folinic acid formulations. A stability-indicating analytical method is essential to ensure that the analytical procedure can accurately measure the analyte of interest without interference from degradation products that may form under various environmental conditions. This HPLC method utilizes a chiral stationary phase to achieve the stereoselective separation of dextrofolinate and levofolinate, ensuring accurate quantification.
Experimental Protocol
Materials and Reagents
-
Dextrofolinate Reference Standard
-
Levofolinate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Sodium Phosphate Dibasic (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Protein-based chiral column) |
| Mobile Phase | Isocratic mixture of 0.1 M Sodium Phosphate Buffer (pH 7.0) and Acetonitrile (e.g., 95:5 v/v). The exact ratio may require optimization based on the specific chiral column used. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Run Time | Approximately 20 minutes (or until all components have eluted) |
Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of Dextrofolinate Reference Standard in 100 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-50 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving the formulation in the mobile phase to achieve a theoretical dextrofolinate concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 for the dextrofolinate peak |
| Theoretical Plates (N) | ≥ 2000 for the dextrofolinate peak |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% for peak area and retention time |
| Resolution (Rs) between dextrofolinate and levofolinate | ≥ 1.5 |
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Analyze the stressed samples using the HPLC method described above. The method is considered stability-indicating if the degradation products are well-resolved from the dextrofolinate peak and from each other.
Data Presentation
Method Validation Summary
The HPLC method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.
Table 3: Method Validation Data Summary
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range (µg/mL) | 1 - 50 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Limit of Detection (LOD) (µg/mL) | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined |
| Specificity/Selectivity | No interference from placebo, impurities, or degradation products at the retention time of dextrofolinate. |
Forced Degradation Results
The results of the forced degradation studies should demonstrate the method's ability to separate dextrofolinate from its degradation products.
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Dextrofolinate | Resolution (Rs) between Dextrofolinate and nearest Degradant Peak |
| Acid Hydrolysis (0.1 M HCl, 60°C, 2h) | To be determined | ≥ 1.5 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 2h) | To be determined | ≥ 1.5 |
| Oxidative (3% H₂O₂, RT, 24h) | To be determined | ≥ 1.5 |
| Thermal (105°C, 24h) | To be determined | ≥ 1.5 |
| Photolytic (UV/Vis) | To be determined | ≥ 1.5 |
Visualization of Experimental Workflow
References
Application Notes and Protocols for the Use of Calcium Dextrofolinate in Folate Transport System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Folate transport systems are critical for cellular uptake of essential B vitamins and are also key determinants of the efficacy of antifolate drugs used in chemotherapy. The three primary systems for folate transport in mammalian cells are the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRα and FRβ). Understanding the substrate specificity and kinetics of these transporters is crucial for drug development and for elucidating mechanisms of drug resistance.
Calcium dextrofolinate, the calcium salt of the d-isomer of folinic acid (leucovorin), is a compound of interest in studying the stereospecificity of these transport systems. While the biologically active form of folinic acid is the l-isomer (levofolinate), the d-isomer can be used as a tool to probe the structural and conformational requirements for substrate binding and translocation by folate transporters. These application notes provide an overview of the use of this compound in this context, along with relevant quantitative data and detailed experimental protocols.
Data Presentation: Quantitative Analysis of Folate Transporter Substrate Affinity
The following tables summarize the kinetic parameters for various folate substrates, highlighting the stereoselectivity of the major folate transporters. Due to its significantly lower affinity, specific kinetic constants (Km, Vmax) for dextrofolinate are not widely reported. Instead, its interaction with transporters is often characterized by its inhibitory constant (Ki) or by comparing its affinity relative to the l-isomer.
Table 1: Reduced Folate Carrier (RFC/SLC19A1) Substrate Affinity
| Substrate | Km/Ki (µM) | pH Optimum | Notes |
| l-Leucovorin (l-Folinic Acid) | 2 - 7[1] | ~7.4[1] | Physiologically active isomer; good substrate. |
| d-Leucovorin (d-Folinic Acid) | 8-fold lower affinity than l-Leucovorin[2] | ~7.4 | Poor substrate; useful for studying stereospecificity.[2] |
| Methotrexate (MTX) | 1 - 5[3] | ~7.4 | Common antifolate substrate. |
| Folic Acid | >100[3] | ~7.4 | Very poor substrate. |
Table 2: Proton-Coupled Folate Transporter (PCFT/SLC46A1) Substrate Affinity
| Substrate | Km/Ki (µM) | pH Optimum | Notes |
| l-Leucovorin (l-Folinic Acid) | 1 - 5 (at pH 5.5)[4][5] | ~5.5[6] | Good substrate at acidic pH. |
| d-Leucovorin (d-Folinic Acid) | 3.5-fold lower affinity than l-Leucovorin[2] | ~5.5 | Poor substrate.[2] |
| Pemetrexed (B1662193) (PMX) | ~0.045 (at pH 5.5)[7] | ~5.5 | High-affinity antifolate substrate. |
| Folic Acid | 1 - 3 (at pH 5.5)[5] | ~5.5 | Good substrate at acidic pH. |
Table 3: Folate Receptor (FRα/FRβ) Substrate Affinity
| Substrate | Kd (nM) | Transport Mechanism | Notes |
| Folic Acid | 1 - 10[1] | Receptor-mediated endocytosis | High-affinity binding. |
| l-Leucovorin (l-Folinic Acid) | Binds with high affinity | Receptor-mediated endocytosis | Stereospecificity observed, with FRβ often showing preference for the (6S)-diastereoisomer (l-form).[8] |
| d-Leucovorin (d-Folinic Acid) | Lower affinity than l-Leucovorin | Receptor-mediated endocytosis | The d-isomer is generally not the preferred ligand.[8] |
| Methotrexate (MTX) | Binds with high affinity | Receptor-mediated endocytosis |
Mandatory Visualizations
Caption: Overview of the three major folate transport systems in mammalian cells.
Caption: General workflow for a cell-based folate uptake assay.
Caption: Folate Receptor-mediated endocytosis pathway.
Experimental Protocols
Protocol 1: Competitive Inhibition Assay to Determine the Affinity of this compound for the Reduced Folate Carrier (RFC)
Objective: To determine the inhibitory constant (Ki) of this compound for RFC-mediated transport of a known radiolabeled substrate, such as [³H]-methotrexate or [³H]-l-leucovorin.
Materials:
-
Cell line with high endogenous or transfected RFC expression (e.g., HeLa, K562, or RFC-transfected CHO cells).
-
Cell culture medium and supplements.
-
Multi-well cell culture plates (e.g., 24-well).
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4).
-
Radiolabeled substrate: [³H]-methotrexate or [³H]-l-leucovorin.
-
Unlabeled l-leucovorin (for positive control).
-
This compound.
-
Ice-cold stop buffer (e.g., phosphate-buffered saline, PBS).
-
Lysis buffer (e.g., 0.1 M NaOH or a detergent-based lysis buffer).
-
Scintillation cocktail and scintillation counter.
-
Protein assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Culture: Culture the selected cell line to ~80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (pH 7.4).
-
Add 500 µL of pre-warmed transport buffer to each well and incubate at 37°C for 15-30 minutes to equilibrate the cells.
-
-
Initiation of Transport:
-
Prepare transport solutions containing a fixed concentration of the radiolabeled substrate (e.g., 1 µM [³H]-l-leucovorin) and varying concentrations of the inhibitor (this compound, ranging from 0 to a high concentration, e.g., 500 µM). Also, prepare a set with a known inhibitor like unlabeled l-leucovorin as a positive control.
-
Aspirate the pre-incubation buffer.
-
Add 250 µL of the respective transport solution to each well to start the uptake.
-
-
Incubation: Incubate the plates at 37°C for a short, defined period within the linear range of uptake (typically 1-5 minutes).
-
Termination of Transport:
-
To stop the transport, rapidly aspirate the transport solution.
-
Immediately wash the cells three times with 1 mL of ice-cold stop buffer to remove extracellular radiolabel.
-
-
Cell Lysis:
-
After the final wash, add 500 µL of lysis buffer to each well.
-
Incubate at room temperature for at least 30 minutes (or as recommended for the specific lysis buffer) to ensure complete cell lysis.
-
-
Measurement:
-
Transfer an aliquot of the cell lysate (e.g., 400 µL) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Use a separate aliquot of the lysate to determine the protein concentration in each well.
-
-
Data Analysis:
-
Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well (CPM/mg protein).
-
Plot the uptake rate (normalized CPM) against the concentration of this compound.
-
Determine the IC50 value (the concentration of inhibitor that reduces the substrate uptake by 50%).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is its Michaelis-Menten constant for the transporter.
-
Protocol 2: Characterization of this compound as a Potential Substrate for the Proton-Coupled Folate Transporter (PCFT)
Objective: To determine if this compound is transported by PCFT and to characterize the kinetics of this transport.
Materials:
-
Cell line with high endogenous or transfected PCFT expression (e.g., Caco-2, or PCFT-transfected HeLa cells).
-
Radiolabeled this compound (if available) or use an indirect competitive uptake approach with a known radiolabeled PCFT substrate like [³H]-folic acid.
-
Transport buffer with a pH of 5.5 (e.g., HBSS buffered with MES).
-
Other materials as listed in Protocol 1.
Procedure:
-
Cell Culture and Seeding: Follow steps 1 and 2 from Protocol 1, using a PCFT-expressing cell line.
-
Pre-incubation:
-
Wash the cell monolayer twice with pre-warmed transport buffer at pH 7.4.
-
Wash once with pre-warmed transport buffer at pH 5.5.
-
Add 500 µL of pre-warmed transport buffer (pH 5.5) and incubate at 37°C for 15-30 minutes.
-
-
Transport Assay (Direct Method - if radiolabeled dextrofolinate is available):
-
Prepare transport solutions (pH 5.5) with varying concentrations of radiolabeled this compound.
-
Follow steps 4-9 from Protocol 1 to determine the uptake kinetics (Km and Vmax).
-
-
Transport Assay (Indirect/Competitive Method):
-
This method is identical to Protocol 1, but performed at pH 5.5 using a known radiolabeled PCFT substrate (e.g., [³H]-folic acid).
-
The goal is to determine the Ki of this compound for PCFT. A very high Ki would indicate it is a poor inhibitor and likely a poor substrate.
-
Concluding Remarks
The available data strongly indicate that this compound is a poor substrate for the primary folate transport systems, RFC and PCFT, due to the stereoselectivity of these carriers for the l-isomer of reduced folates.[2] This property makes this compound a useful negative control or competitive inhibitor in studies designed to elucidate the structural requirements of folate transporters. The provided protocols offer a framework for researchers to quantitatively assess the interaction of this compound and other folate analogs with these critical transport systems, thereby aiding in the development of novel therapeutic agents that target folate metabolism.
References
- 1. Regulation of Reduced Folate Carrier (RFC) by Vitamin D Receptor at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioivt.com [bioivt.com]
- 7. Characterization of a folate transporter in HeLa cells with a low pH optimum and high affinity for pemetrexed distinct from the reduced folate carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cerebral Folate Deficiency, Folate Receptor Alpha Autoantibodies and Leucovorin (Folinic Acid) Treatment in Autism Spectrum Disorders: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Assessing d-leucovorin Interference with l-leucovorin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is clinically administered as a racemic mixture of its two diastereoisomers: the biologically active l-isomer (l-leucovorin or levoleucovorin) and the largely inactive d-isomer.[1][2] l-Leucovorin plays a crucial role in cancer therapy, primarily in two contexts: as a rescue agent to mitigate the toxic effects of high-dose methotrexate (B535133) and as a potentiator of the cytotoxic effects of 5-fluorouracil (B62378) (5-FU).[3][4][5] The efficacy of l-leucovorin is dependent on its cellular uptake and subsequent metabolism to active folate coenzymes, such as 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which is essential for DNA synthesis and repair.[1][6][7]
While d-leucovorin is considered biologically inactive, emerging evidence suggests that it may interfere with the transport and metabolism of the active l-isomer.[4][8] This potential for interference raises questions about the clinical implications of administering the racemic mixture versus the pure l-isomer. These application notes provide a detailed experimental framework for researchers to investigate and quantify the potential interference of d-leucovorin with the biological functions of l-leucovorin in vitro.
Biochemical Signaling Pathway of l-leucovorin
l-Leucovorin enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, it is converted to tetrahydrofolate (THF) and its derivatives. A key metabolite is 5,10-methylenetetrahydrofolate (5,10-CH2-THF), which serves as a one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by thymidylate synthase (TS).[6] This reaction is vital for de novo DNA synthesis. In the context of 5-FU therapy, 5,10-CH2-THF forms a stable ternary complex with the 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), and TS, leading to enhanced inhibition of DNA synthesis.[1][6]
Caption: l-leucovorin metabolic and signaling pathway.
Experimental Design Workflow
The following workflow outlines a comprehensive approach to assessing the interference of d-leucovorin with l-leucovorin activity.
Caption: Workflow for assessing d-leucovorin interference.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison between experimental conditions.
Table 1: Competitive Inhibition of l-leucovorin Uptake by d-leucovorin
| Cell Line | Radiolabeled Substrate | Unlabeled Competitor | Concentration of Competitor (µM) | % Inhibition of l-leucovorin Uptake | Ki (µM) |
| CEM/7A | [³H]-l-leucovorin (5 µM) | l-leucovorin | 5.5 | 50% | - |
| CEM/7A | [³H]-l-leucovorin (5 µM) | d-leucovorin | 44 | 50% | - |
| CHO/C5/PCFT | [³H]-l-leucovorin (2.5 µM) | l-leucovorin | 4.0 | 50% | - |
| CHO/C5/PCFT | [³H]-l-leucovorin (2.5 µM) | d-leucovorin | 13.3 | 50% | - |
| Data adapted from a study on the transport properties of leucovorin isomers.[8] |
Table 2: Effect of d-leucovorin on l-leucovorin-mediated Rescue from Methotrexate Cytotoxicity
| Cell Line | Methotrexate (nM) | l-leucovorin (µM) | d-leucovorin (µM) | % Cell Viability | IC50 of Methotrexate (nM) |
| HT-29 | Titration | 1 | 0 | Result | Result |
| HT-29 | Titration | 1 | 1 | Result | Result |
| HT-29 | Titration | 1 | 5 | Result | Result |
| HT-29 | Titration | 1 | 10 | Result | Result |
| MCF-7 | Titration | 1 | 0 | Result | Result |
| MCF-7 | Titration | 1 | 1 | Result | Result |
| MCF-7 | Titration | 1 | 5 | Result | Result |
| MCF-7 | Titration | 1 | 10 | Result | Result |
| This table presents a template for recording experimental outcomes. |
Table 3: Impact of d-leucovorin on the Potentiation of 5-FU Cytotoxicity by l-leucovorin
| Cell Line | 5-FU (µM) | l-leucovorin (µM) | d-leucovorin (µM) | % Cell Viability | IC50 of 5-FU (µM) |
| LS174T | Titration | 5 | 0 | - | 8.1 ± 0.9 |
| LS174T | Titration | 0 | 5 | - | 10.5 ± 1.2 |
| LS174T | Titration | 5 (in dl-LV) | 5 (in dl-LV) | - | 8.9 ± 0.9 |
| CaCo2 | Titration | 5 | 0 | - | 1.3 ± 0.1 |
| CaCo2 | Titration | 0 | 5 | - | 2.0 ± 0.2 |
| CaCo2 | Titration | 5 (in dl-LV) | 5 (in dl-LV) | - | 1.4 ± 0.1 |
| Data adapted from a study on the modulation of 5-FU efficacy by leucovorin isomers.[1] |
Experimental Protocols
Protocol 1: Competitive Cellular Uptake of [³H]-l-leucovorin
Objective: To quantify the inhibitory effect of d-leucovorin on the cellular uptake of l-leucovorin.
Materials:
-
Cell lines expressing folate transporters (e.g., CEM/7A for RFC, CHO/C5/PCFT for PCFT).
-
[³H]-l-leucovorin (radiolabeled substrate).
-
Unlabeled l-leucovorin and d-leucovorin.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Scintillation fluid and counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Preparation of Solutions: Prepare a stock solution of [³H]-l-leucovorin and serial dilutions of unlabeled l-leucovorin and d-leucovorin in uptake buffer (e.g., Hanks' Balanced Salt Solution).
-
Competition Assay:
-
Wash the cells twice with PBS.
-
Add 100 µL of uptake buffer containing a fixed concentration of [³H]-l-leucovorin (e.g., 5 µM) and varying concentrations of unlabeled l-leucovorin or d-leucovorin to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes).
-
-
Termination of Uptake:
-
Aspirate the uptake buffer and wash the cells three times with ice-cold PBS to stop the uptake.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well with 100 µL of 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-l-leucovorin uptake at each concentration of the unlabeled competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific uptake) and the inhibition constant (Ki) for d-leucovorin.
-
Protocol 2: Methotrexate Rescue Assay using MTT
Objective: To assess the ability of l-leucovorin to rescue cells from methotrexate-induced cytotoxicity in the presence of varying concentrations of d-leucovorin.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7).
-
Methotrexate.
-
l-leucovorin and d-leucovorin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Treat the cells with a serial dilution of methotrexate.
-
Concurrently, treat the cells with a fixed concentration of l-leucovorin (e.g., 1 µM) and varying concentrations of d-leucovorin (e.g., 0, 1, 5, 10 µM).
-
Include control wells with no drug treatment.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 of methotrexate in the presence of l-leucovorin with and without d-leucovorin.
-
Protocol 3: 5-FU Potentiation Assay using SRB
Objective: To evaluate the impact of d-leucovorin on the ability of l-leucovorin to potentiate the cytotoxicity of 5-FU.
Materials:
-
Colon cancer cell lines (e.g., LS174T, CaCo2).
-
5-Fluorouracil (5-FU).
-
l-leucovorin and d-leucovorin.
-
Sulforhodamine B (SRB) solution.
-
Trichloroacetic acid (TCA).
-
Tris base solution.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment:
-
Treat the cells with a serial dilution of 5-FU.
-
Concurrently, treat the cells with one of the following:
-
l-leucovorin alone (e.g., 5 µM).
-
d-leucovorin alone (e.g., 5 µM).
-
A combination of l-leucovorin and d-leucovorin (e.g., 5 µM each, representing the racemic mixture).
-
-
Include control wells with 5-FU alone and no drug treatment.
-
Incubate for 72 hours.
-
-
SRB Assay:
-
Fix the cells by adding 50 µL of cold 50% TCA and incubate for 1 hour at 4°C.
-
Wash the plates five times with tap water and air dry.
-
Stain the cells with 100 µL of 0.4% SRB in 1% acetic acid for 15 minutes.
-
Wash the plates four times with 1% acetic acid and air dry.
-
Dissolve the bound dye with 100 µL of 10 mM Tris base.
-
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition.
-
Determine the IC50 of 5-FU under each leucovorin condition.
-
Protocol 4: In Situ Thymidylate Synthase (TS) Inhibition Assay
Objective: To measure the effect of d-leucovorin on l-leucovorin-enhanced inhibition of TS by 5-FU in intact cells.
Materials:
-
Cancer cell lines.
-
5-FU.
-
l-leucovorin and d-leucovorin.
-
[5-³H]-deoxyuridine (radiolabeled precursor).
-
Cell culture medium.
-
PBS.
-
Trichloroacetic acid (TCA).
-
Activated charcoal.
-
Scintillation counter.
Procedure:
-
Cell Culture and Drug Treatment: Culture cells to the desired confluency and treat with 5-FU in the presence of l-leucovorin, d-leucovorin, or a combination for a specified time (e.g., 24 hours).
-
Radiolabeling:
-
Wash the cells with PBS.
-
Incubate the cells with [5-³H]-deoxyuridine in the culture medium for 1 hour at 37°C.
-
-
Tritium (B154650) Release Measurement:
-
Transfer the culture medium to a tube containing activated charcoal to adsorb the unincorporated radiolabel.
-
Centrifuge the tubes to pellet the charcoal.
-
Transfer the supernatant, containing the released tritiated water, to a scintillation vial.
-
-
Scintillation Counting: Add scintillation fluid and measure the radioactivity.
-
Data Analysis:
-
Calculate the amount of tritium released, which is proportional to the TS activity.
-
Determine the percentage of TS inhibition for each treatment condition compared to the untreated control.
-
Logical Relationships in Experimental Design
The following diagram illustrates the logical flow of the experimental design, where the outcomes of initial experiments inform subsequent investigations.
Caption: Logical flow of the experimental design.
References
- 1. Molecular mechanisms underlying the potentially adverse effects of folate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uncovering the Hidden Dangers and Molecular Mechanisms of Excess Folate: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K signaling through a biochemical systems lens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Khan Academy [khanacademy.org]
- 8. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Considerations for Calcium Dextrofolinate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium dextrofolinate is the calcium salt of dextrofolinic acid, the dextrorotatory isomer of folinic acid. Folinic acid, also known as leucovorin, is a metabolically active form of folic acid that does not require reduction by the enzyme dihydrofolate reductase (DHFR) for its function. It plays a crucial role in one-carbon metabolism, which is essential for the synthesis of nucleotides (purines and thymidylates) and the metabolism of amino acids. In preclinical research, understanding the appropriate dosing of this compound is critical for evaluating its efficacy and safety in various animal models.
These application notes provide a summary of dosing considerations for folinate compounds in animal studies, based on available literature for structurally related molecules like calcium folinate (leucovorin) and folinic acid. Due to a lack of specific published data for this compound, the provided protocols and data should be considered as a starting point and may require optimization for specific experimental needs.
Data Presentation: Dosing of Folinate Compounds in Animal Studies
The following tables summarize quantitative data from animal studies using calcium folinate and folinic acid. This information can serve as a reference for designing studies with this compound.
Table 1: Dosing of Calcium Folinate (Leucovorin) in Canine Studies
| Animal Model | Indication | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Dog (English Pointer) | Methotrexate (B535133) Overdose | 200 mg/m² | Intravenous (IV) | Every 6 hours for 8 doses | Prevented pathological sequelae of methotrexate intoxication without adverse effects.[1][2] | [1][2] |
Table 2: Dosing of Folinic Acid in Murine Studies
| Animal Model | Indication | Dose | Route of Administration | Frequency | Key Findings | Reference |
| Mouse (Balb/c) | Methotrexate-induced growth suppression | 7.0 mg/kg | Intraperitoneal (IP) | Every 2nd day | Protected against methotrexate-induced growth suppression.[3] | [3] |
Table 3: Dosing of Folic Acid in Canine Studies for Carcinogenesis Research
| Animal Model | Indication | Dose | Route of Administration | Duration | Key Findings | Reference |
| Dog (Beagle) | Gastric carcinogenesis induced by ENNG | 20 mg/dog | Oral | 15 months | Showed a marked interventional effect on gastric carcinogenesis.[4] | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of folinate compounds in animal studies. These protocols are based on established practices with related compounds and should be adapted and validated for this compound.
Protocol 1: Intravenous Administration of a Folinate Compound in a Canine Model
Objective: To administer a precise dose of a folinate compound intravenously to a canine subject.
Materials:
-
This compound (or related folinate compound)
-
Sterile Water for Injection or 0.9% Sodium Chloride for Injection
-
Sterile vials and syringes
-
0.22 µm sterile filter
-
Intravenous catheter
-
Infusion pump
-
Canine restraint device
Procedure:
-
Dose Calculation: Calculate the required dose based on the dog's body surface area (mg/m²) or body weight (mg/kg) as per the study design.
-
Reconstitution: Aseptically reconstitute the lyophilized this compound powder with Sterile Water for Injection or 0.9% Sodium Chloride to a known concentration (e.g., 10 mg/mL). Gently swirl the vial to dissolve the powder completely. Do not shake vigorously.
-
Dilution and Filtration: Withdraw the calculated volume of the reconstituted solution and dilute it further with 0.9% Sodium Chloride to a suitable volume for infusion. Pass the final solution through a 0.22 µm sterile filter into a sterile syringe or infusion bag.
-
Animal Preparation: Acclimatize the dog to the experimental setting. Shave and sterilize the area over a suitable vein (e.g., cephalic or saphenous vein).
-
Catheterization: Place an intravenous catheter into the prepared vein and secure it.
-
Administration: Administer the folinate solution via slow intravenous infusion over a predetermined period (e.g., 15-30 minutes) using an infusion pump to ensure a constant and controlled rate.
-
Monitoring: Monitor the animal for any signs of adverse reactions during and after the infusion.
-
Post-procedure Care: Once the infusion is complete, flush the catheter with sterile saline, remove it, and apply gentle pressure to the site to prevent hematoma formation. Return the animal to its housing and monitor its recovery.
Protocol 2: Intraperitoneal Administration of a Folinate Compound in a Murine Model
Objective: To administer a folinate compound via intraperitoneal injection to a mouse.
Materials:
-
This compound (or related folinate compound)
-
Sterile 0.9% Sodium Chloride for Injection
-
Sterile vials and syringes (e.g., 25-27 gauge needle)
-
Animal scale
Procedure:
-
Dose Calculation: Weigh the mouse accurately and calculate the required dose in mg/kg.
-
Solution Preparation: Prepare a solution of the folinate compound in sterile 0.9% Sodium Chloride to a concentration that allows for an appropriate injection volume (typically 5-10 mL/kg for mice).
-
Animal Restraint: Gently restrain the mouse, exposing the lower abdominal area. The mouse can be placed in a supine position.
-
Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears, withdraw the needle and select a new injection site.
-
Injection: If no fluid is aspirated, inject the solution smoothly.
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse effects.
Mandatory Visualizations
Signaling Pathway
Caption: Folate metabolism pathway illustrating the roles of various folate intermediates.
Experimental Workflow
Caption: A typical experimental workflow for a preclinical animal study.
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. Use of calcium folinate in the management of accidental methotrexate ingestion in two dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Folinic acid protects against suppression of growth by methotrexate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interventional study of high dose folic acid in gastric carcinogenesis in beagles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Effects of d-Leucovorin on Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction Leucovorin (also known as folinic acid) is a crucial medication used in cancer chemotherapy.[1][2] It is administered as a racemic mixture of two stereoisomers: d-leucovorin and l-leucovorin. The l-isomer (l-LV, or levoleucovorin) is the biologically active form, which plays a vital role in two main clinical applications: "rescuing" normal cells from the toxic effects of antifolate drugs like methotrexate (B535133), and potentiating the cytotoxic effects of fluoropyrimidines such as 5-fluorouracil (B62378) (5-FU) against cancer cells.[3][4] The d-isomer (d-LV) is generally considered to be biologically inactive.[5][6]
This document provides detailed application notes and protocols to evaluate the effects of d-leucovorin on cell proliferation. The focus is on comparative assays to confirm its lack of activity relative to the l-isomer and to assess its potential to interfere with l-leucovorin's function.
Mechanism of Action: The Role of Leucovorin in the Folate Pathway
Folate is essential for the de novo synthesis of purines and thymidylate, which are critical building blocks for DNA replication and cell proliferation.[7] Antifolate drugs like methotrexate inhibit dihydrofolate reductase (DHFR), the enzyme that converts dihydrofolate (DHF) to the active tetrahydrofolate (THF).[8] This blockade depletes the THF pool, halting DNA synthesis and killing rapidly dividing cells.
The active l-isomer of leucovorin is a reduced folate that can be readily converted into THF and its derivatives within the cell, thereby bypassing the DHFR enzyme block imposed by methotrexate.[8][9] This allows normal cells to resume DNA synthesis and proliferate, a process known as "leucovorin rescue." In contrast, the d-isomer is not efficiently metabolized to active cofactors and thus cannot effectively rescue cells from antifolate toxicity.[5][6]
Caption: Folate pathway and leucovorin's mechanism of action.
Quantitative Data Summary
Studies have quantitatively demonstrated the differential effects of leucovorin isomers. For example, when used to potentiate 5-fluorouracil (5-FU), l-leucovorin significantly enhances its cytotoxicity (lowering the IC₅₀), while d-leucovorin is largely ineffective.[5] The data below summarizes the IC₅₀ values of 5-FU in various colon cancer cell lines when combined with different leucovorin formulations.
| Cell Line | 5-FU alone (μM) | 5-FU + 5µM l-LV (μM) | 5-FU + 5µM d-LV (μM) | 5-FU + 10µM dl-LV (μM) |
| CaCo2 | 4.0 | 2.5 | 4.0 | 2.9 |
| CaCo2 LF/LV | 1.8 | 1.3 | 2.0 | 1.4 |
| LS174T | 10.5 | 8.1 | 10.5 | 8.9 |
| (Data summarized from a 2024 study on the role of l-leucovorin uptake and metabolism)[5] |
Experimental Workflow & Protocols
A typical workflow to assess the effect of d-leucovorin involves treating cultured cells with d-leucovorin, l-leucovorin (positive control), dl-leucovorin (racemic control), and a vehicle control, often in the presence of an antifolate or another chemotherapeutic agent. Cell proliferation is then measured using one of the standard assays detailed below.
Caption: General workflow for evaluating d-leucovorin effects.
Protocol 1: MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
d-leucovorin, l-leucovorin, dl-leucovorin stock solutions
-
MTT solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic SDS solution)[11][12]
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.[11]
-
Treatment: Carefully remove the medium and replace it with 100 µL of fresh medium containing the desired concentrations of d-leucovorin and controls (l-leucovorin, dl-leucovorin, vehicle). If applicable, also add the antifolate agent (e.g., methotrexate).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[13]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[12][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[10]
-
Solubilization: Carefully remove the medium from each well. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 590 nm using a microplate reader.[11]
Protocol 2: BrdU Cell Proliferation Assay
Principle: This assay measures DNA synthesis directly. Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine (B127349) that is incorporated into newly synthesized DNA during the S phase of the cell cycle.[14][15] Incorporated BrdU is then detected using a specific anti-BrdU antibody, which can be colorimetric or fluorescent.[16]
Materials:
-
96-well plates
-
BrdU Labeling Reagent (e.g., 10 mM stock)
-
Fixing/Denaturing solution (e.g., 2N HCl)[17]
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM. The incubation time depends on the cell division rate, typically ranging from 2 to 24 hours.[16][17]
-
Fixation and Denaturation: Remove the labeling medium. Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room temperature. This step fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[17]
-
Washing: Aspirate the fixing solution and wash the wells three times with wash buffer.
-
Antibody Incubation: Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 60-90 minutes at room temperature.
-
Secondary Antibody: Wash the wells three times. Add 100 µL of the HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Detection: Wash the wells three times. Add 100 µL of the substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).
-
Data Acquisition: Add 100 µL of stop solution to each well. Measure the absorbance at 450 nm.
Protocol 3: Ki-67 Staining for Flow Cytometry
Principle: The Ki-67 protein is a cellular marker for proliferation, as it is expressed in all active phases of the cell cycle (G₁, S, G₂, M) but is absent in resting cells (G₀).[18] This protocol uses flow cytometry to quantify the percentage of Ki-67 positive cells in a population following treatment.
Materials:
-
6-well plates or suspension culture flasks
-
Fixation buffer (e.g., 70% cold ethanol)[19]
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Fluorochrome-conjugated anti-Ki-67 antibody
-
Staining Buffer (e.g., PBS with 1% FBS)[19]
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with d-leucovorin and controls in appropriate culture vessels for the desired time.
-
Cell Harvest: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells). Wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet and add 3 mL of ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 1 hour.[19][20]
-
Permeabilization: Centrifuge the fixed cells and wash twice with staining buffer. Resuspend the pellet in permeabilization buffer and incubate for 15-20 minutes at room temperature.
-
Staining: Centrifuge and resuspend the cells in 100 µL of staining buffer. Add the recommended volume of fluorochrome-conjugated anti-Ki-67 antibody.[19]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Washing: Wash the cells twice with 2 mL of staining buffer.
-
Data Acquisition: Resuspend the final cell pellet in 500 µL of staining buffer and analyze on a flow cytometer. The percentage of fluorescently labeled (Ki-67 positive) cells corresponds to the proliferating fraction of the cell population.
References
- 1. Folinic acid - Wikipedia [en.wikipedia.org]
- 2. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Folate - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Leucovorin Calcium? [synapse.patsnap.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 16. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 17. mbl.edu [mbl.edu]
- 18. Optimized Ki-67 staining in murine cells: a tool to determine cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. immunostep.com [immunostep.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Administering Calcium Dextrofolinate in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Calcium dextrofolinate in preclinical cancer models, particularly in combination with the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). The protocols detailed below are intended to serve as a starting point for researchers, and may require optimization for specific cancer models and experimental questions.
Introduction
This compound, the dextrorotatory isomer of folinic acid, is a biomodulator of 5-fluorouracil (5-FU) chemotherapy. Its primary role is to enhance the cytotoxic effects of 5-FU by stabilizing the binding of the 5-FU active metabolite, 5-fluoro-2'-deoxyuridine-5'-monophosphate (B95003) (FdUMP), to its target enzyme, thymidylate synthase (TS). This stabilization leads to prolonged inhibition of DNA synthesis in cancer cells, thereby increasing the efficacy of 5-FU. This document outlines the protocols for preparing and administering this compound in both in vitro and in vivo preclinical cancer models.
Data Presentation
Table 1: In Vitro Efficacy of 5-Fluorouracil (5-FU) in Human Colon Cancer Cell Lines
| Cell Line | 5-FU IC50 (µM) at 72h | Citation |
| HT-29 | 0.45 ± 0.01 | [1] |
| Caco-2 | 1.32 ± 0.50 | [1] |
| HCT 116 | 11.3 (after 3 days) | [2] |
Table 2: In Vivo Tumor Growth Inhibition with 5-FU and Calcium Folinate Combination Therapy
| Cancer Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition (%) | Citation |
| Human Gastric Cancer Xenografts (SGC7901 cells) in Nude Mice | 5-FU | Not Specified | 26.36 | [3] |
| Celecoxib (B62257) | Not Specified | 59.70 | [3] | |
| 5-FU + Celecoxib | Not Specified | 88.37 | [3] | |
| Human Colorectal Cancer Xenografts | UFT (5-FU prodrug) | 20 mg/kg/day, p.o. for 14 days | 23-67 | [4] |
| UFT + Leucovorin | UFT: 20 mg/kg/day, LV: 10 mg/kg/day, p.o. for 14 days | 55-79 | [4] |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details the methodology for assessing the cytotoxic effects of this compound in combination with 5-FU on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, Caco-2)
-
Complete cell culture medium
-
This compound (sterile, cell culture grade)
-
5-Fluorouracil (sterile, cell culture grade)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare stock solutions of this compound and 5-FU in a suitable solvent (e.g., sterile water, DMSO) and dilute to desired concentrations in complete cell culture medium.
-
Treatment Administration:
-
Simultaneous Treatment: Add 50 µL of the 5-FU solution and 50 µL of the this compound solution to the wells simultaneously.
-
Sequential Treatment: Add 50 µL of the this compound solution to the wells and incubate for a predetermined time (e.g., 1 hour) before adding 50 µL of the 5-FU solution.[1]
-
-
Incubation: Incubate the treated plates for 24, 48, or 72 hours.
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each treatment condition. The combination index (CI) can be calculated to determine if the drug combination is synergistic, additive, or antagonistic.[1]
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model and the administration of this compound and 5-FU to assess their antitumor efficacy.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cells (e.g., 1 x 10^6 HCT116 cells)
-
Matrigel (optional)
-
This compound solution for injection
-
5-Fluorouracil solution for injection
-
Sterile saline or PBS
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells, optionally mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, 5-FU alone, this compound alone, 5-FU + this compound).
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice daily.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period. Tumors can be excised for further analysis (e.g., histology, western blotting).
Preparation and Stability of this compound for Injection
This compound for injection is typically supplied as a lyophilized powder.
Reconstitution and Dilution:
-
Reconstitute the lyophilized powder with sterile water for injection to a concentration of 10 mg/mL.[6]
-
For infusion, the reconstituted solution can be further diluted with 0.9% Sodium Chloride or 5% Dextrose in water.[6][7]
Stability:
-
Reconstituted Calcium levofolinate (the levo-isomer, which is expected to have similar stability to the dextro-isomer) is chemically and physically stable for at least 14 days when stored at 2-8°C and protected from light.[6][7]
-
Diluted solutions in 0.9% NaCl or 5% Dextrose are also stable under the same conditions.[6]
Mandatory Visualizations
Caption: Signaling pathway of 5-FU and this compound.
Caption: In vivo xenograft experimental workflow.
References
- 1. Simultaneous, But Not Consecutive, Combination With Folinate Salts Potentiates 5-Fluorouracil Antitumor Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Calcium Dextrofolinate in Combination with 5-Fluorouracil (5-FU)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for studying the combination of Calcium dextrofolinate and 5-fluorouracil (B62378) (5-FU) in preclinical cancer research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in evaluating the efficacy and mechanism of this drug combination.
Introduction
5-Fluorouracil (5-FU), a pyrimidine (B1678525) analog, is a cornerstone of chemotherapy for various solid tumors, particularly colorectal cancer. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), a critical enzyme in the DNA synthesis pathway.[1] this compound, a stable salt of the dextrorotatory isomer of folinic acid, serves as a prodrug for 5,10-methylenetetrahydrofolate (CH2FH4). This reduced folate is a crucial cofactor for the formation of a stable ternary complex with 5-FU's active metabolite, fluorodeoxyuridine monophosphate (FdUMP), and thymidylate synthase.[2] By stabilizing this complex, this compound enhances the inhibition of TS, thereby potentiating the cytotoxic effects of 5-FU.[2]
Mechanism of Action
The synergistic interaction between 5-FU and this compound is centered on the enhanced inhibition of thymidylate synthase. 5-FU is intracellularly converted to FdUMP, which competes with the natural substrate, deoxyuridine monophosphate (dUMP), for the nucleotide-binding site on TS. The binding of FdUMP to TS alone is reversible. However, in the presence of sufficient levels of the reduced folate cofactor CH2FH4, a stable ternary covalent complex is formed between FdUMP, TS, and CH2FH4.[2] This stable complex effectively sequesters the enzyme, leading to a prolonged and pronounced inhibition of dTMP synthesis, ultimately resulting in "thymineless death" in rapidly dividing cancer cells.[1] this compound increases the intracellular pool of CH2FH4, thereby driving the formation of this stable inhibitory complex.[2]
Figure 1: Mechanism of 5-FU and this compound Synergy.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from representative in vitro and in vivo studies investigating the combination of 5-FU and folinate salts.
Table 1: In Vitro Efficacy of 5-FU in Combination with Folinate Salts in Colorectal Cancer Cell Lines
| Cell Line | Treatment (24h) | IC50 (µM) of 5-FU | Combination Index (CI) | Effect | Reference |
| HT-29 | 5-FU + Sodium Levofolinate (NaLV) | - | < 1 | Synergistic | |
| HT-29 | 5-FU + Calcium Levofolinate (CaLV) | - | ≈ 1 | Additive | |
| Caco-2 | 5-FU + Sodium Levofolinate (NaLV) | - | < 1 | Synergistic | |
| Caco-2 | 5-FU + Calcium Levofolinate (CaLV) | - | ≈ 1 | Additive |
Note: The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Antitumor Activity in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 34 | Tumor Growth Inhibition (%) | Reference |
| Control | 3973 | - | |
| 5-FU (100 mg/kg) | ~1500 | ~62 | |
| 5-FU (100 mg/kg) + NaLV (simultaneous) | ~800 | ~80 | |
| 5-FU (150 mg/kg) + CaLV (sequential) | - | Failed to potentiate 5-FU activity |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of the 5-FU and this compound combination.
In Vitro Protocols
1. Cell Culture
-
Cell Lines: Human colorectal cancer cell lines such as HT-29, Caco-2, or HCT-116 are commonly used.
-
Culture Medium: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
2. Drug Preparation
-
5-Fluorouracil (5-FU): Prepare a stock solution of 5-FU in dimethyl sulfoxide (B87167) (DMSO) or sterile water. Further dilute in culture medium to the desired final concentrations.
-
This compound: Dissolve this compound in sterile water or phosphate-buffered saline (PBS) to prepare a stock solution. Further dilute in culture medium.
-
Note: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.5%).
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-FU alone, this compound alone, or the combination of both for 24, 48, or 72 hours. Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
-
Figure 2: Workflow for the MTT Cell Viability Assay.
4. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.
-
After treatment, harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
In Vivo Protocol
1. Animal Model
-
Animals: Use immunodeficient mice, such as athymic nude or SCID mice, to prevent rejection of human tumor xenografts.
-
Housing: Maintain mice in a specific pathogen-free environment with controlled temperature, humidity, and light/dark cycles. Provide sterile food and water ad libitum.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
2. Tumor Xenograft Model
-
Cell Preparation: Harvest colorectal cancer cells from culture, wash with sterile PBS, and resuspend in a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1-5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
3. Drug Administration
-
5-Fluorouracil (5-FU): Typically administered via intraperitoneal (i.p.) injection. The dosage and schedule can vary, for example, 100-150 mg/kg once a week.
-
This compound: Can be administered via i.p. injection. For sequential administration studies, it is often given a short time (e.g., 1 hour) before 5-FU. For simultaneous administration, it is given at the same time as 5-FU.
-
Control Group: Administer the vehicle (e.g., saline) using the same schedule as the treatment groups.
4. Efficacy Evaluation
-
Tumor Growth Inhibition: Continue to monitor tumor volumes throughout the study. At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Survival Analysis: In some studies, the endpoint may be survival, and a Kaplan-Meier survival curve can be generated.
Figure 3: Workflow for an In Vivo Tumor Xenograft Study.
Conclusion
The combination of this compound with 5-FU is a well-established therapeutic strategy that enhances the antitumor activity of 5-FU by stabilizing the inhibitory complex with thymidylate synthase. The protocols and data presented here provide a framework for researchers to investigate this synergistic interaction in a preclinical setting. Careful adherence to these methodologies will enable the generation of robust and reproducible data to further elucidate the potential of this combination therapy.
References
Techniques for Measuring Cellular Uptake of d-Leucovorin versus l-Leucovorin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucovorin (LV), a 5-formyl derivative of tetrahydrofolic acid, is a critical supportive care agent in cancer therapy, primarily used to rescue normal cells from the toxic effects of high-dose methotrexate (B535133) and to potentiate the cytotoxicity of 5-fluorouracil (B62378). Leucovorin is administered as a racemic mixture of its two diastereomers: the biologically active l-isomer (l-LV, (6S)-leucovorin) and the largely inactive d-isomer (d-LV, (6R)-leucovorin).[1][2][3] Understanding the differential cellular uptake of these isomers is paramount for optimizing therapeutic regimens and developing new folate-based therapies.
This document provides detailed application notes and protocols for measuring the cellular uptake of d-LV versus l-LV, focusing on techniques that can quantitatively distinguish between the two diastereomers.
Cellular Uptake Mechanisms of Leucovorin
The cellular uptake of leucovorin is primarily mediated by three transport systems:
-
Reduced Folate Carrier (RFC) : Encoded by the SLC19A1 gene, the RFC is ubiquitously expressed in mammalian tissues and is the major transport system for folates at neutral pH (pH 7.4).[4][5]
-
Proton-Coupled Folate Transporter (PCFT) : Encoded by the SLC46A1 gene, the PCFT functions optimally at an acidic pH (pH 5.5) and is highly expressed in the proximal small intestine and at the blood-brain barrier.[4][6]
-
Folate Receptors (FRs) : These are high-affinity receptors (FRα, FRβ, FRγ) that mediate folate uptake via endocytosis.[4]
Crucially, these transporters exhibit stereoselectivity, with a significantly higher affinity for the active l-LV isomer.
Quantitative Data Summary
The differential affinity of folate transporters for l-LV and d-LV is a key determinant of their respective cellular uptake rates. The following table summarizes the reported differences in substrate affinity.
| Transporter | l-Leucovorin (l-LV) Affinity | d-Leucovorin (d-LV) Affinity | Fold Difference (l-LV vs. d-LV) | Reference |
| Reduced Folate Carrier (RFC/SLC19A1) | Higher Affinity | Lower Affinity | 8-fold | [7][8][9][10] |
| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | Higher Affinity | Lower Affinity | 3.5-fold | [7][8][9][10] |
Experimental Protocols
This section provides detailed protocols for quantifying the cellular uptake of d-LV and l-LV.
Protocol 1: Radiolabeled Substrate Uptake Assay
This protocol utilizes a radiolabeled folate analog, such as [3H]-methotrexate (MTX), as a competitive substrate to infer the transport kinetics of d-LV and l-LV. While direct radiolabeling of d-LV and l-LV is ideal, [3H]-MTX is a commonly used and commercially available alternative that is transported by the same carriers.
Materials:
-
Cell line of interest (e.g., CCRF-CEM, a human leukemic cell line)[2][3]
-
Complete cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer (pH 7.4 for RFC-mediated uptake, pH 5.5 for PCFT-mediated uptake)
-
[3H]-methotrexate
-
Unlabeled l-Leucovorin, d-Leucovorin, and racemic dl-Leucovorin
-
Scintillation cocktail
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Preparation of Transport Buffer: Prepare transport buffers at the desired pH (7.4 for RFC, 5.5 for PCFT).
-
Preparation of Substrates: Prepare stock solutions of [3H]-MTX and varying concentrations of unlabeled l-LV, d-LV, and dl-LV in the transport buffer.
-
Uptake Experiment:
-
Aspirate the culture medium from the wells and wash the cells twice with the transport buffer.
-
Add the transport buffer containing a fixed concentration of [3H]-MTX and varying concentrations of the unlabeled leucovorin isomers (as competitors) to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C to measure the initial rate of uptake.
-
To stop the uptake, rapidly aspirate the substrate solution and wash the cells three times with ice-cold transport buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail to each vial and mix thoroughly.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the inhibition constant (Ki) for each leucovorin isomer by plotting the uptake of [3H]-MTX against the concentration of the unlabeled competitor. A lower Ki value indicates a higher affinity for the transporter.
-
Protocol 2: Chiral HPLC Analysis of Intracellular Leucovorin
This protocol allows for the direct measurement of intracellular concentrations of d-LV and l-LV after incubation with the racemic mixture.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Racemic dl-Leucovorin
-
Phosphate (B84403) Buffered Saline (PBS)
-
Cell lysis buffer (e.g., methanol-based)
-
Chiral HPLC column (e.g., bovine serum albumin (BSA)-bonded silica)[11]
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Mobile phase (e.g., sodium phosphate buffer, pH 7.4)[11]
-
d-Leucovorin and l-Leucovorin standards
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluence in petri dishes or multi-well plates.
-
Incubate the cells with a known concentration of racemic dl-Leucovorin in culture medium for a specific time period (e.g., 1, 5, 15, 30 minutes).
-
-
Cell Harvesting and Lysis:
-
Rapidly wash the cells three times with ice-cold PBS to remove extracellular leucovorin.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the cell pellet in a small volume of ice-cold lysis buffer.
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed to pellet cellular debris.
-
-
Sample Preparation for HPLC:
-
Collect the supernatant (cytosolic fraction).
-
The sample may require further purification or concentration depending on the expected intracellular concentrations.
-
-
Chiral HPLC Analysis:
-
Inject a known volume of the prepared sample onto the chiral HPLC column.
-
Elute the isomers using an isocratic mobile phase (e.g., 5-25 mM sodium phosphate buffer, pH 7.4).[11]
-
Monitor the elution profile at the appropriate wavelength for leucovorin.
-
Identify the peaks corresponding to d-LV and l-LV by comparing their retention times with those of the pure standards.
-
-
Quantification:
-
Generate a standard curve for both d-LV and l-LV using known concentrations of the pure isomers.
-
Calculate the intracellular concentration of each isomer based on the peak areas from the sample chromatogram and the standard curve.
-
Normalize the results to the cell number or total protein content of the sample.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cellular uptake pathways for d- and l-leucovorin.
Caption: Workflow for chiral HPLC analysis of intracellular leucovorin.
References
- 1. What is the mechanism of Levoleucovorin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 7. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Image4_The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity.JPEG - figshare - Figshare [figshare.com]
- 11. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Models: Studying Antifolate Toxicity Rescue by Dextrofolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antifolate drugs, such as methotrexate (B535133) (MTX), are pivotal in chemotherapy and the treatment of autoimmune diseases. Their mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids, thereby leading to cell cycle arrest and apoptosis.[1][2] However, the clinical efficacy of high-dose MTX is often limited by its toxicity to healthy, rapidly dividing cells in tissues like the bone marrow and gastrointestinal tract.[1]
Leucovorin (folinic acid), a mixture of the stereoisomers dextrofolinate and levofolinate, is commonly used as a rescue agent to mitigate MTX-induced toxicity.[3][4] Levofolinate, the biologically active isomer, can bypass the DHFR block and replenish the intracellular pool of reduced folates. The role of dextrofolinate, the unnatural isomer, is less clear, with in vitro evidence suggesting it is inactive in rescuing MTX cytotoxicity.[5][6]
These application notes provide detailed protocols for establishing in vitro models to study and quantify the differential rescue effects of dextrofolinate and levofolinate on antifolate-induced toxicity.
Core Concepts & Signaling Pathways
Antifolate drugs like methotrexate are structurally similar to folic acid and competitively inhibit dihydrofolate reductase (DHFR). This inhibition depletes the intracellular pool of tetrahydrofolate (THF), a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis. The subsequent disruption of these processes leads to cytotoxicity and apoptosis.
Leucovorin (a mixture of dextrofolinate and levofolinate) serves as a rescue agent by being converted to THF downstream of the DHFR-inhibited step, thus replenishing the folate pool and allowing normal cellular processes to resume in non-cancerous cells. In vitro studies have shown that levofolinate (l-leucovorin) is the active component responsible for this rescue, while dextrofolinate (d-leucovorin) does not appear to contribute to the reversal of MTX's toxic effects.[5][6]
Caption: Folate metabolism pathway and the mechanism of methotrexate action and leucovorin rescue.
Experimental Workflow
A typical workflow for assessing the rescue of antifolate toxicity by dextrofolinate involves cell culture, treatment with the antifolate, addition of the rescue agent, and subsequent analysis of cell viability, apoptosis, and intracellular folate levels.
Caption: General experimental workflow for in vitro antifolate toxicity and rescue studies.
Data Presentation
Table 1: In Vitro Models for Studying Antifolate Toxicity
| Cell Line | Cancer Type | Key Characteristics |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Well-established model for antifolate studies; sensitive to methotrexate. |
| Saos-2 | Osteosarcoma | Used in studies of high-dose methotrexate therapy.[7] |
| MCF-7 | Breast Cancer | A common model for breast cancer drug screening. |
| HTR-8/SVneo | Trophoblast | Relevant for studying methotrexate toxicity in pregnancy.[8] |
| HepG2 | Hepatocellular Carcinoma | Model for studying drug-induced liver toxicity. |
Table 2: Comparative Efficacy of Dextrofolinate and Levofolinate in Rescuing Methotrexate (MTX) Toxicity
| Cell Line | Antifolate (Concentration) | Rescue Agent | Rescue Effect (Metric) | Reference |
| CCRF-CEM | MTX (10⁻⁷ to 10⁻⁵ M) | d-leucovorin (Dextrofolinate) | No reversal of MTX cytotoxic effects | [5][6] |
| CCRF-CEM | MTX (10⁻⁷ to 10⁻⁵ M) | l-leucovorin (Levofolinate) | Reversal of MTX cytotoxic effects | [5][6] |
| HTR-8/SVneo | MTX (minimum effective dose) | Folinic Acid (FTHF) | Significant rescue (MTT viability assay) | [8] |
| HTR-8/SVneo | MTX (minimum effective dose) | 5-Methyltetrahydrofolate (MTHF) | Significant rescue (MTT viability assay) | [8] |
| HTR-8/SVneo | MTX (minimum effective dose) | Folic Acid (FA) | No rescue effect (MTT viability assay) | [8] |
| Human Osteosarcoma Cell Lines | MTX (10⁻⁶ to 10⁻⁷ M) | Leucovorin (LV) | Substantial reversal of cytotoxic effects | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Objective: To quantify the cytotoxic effects of an antifolate and the rescue potential of dextrofolinate and other folates.
Materials:
-
Selected cell line (e.g., CCRF-CEM)
-
Complete cell culture medium
-
Antifolate drug (e.g., Methotrexate)
-
Rescue agents (Dextrofolinate, Levofolinate, Leucovorin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Antifolate Treatment: Treat the cells with various concentrations of the antifolate drug. Include untreated control wells.
-
Rescue Agent Addition: Concurrently or after a specified pre-incubation period with the antifolate, add different concentrations of the rescue agents (dextrofolinate, levofolinate, leucovorin) to the designated wells.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and the drug's mechanism of action (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot dose-response curves to determine IC50 values.
Protocol 2: Apoptosis Assessment by Annexin V Staining and Flow Cytometry
Objective: To determine the extent of apoptosis induced by the antifolate and the protective effect of dextrofolinate.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment, including both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Protocol 3: Intracellular Folate Analysis by LC-MS/MS
Objective: To measure the levels of intracellular folates to understand the metabolic impact of the antifolate and the rescue by dextrofolinate.
Materials:
-
Treated and control cell pellets
-
Extraction buffer (e.g., methanol/water with antioxidants)
-
Internal standards (isotopically labeled folates)
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Extraction: Lyse the cell pellets in ice-cold extraction buffer containing internal standards.
-
Protein Precipitation: Precipitate proteins and collect the supernatant.
-
LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system for separation and quantification of different folate species.
-
Data Analysis: Normalize the folate concentrations to the internal standards and the total protein content of the cell lysate.
Logical Relationships
The relationship between methotrexate, dextrofolinate, and levofolinate in the context of cell rescue is based on their interaction with the folate metabolic pathway. Levofolinate provides a bypass to the MTX-induced block, while dextrofolinate does not.
Caption: Logical relationship between antifolates and folinate isomers in toxicity and rescue.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of dextrofolinate on antifolate-induced toxicity. The evidence strongly suggests that dextrofolinate is an inactive isomer in the context of methotrexate rescue, with levofolinate being the sole active component of leucovorin. The detailed methodologies and data presentation guidelines will enable researchers to rigorously evaluate these interactions in various cellular models, contributing to a deeper understanding of antifolate pharmacology and the optimization of rescue strategies in clinical settings.
References
- 1. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Methotrexate on an In Vitro Patient-Derived Model of Proliferative Vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leucovorin rescue of human cancer and bone marrow cells following edatrexate or methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A workflow to practically apply true dose considerations to in vitro testing for next generation risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The protective role of luteolin against the methotrexate-induced hepato-renal toxicity via its antioxidative, anti-inflammatory, and anti-apoptotic effects in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DHFR-mediated effects of methotrexate in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues of Calcium dextrofolinate in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Calcium dextrofolinate in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What are the common causes?
Several factors can contribute to the poor solubility of this compound. The primary reasons include:
-
pH of the Buffer: The solubility of folinate salts can be significantly influenced by pH.[1] Extreme pH values, both acidic and alkaline, can lead to degradation, which may be perceived as poor solubility.[1]
-
Buffer Composition: The specific components of your buffer can interact with this compound. For instance, high concentrations of phosphate (B84403) in a buffer may lead to the precipitation of calcium phosphate, a sparingly soluble salt.
-
Temperature: While moderate heating can increase the solubility of many compounds, high temperatures can cause degradation of this compound.[1]
-
Concentration: You may be attempting to prepare a solution that is above the saturation point of this compound in your specific buffer system.
-
Ionic Strength: The ionic strength of the buffer can affect the solubility of salts like this compound.[2][3]
Q2: What is the expected solubility of this compound in water?
Q3: Can I heat the solution to improve the dissolution of this compound?
Gentle warming may aid in dissolution, but excessive heat should be avoided. Studies on the related compound, calcium folinate, have shown that high temperatures can lead to degradation.[1] It is recommended to try other methods, such as adjusting the pH or using sonication, before resorting to heating.
Q4: My this compound solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or has precipitated out of solution. This could be due to supersaturation, a reaction with buffer components, or a change in pH. Refer to the troubleshooting guide below for steps to address this issue.
Q5: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is advisable to start with a solvent in which the compound is known to be freely soluble, such as water, before diluting it into your experimental buffer. Always add the solute to the solvent in small portions while stirring to ensure complete dissolution. For long-term storage, it is crucial to consider the stability of the solution; studies on similar compounds suggest that storage at 2-8°C, protected from light, is preferable.[4][5]
Troubleshooting Guide
This section provides a systematic approach to resolving common solubility issues with this compound.
Issue 1: this compound does not dissolve completely.
Possible Causes and Solutions:
| Cause | Recommended Action |
| pH is not optimal. | Adjust the pH of the buffer. The stability of a related compound, calcium levofolinate, was maintained in a pH range of 6.52 ± 0.01.[6][7] Experiment with slight adjustments to the pH of your buffer to see if solubility improves. |
| Concentration is too high. | You may be exceeding the solubility limit. Try preparing a more dilute solution. If a higher concentration is required, you may need to explore alternative buffer systems or the use of co-solvents. |
| Inadequate mixing. | Ensure vigorous mixing. Use a magnetic stirrer or vortex mixer. Sonication can also be an effective method for dissolving stubborn particles. |
| Low Temperature. | While high temperatures should be avoided, ensure your buffer is at room temperature. If working with a buffer that has been stored in a cold environment, allow it to warm up before use. |
Issue 2: A precipitate forms after initial dissolution.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Common Ion Effect. | If your buffer contains high concentrations of calcium or other ions that can form insoluble salts with folinate, this can reduce solubility. Consider using a buffer with a different composition. |
| Interaction with Buffer Components. | Phosphate buffers, in particular, can be problematic due to the potential for calcium phosphate precipitation. Consider switching to a different buffering agent such as TRIS, HEPES, or MES.[8] |
| pH Shift. | The addition of this compound may have altered the pH of your solution, causing it to precipitate. Re-measure and adjust the pH after adding the compound. |
| Temperature Change. | If the solution was warmed to aid dissolution and then cooled, the compound may precipitate out. If this occurs, the solution is likely supersaturated at the lower temperature. |
Experimental Protocols
Protocol 1: General Method for Determining the Solubility of this compound in an Aqueous Buffer
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., 10 mL) in a glass vial.
-
Ensure the amount of powder added is sufficient to result in a visible amount of undissolved solid.
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully filter the supernatant through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to ensure that only the dissolved compound is measured.
-
-
Quantification of Dissolved Compound:
-
Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase or solvent for your analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original undiluted filtrate based on the dilution factor. This value represents the solubility of the compound in that specific buffer at that temperature.
-
Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Factors affecting the solubility of calcium pyrophosphate dihydrate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 4. Stability of calcium folinate (Teva) in concentrate after re-use and in dilute infusions in 0.9% NaCl in polyethylene bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of freeze-thawing on the long-term stability of calcium levofolinate in 5% dextrose stored on polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the solubility of different calcium phosphate ceramic particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing concentration of Calcium dextrofolinate for negligible biological effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the concentration of Calcium Dextrofolinate for experiments where a negligible biological effect is desired. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
A1: this compound is the calcium salt of dextrofolinic acid. Folinic acid is an active form of folate (Vitamin B9). Folates are essential cofactors in one-carbon metabolism, which is crucial for the synthesis of nucleotides (purines and thymidine (B127349) monophosphate) and the regeneration of methionine.[1][2] These processes are fundamental for cell proliferation, DNA synthesis and repair, and epigenetic regulation.[2][3]
Q2: Why would a researcher want to use a concentration with a "negligible biological effect"?
A2: In many experimental designs, a compound is used as a control or vehicle. In such cases, it's crucial that the compound itself does not exert any biological effects that could interfere with the interpretation of the results. Determining a concentration with a negligible effect, often referred to as the No-Observed-Adverse-Effect Level (NOAEL) or No-Observed-Effect Level (NOEL), is a key step in establishing a baseline for an experiment.[4][5][6]
Q3: Is there a universally accepted concentration of this compound that has a negligible biological effect?
A3: No, there is no single concentration that can be universally considered to have a negligible effect. The biological effect of any compound is context-dependent and can vary significantly based on the cell type, the specific assay being used, the duration of exposure, and the overall experimental conditions. Therefore, it is essential for researchers to determine the negligible effect concentration for their specific experimental system.
Q4: What are the potential signaling pathways affected by folates like dextrofolinate?
A4: Folate metabolism is intricately linked with numerous cellular signaling pathways. Folate receptors, such as FOLR1, have been implicated in signaling pathways independent of one-carbon metabolism, including the JAK-STAT3 and ERK1/2 pathways.[7] Folic acid has been shown to activate the pro-oncogene STAT3 via the Folate Receptor alpha (FRα) in a JAK-dependent manner.[3] Perturbations in folate transport and metabolism can also be influenced by signaling pathways involving protein kinase A (PKA) and protein kinase C (PKC).[8]
Troubleshooting Guide: Unexpected Biological Effects at Low Concentrations
If you are observing unexpected biological effects at what you presumed to be a negligible concentration of this compound, this guide can help you troubleshoot the issue.
Diagram: Troubleshooting Workflow for Unexpected Effects
Caption: Troubleshooting workflow for unexpected biological effects.
| Potential Issue | Troubleshooting Steps |
| Compound Integrity | - Verify the purity and correct concentration of your this compound stock solution. - Ensure proper storage conditions to prevent degradation. - Prepare a fresh stock solution from a new batch if possible. |
| Cell Culture Conditions | - Check for mycoplasma or other microbial contamination.[9] - Ensure that the cell passage number is within the recommended range for your cell line.[9][10] - Verify that the initial cell seeding density is consistent across all wells.[10] |
| Experimental Protocol | - Review your protocol for any potential errors in dosing calculations or execution. - Consider the sensitivity of your assay; it may be detecting very subtle biological effects. - Evaluate the incubation time; prolonged exposure may lead to observable effects even at low concentrations. |
| Data Analysis and Interpretation | - Ensure that your controls (vehicle-only) are behaving as expected. - Check for any systematic errors or drift in your measurements. - Use appropriate statistical methods to determine if the observed effect is statistically significant.[11] |
For more general troubleshooting of cell-based assays, resources from Promega and other suppliers can be very helpful.[9][10][12][13][14]
Experimental Protocols
To determine the concentration of this compound with a negligible biological effect in your specific experimental system, a dose-response experiment is recommended. Below are protocols for common assays used to assess cellular responses.
Diagram: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining a negligible effect concentration.
Protocol 1: Cell Proliferation/Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is used to measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
96-well tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., from nanomolar to millimolar).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing the metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Plot the absorbance values against the log of the this compound concentration. The concentration range where the absorbance is not statistically different from the vehicle control can be considered to have a negligible effect.
Protocol 2: DNA Synthesis Assay (BrdU Incorporation)
This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
96-well tissue culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
BrdU Labeling: Add the BrdU labeling reagent to each well and incubate for a period that allows for DNA synthesis (typically 2-24 hours).
-
Fixation and Denaturation: Remove the medium, and fix and denature the cellular DNA according to the manufacturer's instructions.
-
Antibody Incubation: Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Substrate Addition: After washing, add the enzyme substrate and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength.
-
Analysis: Plot the absorbance values against the log of the this compound concentration to identify the concentration range with no significant effect on DNA synthesis compared to the control.
A variety of cell proliferation and viability assays are available, each with its own advantages and disadvantages.[15]
Data Presentation
The results from your dose-response experiments should be summarized in a table to easily identify the No-Observed-Effect Level (NOEL).
Table 1: Example Data Summary for Determining NOEL of this compound on Cell Line X
| Concentration (µM) | Mean Absorbance (OD 570nm) ± SD (MTT Assay) | % Viability vs. Control | p-value vs. Control | Mean BrdU Signal (OD 450nm) ± SD | % Proliferation vs. Control | p-value vs. Control |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% | - | 0.98 ± 0.05 | 100% | - |
| 0.01 | 1.24 ± 0.09 | 99.2% | > 0.05 | 0.99 ± 0.06 | 101.0% | > 0.05 |
| 0.1 | 1.26 ± 0.07 | 100.8% | > 0.05 | 0.97 ± 0.05 | 99.0% | > 0.05 |
| 1 | 1.23 ± 0.10 | 98.4% | > 0.05 | 0.96 ± 0.07 | 98.0% | > 0.05 |
| 10 | 1.28 ± 0.08 | 102.4% | > 0.05 | 1.01 ± 0.06 | 103.1% | > 0.05 |
| 100 | 1.10 ± 0.09 | 88.0% | < 0.05 | 0.85 ± 0.08 | 86.7% | < 0.05 |
| 1000 | 0.85 ± 0.07 | 68.0% | < 0.01 | 0.65 ± 0.05 | 66.3% | < 0.01 |
In this hypothetical example, concentrations up to 10 µM show no statistically significant effect on cell viability or proliferation, suggesting a NOEL of 10 µM for this specific cell line and set of conditions.
Signaling Pathway Overview
Understanding the central role of folate metabolism can help in interpreting potential low-dose effects.
Diagram: Simplified Folate Metabolism Pathway
Caption: Simplified overview of the folate metabolism pathway.
This compound provides an active form of folate, 5-Methyl-THF, which can directly enter the folate cycle.[1] This cycle is essential for producing building blocks for DNA and RNA synthesis and for providing methyl groups for a wide range of methylation reactions, including DNA methylation which regulates gene expression.[1][2] Given these fundamental roles, it is plausible that even low concentrations of an active folate could have subtle biological effects in sensitive cell systems.
References
- 1. nutripath.com.au [nutripath.com.au]
- 2. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 5. No observed effect level (NOEL) – REVIVE [revive.gardp.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Emerging roles for folate receptor FOLR1 in signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of signaling pathways in the regulation of folate transport in ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. anilocus.com [anilocus.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. benchchem.com [benchchem.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. Cell Proliferation Protocols | Thermo Fisher Scientific - HU [thermofisher.com]
Stability and degradation of Calcium dextrofolinate in solution over time
For researchers, scientists, and drug development professionals, understanding the stability and degradation of Calcium Dextrofolinate is critical for experimental accuracy and therapeutic efficacy. This guide provides detailed troubleshooting information and frequently asked questions regarding its behavior in solution over time.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
The stability of folinate solutions, including this compound, is significantly influenced by several factors:
-
pH: Folinate solutions are more stable in the neutral to basic pH range. Acidic conditions can catalyze degradation. Studies on racemic calcium d,l-leucovorin have shown increased stability in the basic pH region.[1]
-
Temperature: Higher temperatures accelerate the degradation of folates. Thermal degradation has been observed to follow first-order kinetics.[2][3][4]
-
Light: Exposure to ultraviolet (UV) radiation can lead to photodegradation.[5][6][7][8] It is crucial to protect solutions from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation, particularly for reduced folates like 5-methyltetrahydrofolate. While 5-formyltetrahydrofolate is generally more stable, protection from excessive oxygen is good practice.[9]
Q2: What are the expected degradation products of this compound?
While specific studies on the degradation products of the dextro-isomer are limited, the degradation of folinic acid (a mixture of dextro- and levo-isomers) can provide insights. Upon exposure to UV radiation, folic acid, a related compound, has been shown to degrade into p-aminobenzoyl-L-glutamic acid and pterin-6-carboxylic acid.[5][6] Hydrolytic degradation under acidic or basic conditions can also lead to cleavage of the molecule.
Q3: How long can I store a solution of this compound?
The storage time depends on the concentration, solvent, temperature, and light protection. For reconstituted solutions of the related compound, Leucovorin (folinic acid), it is generally recommended to be used immediately. If storage is necessary, it should be refrigerated at 2-8°C and protected from light, with a typical stability of up to 24 hours.[10] However, for specific experimental needs, it is imperative to perform a stability study under your specific conditions.
Q4: Are there any known incompatibilities of this compound with other substances?
Yes, Calcium Folinate (the racemic mixture) is known to be incompatible with several other drugs, which can lead to precipitation. For example, it should not be mixed in the same infusion as 5-fluorouracil. Incompatibilities have also been reported with droperidol (B1670952) and foscarnet. It is crucial to consult specific drug compatibility resources before mixing this compound with other agents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound. | Degradation due to improper storage conditions. | 1. Verify Storage: Ensure the solution was stored protected from light and at the recommended temperature (typically 2-8°C). 2. Check pH: Measure the pH of the solution. If it is acidic, the degradation rate will be higher. Adjust the pH to a neutral or slightly basic range if appropriate for your experiment. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions immediately before use. |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | 1. Review Degradation Pathways: The appearance of new peaks likely indicates the formation of degradation products such as p-aminobenzoyl-L-glutamic acid or pterin-6-carboxylic acid. 2. Perform Forced Degradation: To confirm, you can perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and compare their retention times with the unknown peaks. |
| Precipitation observed in the solution. | Incompatibility with other components or exceeding solubility limits. | 1. Check for Incompatibilities: Ensure no incompatible substances were mixed with the this compound solution. 2. Verify Concentration: Confirm that the concentration of this compound does not exceed its solubility in the chosen solvent at the storage temperature. |
| Variability in experimental results between batches of solution. | Inconsistent preparation or storage of the this compound solution. | 1. Standardize Procedures: Implement a strict, standardized protocol for the preparation and storage of all solutions. 2. Conduct Stability Testing: Perform a small-scale stability test on each new batch of solution to ensure its integrity before use in critical experiments. |
Quantitative Stability Data
| Compound | Condition | Time | % Degradation |
| 5-formyltetrahydrofolic acid | 80°C, pH 3.38 | 5-7 hours | Significant degradation |
| 5-formyltetrahydrofolic acid | 80°C, pH 7-9.2 | 5-7 hours | Stable |
| Folic Acid | Aqueous solution, pH 2.5, UV radiation | - | Rate: 5.04 x 10⁻³ min⁻¹ |
| Folic Acid | Aqueous solution, pH 10.0, UV radiation | - | Rate: 0.1550 x 10⁻³ min⁻¹ |
Data extrapolated from studies on 5-formyltetrahydrofolic acid and folic acid.[3][6]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in purified water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, along with an unstressed control solution, using a suitable analytical method such as HPLC-UV (see Protocol 2).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
A significant decrease in the main peak area and the appearance of new peaks in the stressed samples indicate degradation.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent compound.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is adapted from a validated method for levoleucovorin (B1675110) and is suitable for assessing the stability of this compound and separating it from its degradation products.[11]
-
Column: ACE C18 (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase A: A mixture of Potassium Phosphate Tribasic and Tetra-n-butylammonium hydrogen sulfate (B86663) in water (pH adjusted to 6.8 with Ortho Phosphoric Acid, 0.05 M), mixed with Methanol in a 90:10 (v/v) ratio.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A binary gradient elution should be optimized to achieve separation. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare samples (from the stability study or forced degradation) and standards in the mobile phase A.
-
Inject the samples and standards into the HPLC system.
-
Monitor the chromatograms for the retention time of this compound and any degradation products.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed over time.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Kinetics of decomposition of calcium d,l-leucovorin in solution and in the solid state - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sj.ctu.edu.vn [sj.ctu.edu.vn]
- 5. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thermal degradation of folates under varying oxygen conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High performance liquid chromatographic determination of folic acid and its photodegradation products in the presence of riboflavin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: d-Leucovorin and l-Leucovorin Assays
This technical support guide addresses the potential interference of d-leucovorin in assays designed to quantify l-leucovorin. For researchers, scientists, and drug development professionals, understanding and mitigating this interference is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What are d-leucovorin and l-leucovorin?
Leucovorin (also known as folinic acid or 5-formyltetrahydrofolate) is a reduced form of folic acid.[1] It exists as a pair of stereoisomers (diastereoisomers): d-leucovorin ((6R)-5-formyltetrahydrofolate) and l-leucovorin ((6S)-5-formyltetrahydrofolate).[2][3] Commercially available leucovorin is often a racemic mixture, containing equal parts of both the d- and l-isomers.[3][4]
Q2: What is the biological significance of each isomer?
The l-isomer (l-leucovorin) is the biologically active form.[5][6] It serves as an essential coenzyme in the synthesis of nucleic acids and is used in cancer therapy to rescue cells from the toxic effects of antifolates like methotrexate (B535133) or to enhance the efficacy of fluoropyrimidines such as 5-fluorouracil.[1][7] The d-isomer is generally considered biologically inactive.[8][9]
Q3: Can d-leucovorin interfere with the quantification of l-leucovorin?
Yes, the presence of d-leucovorin can potentially interfere with the accurate measurement of l-leucovorin, depending on the assay method used. Non-stereospecific assays may not distinguish between the two isomers, leading to an overestimation of the biologically active l-form.
Q4: What are the pharmacokinetic differences between d- and l-leucovorin that might impact assays?
The two isomers exhibit significantly different pharmacokinetic profiles. The inactive d-isomer has a much longer plasma half-life than the active l-isomer.[10][11][12] This means that d-leucovorin persists in plasma at higher concentrations for extended periods, which can increase the likelihood of interference in assays performed on samples collected long after administration.[2][12]
Q5: What are the potential consequences of d-leucovorin interference in my experiments?
Inaccurate quantification of l-leucovorin can lead to:
-
Misinterpretation of pharmacokinetic and pharmacodynamic (PK/PD) data.
-
Incorrect dose-response modeling.
Troubleshooting Guide
Issue: Inaccurate or Unexpectedly High l-Leucovorin Readings
If you are using a racemic mixture of d,l-leucovorin and your assay results for l-leucovorin are higher than anticipated, it may be due to cross-reactivity with the d-isomer.
Troubleshooting Workflow
Caption: Workflow for troubleshooting l-leucovorin assay interference.
Data Summary
Table 1: Pharmacokinetic Parameters of d- and l-Leucovorin After Intravenous Administration
| Parameter | d-leucovorin | l-leucovorin | Active Metabolite (5-CH3-THF) | Reference |
| Plasma Half-life (t½) | 352 to 485 minutes | 32 to 35 minutes | ~227 minutes | [10][12] |
| Plasma Clearance | Cleared slowly, primarily by urinary excretion | Rapidly cleared by metabolism and urinary excretion | - | [10][12] |
| Metabolism | Not metabolized | Extensively metabolized to l-5-methyltetrahydrofolate (5-CH3-THF) | - | [10][12] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
This method allows for the direct separation and quantification of d- and l-leucovorin.
Objective: To resolve and quantify the [6R]- and [6S]-isomers of leucovorin from a mixed sample.
Methodology:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Stationary Phase: A chiral stationary phase, such as a bovine serum albumin (BSA)-bonded silica (B1680970) column, is used to separate the stereoisomers.[3]
-
Mobile Phase: An isocratic mobile phase consisting of a sodium phosphate (B84403) buffer (e.g., 5 mM, pH 7.4) is typically used.[3]
-
Sample Preparation: Plasma or other biological samples should be collected, and ascorbic acid (e.g., 2 mg/mL) added to prevent folate degradation. Samples are centrifuged in the cold, and the resulting plasma is stored at -15°C or lower until analysis.[10]
-
Detection: The eluting isomers are detected by UV absorbance at a specific wavelength (e.g., 292 nm).[13]
-
Quantification: The concentration of each isomer is determined by comparing the peak area from the sample chromatogram to a standard curve generated from pure isomer standards.
Expected Elution: In published methods using a BSA-bonded silica column, the biologically active [6S]-isomer (l-leucovorin) is the first to elute, followed by the [6R]-isomer (d-leucovorin).[3]
Leucovorin Metabolism
The following diagram illustrates that only the l-isomer of leucovorin is converted into the active metabolite, 5-methyltetrahydrofolate (5-MTHF).
Caption: Metabolic pathway of d,l-leucovorin.
References
- 1. droracle.ai [droracle.ai]
- 2. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. L-Folinic acid | C20H23N7O7 | CID 135398559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [PDF] Pharmacokinetics of the diastereoisomers of leucovorin after intravenous and oral administration to normal subjects. | Semantic Scholar [semanticscholar.org]
- 12. Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jpsbr.org [jpsbr.org]
Technical Support Center: Troubleshooting Unexpected Cellular Responses to Calcium Dextrofolinate
Welcome to the technical support center for Calcium Dextrofolinate. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand unexpected cellular responses during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from other forms of folinic acid?
This compound is the calcium salt of dextrofolinic acid, which is the dextrorotatory isomer of folinic acid. Folinic acid (also known as leucovorin) is a 5-formyl derivative of tetrahydrofolic acid and is readily converted to active folate cofactors in the body, playing a crucial role in DNA synthesis and repair.[1][2] Commercially available leucovorin is a racemic mixture of the dextrorotatory (dextro) and levorotatory (levo) isomers.[3] The levo-isomer, levofolinate, is the pharmacologically active form.[3] While the dextro form is less active, both forms have been shown to be pharmacokinetically similar and can often be used interchangeably with limited differences in efficacy or side effects.[3]
Q2: What are the expected cellular effects of this compound in culture?
In many experimental contexts, particularly in cancer research, this compound is used to modulate the effects of chemotherapeutic agents. For instance, it is used to rescue normal cells from the toxic effects of antifolates like methotrexate (B535133) or to enhance the cytotoxicity of drugs like 5-fluorouracil (B62378) (5-FU).[1][2] Therefore, the primary expected effect is often linked to its role in folate metabolism and its interaction with other drugs.
Q3: Can this compound itself induce cellular responses?
Yes. While often used as a modulating or rescue agent, folinic acid can independently elicit cellular responses. Studies have shown that both high and low concentrations of folates can impact cell proliferation, apoptosis, and cell cycle progression.[4][5][6] The specific response can be cell-type dependent.
Q4: Is the calcium component of this compound expected to have a biological effect?
Calcium is a crucial second messenger in numerous cellular signaling pathways, regulating processes like proliferation, differentiation, and apoptosis.[7] While the concentration of calcium introduced with the dextrofolinate may be low, it is important to consider the basal calcium concentration in your cell culture medium and the potential for crosstalk between folate and calcium signaling pathways.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability or Increase in Apoptosis
You've treated your cells with this compound and observe a significant decrease in cell viability or an increase in apoptotic markers that was not anticipated.
Possible Causes:
-
High Dose of Folinic Acid: Supra-physiological concentrations of folates can paradoxically induce apoptosis in some cell lines.[4]
-
Folate-Induced Oxidative Stress: Folate deficiency has been shown to trigger the overproduction of reactive oxygen species (ROS) and intracellular calcium overload, leading to apoptosis.[6] It is possible that high concentrations could also perturb redox balance in certain cell types.
-
Activation of Pro-Apoptotic Signaling: Folic acid has been shown to increase the expression of the tumor suppressor p53, which can induce apoptosis.[4]
-
Calcium Overload: Although less likely with standard doses, an increase in intracellular calcium can trigger apoptosis.[7]
-
Contamination: Microbial contamination of your cell culture can lead to widespread cell death.
Troubleshooting Steps:
-
Confirm the Observation: Repeat the experiment with a freshly prepared solution of this compound.
-
Dose-Response Analysis: Perform a dose-response experiment with a wide range of this compound concentrations to determine if the effect is dose-dependent.
-
Assess Apoptosis Markers: Use multiple assays to confirm apoptosis, such as Annexin V/PI staining and TUNEL assay.
-
Measure ROS Levels: Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels in response to treatment.
-
Investigate Signaling Pathways: Analyze the expression and activation of key apoptotic proteins like p53, Bax, and caspases using Western blotting or qPCR.
-
Check for Contamination: Visually inspect cultures for signs of contamination and perform a mycoplasma test.
Issue 2: Unexpected Changes in Cell Proliferation (Increase or Decrease)
Your experimental results show an unexpected increase or decrease in the rate of cell proliferation after treatment with this compound.
Possible Causes:
-
Dual Role of Folate in Proliferation: Folate is essential for nucleotide synthesis and cell division.[8] However, high concentrations of folic acid have been shown to inhibit the proliferation of some cell types, such as endothelial cells, by inducing cell cycle arrest.[9] Conversely, in some cancer cell lines, high folic acid can increase cell turnover.[5]
-
Cell Cycle Arrest: Folinic acid can induce cell cycle arrest at the G0/G1 phase by upregulating cell cycle inhibitors like p21 and p27.[9]
-
Interaction with Serum Components: Components in the fetal bovine serum (FBS) or other supplements in your media could interact with this compound to produce unexpected effects on proliferation.
Troubleshooting Steps:
-
Verify Proliferation Assay Results: Use an alternative proliferation assay to confirm your initial findings (e.g., if you used an MTT assay, try a direct cell count or a BrdU incorporation assay).
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of your treated cells. Look for an accumulation of cells in a specific phase.
-
Analyze Cell Cycle Regulatory Proteins: Use Western blotting to examine the expression levels of key cell cycle proteins such as cyclins, CDKs, p21, and p27.
-
Serum Starvation Experiment: To test for interactions with serum components, perform the experiment in serum-free or reduced-serum conditions, if your cell line can tolerate it.
-
Review Literature for Cell-Type Specific Effects: Research if similar effects of folates have been reported for your specific cell line or cell type.
Issue 3: Inconsistent or Irreproducible Results
You are observing high variability between replicate experiments when using this compound.
Possible Causes:
-
Solution Instability: Calcium folinate solutions can be unstable under certain conditions. At refrigerator temperatures, high concentrations may crystallize out of solution.[10] Stability can also be affected by the diluent and exposure to light.[11][12]
-
Precipitation in Media: Calcium salts can sometimes precipitate in cell culture media, especially if there are temperature shifts or changes in pH.[13]
-
Variability in Cell Health: The physiological state of your cells (e.g., passage number, confluency) can influence their response to treatment.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variations in the final concentration of this compound.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare fresh solutions of this compound for each experiment from a reliable stock.
-
Check for Precipitation: Before adding to your cells, visually inspect the this compound solution and the final culture medium for any signs of precipitation.
-
Standardize Cell Culture Conditions: Ensure that you are using cells within a consistent passage number range and that they are seeded at a consistent density for each experiment.
-
Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate dispensing.
-
Control for Environmental Factors: Maintain consistent incubation conditions (temperature, CO2, humidity) for all experiments.
Data Presentation
Table 1: Effect of Folic Acid on Cell Proliferation in HT29 Colon Cancer Cells
| Folic Acid Concentration (ng/mL) | Growth Rate (cell-number increase) | MTT Conversion | Intracellular ATP Levels |
| 10 | Baseline | Baseline | Baseline |
| 100 | 2.4-fold increase (P = 0.005) | 2.1-fold increase (P = 0.008) | 6.3-fold increase (P = 0.0002) |
| Data summarized from a study on the effects of high folic acid on HT29 colon cancer cells.[5] |
Table 2: Effect of Folic Acid Supplementation on Apoptosis and Protein Expression in Gastric Mucosa
| Treatment Group | Epithelial Apoptosis Rate | p53 Expression | Bcl-2 Expression |
| Control | No significant change | No significant change | No significant change |
| Folic Acid | Significantly increased | Significantly increased | Decreased |
| Qualitative summary of findings from a study on the effects of folic acid on premalignant gastric lesions.[4] |
Experimental Protocols
Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Culture and treat cells with this compound as required for your experiment.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add propidium iodide solution (50 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.
Visualizations
Caption: Folinic acid-mediated signaling pathway leading to cell cycle arrest and apoptosis.
Caption: Troubleshooting workflow for unexpected cellular responses.
Caption: Interplay of Folate Metabolism, Calcium Signaling, and Cellular Responses.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Folinic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of folic acid on epithelial apoptosis and expression of Bcl-2 and p53 in premalignant gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High folic acid increases cell turnover and lowers differentiation and iron content in human HT29 colon cancer cells | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 6. Folic Acid Decreases Astrocyte Apoptosis by Preventing Oxidative Stress-Induced Telomere Attrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Proliferation and Cell Death: The Calcium Connection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Folic acid: friend or foe in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folic acid inhibits endothelial cell proliferation through activating the cSrc/ERK 2/NF-κB/p53 pathway mediated by folic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5177076A - Aqueous folinate solution stable at refrigerator temperature, as well as process for its preparation - Google Patents [patents.google.com]
- 11. Stability of calcium levofolinate reconstituted in syringes and diluted in NaCl 0.9% and glucose 5% polyolefin/polyamide infusion bags - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
How to minimize variability in experiments using dextrofolinate
Welcome to the Technical Support Center for the use of folinate derivatives in experimental research. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and ensure reproducibility in experiments involving folinate compounds.
Frequently Asked Questions (FAQs)
Q1: What is the difference between dextrofolinate, levofolinate, and racemic folinic acid (leucovorin)?
Folinic acid (also known as leucovorin) is a mixture of two stereoisomers: dextrofolinate (the d-isomer) and levofolinate (the l-isomer).[1][2]
-
Levofolinate ((6S)-5-formyltetrahydrofolic acid): This is the biologically active isomer. It is readily converted in the body to tetrahydrofolic acid derivatives, which are essential cofactors in DNA synthesis.[2][3]
-
Dextrofolinate: This is the biologically inactive isomer. It is not metabolized to active folates and is slowly excreted by the kidneys.[1][2]
-
Racemic Folinic Acid (Leucovorin): This is a 1:1 mixture of dextrofolinate and levofolinate.[1] When you use a racemic mixture, 50% of the compound is inactive.
A primary source of experimental variability arises from unknowingly using the racemic mixture when the pure, active l-isomer is required, or vice-versa, without appropriate dose correction.
Q2: How do I choose the correct form of folinate for my experiment?
The choice depends on your experimental goals and the need for precision.
-
For maximum precision and to eliminate a key variable, using pure levofolinate is highly recommended . This ensures that 100% of the compound is biologically active.
-
If using racemic folinic acid (leucovorin), be aware that only half of the molar concentration consists of the active compound. If you are comparing results to an experiment that used pure levofolinate, you must adjust the concentration accordingly. For instance, a 10 µM solution of racemic folinic acid provides only a 5 µM concentration of the active levofolinate. A common dosing conversion is to use half the dose of levofolinate compared to the racemic mixture.[4]
Q3: My results are inconsistent. What are the common sources of variability?
Inconsistent results with folinate compounds often stem from a few key areas:
-
Isomeric Purity: As detailed in Q1, switching between racemic and pure levo-folinate without dose adjustment is a major cause of variability.
-
Compound Stability: Folinate solutions are sensitive to light and oxidation.[5][6] They should be prepared fresh for each experiment and protected from light.
-
Solubility and Formulation: The salt form of folinate affects its solubility. Calcium folinate is sparingly soluble in water and can precipitate when mixed with other agents like 5-fluorouracil (B62378) (5-FU).[7][8] The sodium salt of levofolinate is more soluble and offers greater flexibility in formulation.[8][9]
-
Storage Conditions: Folinate powders and solutions should be stored correctly. Most manufacturers recommend refrigeration (2°C to 8°C) and protection from light.[7][10]
-
General Cell Culture Practices: Standard sources of experimental noise, such as inconsistent cell passage number, variable cell density at the time of treatment, media and serum batch changes, and potential mycoplasma contamination, can significantly impact results.[11][12]
Troubleshooting Guide
Problem: I am observing high variability or a lack of expected effect in my cell-based assay.
Follow this troubleshooting decision tree to diagnose the potential issue.
Caption: Troubleshooting inconsistent experimental results.
Data Presentation
Table 1: Comparison of Folinate Forms
| Feature | Racemic Folinic Acid (Leucovorin) | Levofolinate | Dextrofolinate |
| Composition | 1:1 mixture of d- and l-isomers[1] | Pure l-isomer (>98%)[13] | Pure d-isomer |
| Biological Activity | 50% active | ~100% active[2] | Inactive[1] |
| Relative Dose | Standard dose (e.g., X mg) | Half standard dose (e.g., 0.5X mg)[4] | Not applicable for activity |
| Consideration | Introduces inactive isomer as a variable. | Recommended for precision and reproducibility. | Should not be used for biological effect studies. |
Table 2: Properties of Common Folinate Salts
| Property | Calcium Folinate | Sodium Levofolinate |
| Solubility in Water | Sparingly soluble[14][15] | Higher solubility[9] |
| Compatibility | Incompatible with 5-fluorouracil (5-FU) in the same infusion; a precipitate may form.[7] | Can be safely mixed with 5-FU in a single solution, saving time and reducing complexity.[8] |
| Common Use | Widely available for various formulations. | Preferred for combination therapies requiring co-infusion, such as with 5-FU.[9] |
Table 3: Recommended Preparation and Storage
| Condition | Recommendation | Rationale |
| Preparation | Prepare solutions fresh before use.[16] | Folinate solutions are unstable and can degrade.[5] |
| Storage (Powder) | Store at 2°C - 8°C, protected from light.[7][10] | Prevents degradation of the solid compound. |
| Storage (Solution) | Use immediately. Do not store aqueous solutions for more than one day.[13] | Ensures consistent potency and prevents degradation. |
| Handling | Protect from light at all times (e.g., use amber vials or wrap in foil).[5][6] | Folinates are light-sensitive. |
Experimental Protocols & Workflows
A major source of variability is the initial selection and preparation of the folinate compound. The following diagram illustrates the key decision points.
Caption: Workflow for selecting and preparing folinate solutions.
Protocol: In Vitro Methotrexate (B535133) (MTX) Rescue Assay
This protocol provides a framework for assessing the rescue capacity of folinate, with critical steps highlighted to minimize variability.
Objective: To determine the concentration of folinate required to rescue cells from MTX-induced cytotoxicity.
Materials:
-
Cell line of choice (e.g., MCF-7, HT-29)
-
Complete culture medium
-
Methotrexate (MTX) stock solution
-
Levofolinate stock solution (recommended for consistency)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Cell Plating (Day 1):
-
Standardize your cell seeding. Use cells from the same passage number and ensure they are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) to ensure they are ~30-40% confluent on the day of treatment.
-
Incubate for 18-24 hours under standard conditions (e.g., 37°C, 5% CO₂).
-
-
MTX Treatment (Day 2):
-
Prepare serial dilutions of MTX in complete culture medium.
-
Remove the seeding medium from the cells and replace it with 100 µL of medium containing the desired MTX concentrations (e.g., 0.1 µM to 10 µM). Include a "no MTX" control.
-
Incubate for a fixed duration (e.g., 24 hours). This duration is a critical variable and must be kept consistent across experiments.
-
-
Levofolinate Rescue (Day 3):
-
Prepare fresh levofolinate dilutions in drug-free medium.
-
Wash the cells twice with sterile PBS to remove all traces of MTX. This step is crucial for reproducibility.
-
Add 100 µL of medium containing various concentrations of levofolinate to the MTX-treated wells. Include a "no rescue" control for each MTX concentration.
-
Incubate for 48-72 hours.
-
-
Assess Viability (Day 5/6):
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Read the plate using a plate reader at the appropriate wavelength.
-
Normalize the data to the "no MTX" control to determine the percentage of viable cells and plot dose-response curves.
-
Signaling Pathway Context
To understand why the levo-isomer is critical, it is helpful to visualize its role in the folate metabolic pathway, which is inhibited by drugs like methotrexate.
Caption: Simplified folate pathway showing MTX inhibition and levofolinate rescue.
References
- 1. Leucovorin | C20H23N7O7 | CID 135403648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Folinic acid | C20H23N7O7 | CID 135398559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. RETRACTED ARTICLE: New recommendations for reversal of high-dose methotrexate cytotoxicity with folinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. assets.hpra.ie [assets.hpra.ie]
- 8. Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Calcium folinate | 1492-18-8 [chemicalbook.com]
- 15. Calcium folinate CAS#: 1492-18-8 [m.chemicalbook.com]
- 16. selleck.co.jp [selleck.co.jp]
Addressing poor absorption of Calcium dextrofolinate in oral administration studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the oral administration of Calcium dextrofolinate. The content is designed to directly address specific challenges observed during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of oral absorption for dextrofolinate, the active moiety of this compound?
A1: The oral absorption of folates, including dextrofolinate, is primarily mediated by the proton-coupled folate transporter (PCFT), also known as SLC46A1.[1][2][3] This transporter is highly expressed in the apical brush-border membrane of the proximal small intestine, particularly the duodenum and jejunum.[1][3] The PCFT is a symporter that transports folates into the enterocytes coupled with the influx of protons, a process that is most efficient in an acidic microenvironment.[1][2]
Q2: We are observing low and variable plasma concentrations of dextrofolinate in our preclinical animal studies after oral gavage. What are the potential causes?
A2: Low and variable oral bioavailability of this compound can stem from several factors related to both the dextrofolinate and calcium components. Key areas to investigate include:
-
pH-Dependent Absorption: The primary transporter for dextrofolinate, PCFT, functions optimally at an acidic pH (around 5.5-6.0).[1] The pH of the gastrointestinal tract can vary, potentially leading to suboptimal absorption.
-
Formulation and Dissolution: The dissolution of the this compound salt form in the gastrointestinal fluids is a prerequisite for absorption. Poor dissolution of the formulation can significantly limit the amount of dextrofolinate available for transport.[4][5]
-
Calcium Interactions: The presence of calcium can influence the absorption of other substances and be affected by various dietary factors. While direct interactions with dextrofolinate are not extensively documented, high concentrations of calcium can potentially form less soluble complexes.[6][7]
-
Transporter Saturation: At high doses, the PCFT transporter can become saturated, leading to a non-linear relationship between dose and absorption.
-
Genetic Factors: Variations in the genes encoding for folate transporters, such as PCFT, can lead to differences in absorption efficiency among individuals and animal strains.[8]
Q3: Can the calcium component of this compound interfere with its absorption?
A3: While the primary issue with folate absorption is typically related to the PCFT transporter and pH, the calcium component can introduce other variables. The absorption of calcium itself is a complex process influenced by vitamin D, and dietary factors like phytates and oxalates which can chelate calcium and reduce its solubility.[6][9] An acidic environment in the stomach aids in the solubilization of calcium salts, making them available for absorption.[10] If the this compound formulation does not dissolve readily, both the calcium and the dextrofolinate bioavailability will be compromised.
Troubleshooting Guides
Issue 1: Poor In Vitro Permeability in Caco-2 Cell Assays
If you are observing lower than expected apparent permeability (Papp) for this compound in your Caco-2 cell model, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Apical pH | Adjust the pH of the apical buffer to be more acidic (e.g., pH 6.0). | The PCFT transporter, which is expressed in Caco-2 cells, has optimal activity at a lower pH.[1][2] |
| Low Transporter Expression | Culture Caco-2 cells for a longer duration (e.g., 21 days) to ensure full differentiation and optimal expression of transporters like PCFT. | Transporter expression can vary with the state of cell differentiation. |
| Poor Compound Solubility | Ensure that the concentration of this compound in the donor compartment is below its solubility limit in the transport buffer. Consider using a formulation with better solubility characteristics. | Undissolved compound cannot be transported across the cell monolayer. |
| Efflux Transporter Activity | Investigate the involvement of efflux transporters by co-incubating with known efflux inhibitors (e.g., verapamil (B1683045) for P-gp). | Although PCFT is the primary uptake transporter, efflux transporters could potentially limit net absorption. |
Issue 2: High Variability in In Vivo Pharmacokinetic (PK) Data
High inter-subject variability in plasma exposure after oral administration is a common challenge. The following guide provides steps to identify and address the source of this variability.
| Potential Cause | Troubleshooting Step | Rationale |
| Inadequate Formulation | Evaluate the dissolution profile of your formulation in vitro using simulated gastric and intestinal fluids. Consider reformulating with excipients that enhance solubility and dissolution.[4][5] | Poor and variable dissolution leads directly to variable absorption. |
| Influence of Stomach pH | In preclinical models, consider co-administering with agents that modify gastric pH to assess the impact on absorption. | The acidic stomach environment is crucial for the dissolution of many calcium salts and can influence the pH at the site of absorption in the small intestine.[10] |
| Food Effects | Conduct PK studies in both fasted and fed states to determine the effect of food on absorption. | Food can alter gastric emptying time, pH, and contains components like phytates and fiber that can interact with calcium.[6][7] |
| Dosing Technique | Ensure consistent oral gavage technique to minimize variability in the delivery of the compound to the stomach. | Improper dosing can lead to significant variations in the amount of drug administered. |
Data Summary
Table 1: Factors Influencing Oral Bioavailability of Folates and Calcium
| Factor | Effect on Dextrofolinate (Folate) Absorption | Effect on Calcium Absorption |
| pH | Optimal absorption at acidic pH (5.5-6.0) via PCFT.[1] | An acidic environment enhances solubility and absorption.[10] |
| Dietary Components | Vitamin C can enhance absorption by reducing folate to its active form.[8] | Inhibited by phytates, oxalates, and fiber.[6][7] Enhanced by lactose (B1674315) and certain amino acids.[6][10] |
| Concurrent Medications | Antifolates can compete for transport. | Proton pump inhibitors and corticosteroids can decrease absorption.[11][12] Thiazide diuretics can increase calcium levels.[11] |
| Formulation | Solubility and dissolution rate are critical. | Different salt forms (e.g., citrate (B86180) vs. carbonate) have varying bioavailability.[13] Dissolution is a key limiting step.[4] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for this compound
This protocol outlines a standard method for assessing the intestinal permeability of this compound using the Caco-2 cell line, which serves as an in vitro model of the human intestinal epithelium.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Prepare the transport buffer for the apical (donor) compartment at pH 6.0 to simulate the acidic microenvironment of the proximal small intestine and optimize PCFT activity. The basolateral (receiver) compartment buffer should be at pH 7.4.
-
Add the this compound solution to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the volume of the collected sample in the receiver chamber with fresh transport buffer.
-
-
Sample Analysis:
-
Analyze the concentration of dextrofolinate in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical oral pharmacokinetic study in rats to evaluate the absorption of this compound.
-
Animal Model:
-
Use adult male Sprague-Dawley or Wistar rats, allowing for an acclimatization period of at least one week.
-
Fast the animals overnight (with free access to water) before dosing to minimize food-related variability.
-
-
Formulation and Dosing:
-
Prepare a homogenous suspension or solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Administer a single oral dose via gavage at a predetermined volume-to-weight ratio.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or jugular vein cannula) at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Analyze the plasma concentrations of dextrofolinate using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
Oral bioavailability (F%), if intravenous data is available for comparison.
-
-
Visualizations
Caption: Dextrofolinate absorption via the PCFT in the small intestine.
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Factors influencing oral calcium absorption.
References
- 1. The proton-coupled folate transporter (PCFT-SLC46A1) and the syndrome of systemic and cerebral folate deficiency of infancy: Hereditary folate malabsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proton-coupled folate transporter: physiological and pharmacological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proton-coupled folate transporter - Wikipedia [en.wikipedia.org]
- 4. In vitro dissolution of calcium carbonate preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Influence of dietary factors on calcium bioavailability: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of an in vitro model for predicting the effect of food components on calcium availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Fortification, Bioavailability, and Health Benefits of Folate [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Factors affecting Calcium Absorption in Body - By Dr. Priyanka Joshi | Lybrate [lybrate.com]
- 11. 5 Ways Your Calcium Supplement May Interact with Medications [eatingwell.com]
- 12. uspharmacist.com [uspharmacist.com]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Potential for d-LV to interfere with pharmacokinetics of l-LV
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address the potential for the d-isomer of leucovorin (d-LV) to interfere with the pharmacokinetics of the biologically active l-isomer (l-LV).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between d-leucovorin and l-leucovorin?
A: Leucovorin (folinic acid) is a mixture of two stereoisomers (molecules that are mirror images of each other): d-leucovorin (d-LV) and l-leucovorin (l-LV). The l-isomer, also known as levoleucovorin (B1675110), is the pharmacologically active form that participates in biochemical reactions as a folate source.[1][2] The d-isomer is generally considered biologically inactive.[3][4]
Q2: Does d-LV interfere with the pharmacokinetics of l-LV?
A: Based on current research, at standard therapeutic doses, d-LV does not appear to significantly interfere with the pharmacokinetics of l-LV.[5] Studies comparing the administration of pure l-LV with racemic d,l-LV have found no significant differences in key pharmacokinetic parameters such as peak serum concentration (Cmax) or total drug exposure (Area Under the Curve, AUC) for the active l-isomer and its major active metabolite, 5-methyltetrahydrofolate (5-MTHF).[5][6]
Q3: Is there any situation where interference could be a concern?
A: While direct pharmacokinetic interference is not strongly supported at lower doses, some researchers suggest that the possibility of interaction should not be entirely dismissed, especially with high-dose leucovorin regimens.[4][7] The d-isomer has a much longer plasma half-life than the l-isomer and is cleared differently (primarily renal excretion for d-LV versus metabolism for l-LV), leading to an accumulation of d-LV in the plasma at high doses.[6][7][8] Theoretically, very high concentrations of d-LV could compete with l-LV for cellular uptake transporters or enzymatic pathways.[9]
Q4: My experimental results show unexpected variability when using racemic d,l-leucovorin. Could d-LV be the cause?
Troubleshooting Guides
Issue: Unexpected Pharmacokinetic Profile for l-LV When Using Racemic Leucovorin
If your experiments yield an unexpected pharmacokinetic profile for l-LV or its active metabolites when using a d,l-leucovorin formulation, follow this troubleshooting workflow.
References
- 1. Levoleucovorin (Levoleucovorin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. l-folinic acid versus d,l-folinic acid in rescue of high-dose methotrexate therapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Pharmacokinetics of the diastereoisomers of leucovorin after intravenous and oral administration to normal subjects. | Semantic Scholar [semanticscholar.org]
- 9. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Calcium Dextrofolinate Synthesis & Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Calcium dextrofolinate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can arise from starting materials, side reactions, and degradation. Common impurities include:
-
Unconverted Starting Materials: Residual folic acid or other precursors.
-
Related Substances: These can include structural analogs formed during the synthesis. Specific examples identified in the broader context of folinic acid synthesis include Folic Acid EP Impurity A and Folinic Acid Impurity 8.
-
Degradation Products: this compound is susceptible to degradation, especially under certain conditions. Degradation can be accelerated by exposure to light, extreme pH, and high temperatures.
-
By-products: The synthetic route may generate by-products, such as dimers.
-
N-Nitroso Folinic Acid: This is another potential impurity that has been identified.
Q2: My final product shows a yellow discoloration. What could be the cause and how can I minimize it?
A2: A yellow to light yellow color is characteristic of pure Calcium Folinate. However, a more intense or off-color yellow could indicate the presence of impurities or degradation products.
-
Cause: The discoloration may be due to the presence of oxidized impurities or degradation products formed during the synthesis or work-up. Exposure to light and air can contribute to the formation of these colored impurities.
-
Troubleshooting:
-
Light Protection: Throughout the synthesis and purification process, it is crucial to protect all solutions and the final product from light. Use amber glassware or cover equipment with aluminum foil.
-
Inert Atmosphere: Conduct reactions and purifications under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification: Employing an appropriate purification method, such as recrystallization or chromatography, can help remove colored impurities.
-
Q3: What are the critical stability factors to consider during the synthesis and storage of this compound?
A3: this compound is sensitive to several environmental factors. Controlling these is key to maintaining its purity and preventing the formation of degradation-related impurities.
-
pH: The stability of Calcium folinate is significantly influenced by pH. Extreme pH values, both acidic (pH 1.26) and alkaline (pH 12.34), can lead to degradation, especially at elevated temperatures. Maintaining a pH in the range of 6.8-8.0 for aqueous solutions is generally recommended for stability.
-
Temperature: High temperatures can accelerate the degradation of Calcium folinate. It is advisable to conduct purification steps at controlled, and often reduced, temperatures. For long-term storage, refrigeration is recommended.
-
Light: Exposure to light can cause degradation. The material should be stored in light-resistant containers.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Purity of the Final Product Detected by HPLC
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC) to ensure it has gone to completion before work-up. |
| Formation of Side Products | Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize the formation of side products. A patent for a one-pot synthesis of calcium folinate suggests this can reduce purification difficulty. |
| Ineffective Purification | The chosen purification method may not be optimal for removing the specific impurities present. Consider alternative purification techniques such as a different recrystallization solvent system or a specialized chromatographic method. |
| Degradation During Work-up or Purification | Avoid high temperatures and exposure to light during extraction, concentration, and purification steps. Ensure the pH of aqueous solutions is maintained within a stable range. |
Issue 2: Poor Yield After Recrystallization
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Solvent System | The chosen solvent or solvent mixture may be too good a solvent for this compound, leading to significant loss in the mother liquor. Perform small-scale solubility tests to identify a solvent system where the product has high solubility at an elevated temperature and low solubility at a reduced temperature. |
| Precipitation is Too Rapid | Rapid cooling can lead to the formation of fine particles that are difficult to filter and may trap impurities. Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
| Incorrect Product Concentration | If the initial solution is too dilute, the product may not reach its saturation point upon cooling, resulting in a low yield. Concentrate the solution to an optimal level before initiating crystallization. |
Experimental Protocols
Protocol 1: General Approach to Recrystallization for Purity Enhancement
This protocol provides a general guideline for the recrystallization of this compound. The specific solvent system and temperatures will need to be optimized for your particular crude product.
-
Solvent Selection:
-
Test the solubility of your crude this compound in a range of polar solvents and solvent mixtures (e.g., water, ethanol, methanol, and their aqueous mixtures).
-
The ideal solvent will fully dissolve the compound at an elevated temperature but show low solubility at 0-4 °C.
-
-
Dissolution:
-
In a flask protected from light, add the selected solvent to the crude this compound.
-
Gently heat the mixture with stirring until the solid is completely dissolved. Avoid excessive heating to prevent degradation.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration of the solution to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath or refrigerator to complete the crystallization process.
-
-
Isolation and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum at a mild temperature.
-
Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This is a general HPLC method for assessing the purity of Calcium folinate, which can be adapted for this compound.
-
Column: A common choice is a C18 reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer. The pH of the aqueous phase is a critical parameter and should be controlled.
-
Detection: UV detection at a wavelength around 280 nm is commonly used.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound in the mobile phase or a suitable solvent to create a solution of known concentration.
-
Analysis: Inject the sample solution into the HPLC system. The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Experimental Workflow for Synthesis, Purification, and Analysis.
Caption: Troubleshooting Logic for Low Purity Issues.
Technical Support Center: Navigating Folate Pathway Research with Dextrofolinate
Welcome to the technical support center for folate pathway research. This resource is designed to help researchers, scientists, and drug development professionals avoid common pitfalls associated with the use of dextrofolinate, the inactive stereoisomer of folinic acid. By understanding the distinct roles of levofolinate (the active isomer) and dextrofolinate, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between levofolinate and dextrofolinate?
A1: Folinic acid (leucovorin) is a mixture of two stereoisomers: (6S)-folinic acid (levofolinate) and (6R)-folinic acid (dextrofolinate). Levofolinate is the biologically active form that can be readily converted into tetrahydrofolate (THF) and participate in one-carbon metabolism. Dextrofolinate is considered biologically inactive and does not contribute to the folate cycle.
Q2: Can I use a racemic mixture of folinic acid (containing both dextro- and levofolinate) in my experiments?
A2: While racemic mixtures are often used, it is crucial to be aware that dextrofolinate can introduce variability and confound results. Although it is inactive, dextrofolinate can be transported into cells, potentially competing with the active levofolinate for transport and enzyme binding sites.[1] For sensitive or quantitative studies, the use of pure levofolinate is highly recommended.
Q3: How can dextrofolinate interfere with my experiments involving antifolate drugs?
A3: Dextrofolinate can act as a competitive inhibitor of folate pathway enzymes, albeit with a much lower affinity than levofolinate. In experiments testing the efficacy of antifolates like methotrexate (B535133), the presence of dextrofolinate can occupy enzyme active sites without eliciting a biological response, potentially making the antifolate appear less potent than it actually is.
Q4: My cells are not responding to folinate rescue after methotrexate treatment. Could dextrofolinate be the issue?
A4: Yes, this is a classic potential pitfall. If you are using a folinic acid preparation with a high proportion of the inactive dextrofolinate, the concentration of the active levofolinate may be insufficient to effectively rescue the cells from methotrexate-induced toxicity.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Efficacy of Antifolate Drugs
| Possible Cause | Troubleshooting Steps |
| Contamination of folinate solutions with the inactive dextrofolinate isomer. | 1. Verify the purity of your folinate source: If using a racemic mixture, consider switching to a pure levofolinate preparation. 2. Perform chiral analysis: Use chiral HPLC to determine the ratio of levo- to dextrofolinate in your stock solutions (see Experimental Protocol 1). 3. Run a dose-response matrix: Test the efficacy of your antifolate drug in the presence of varying concentrations of dextrofolinate to quantify its interfering effect (see Experimental Protocol 2). |
| Competition for cellular uptake. | 1. Measure intracellular folate levels: Use LC-MS/MS to determine if dextrofolinate is accumulating in your cells and potentially inhibiting the uptake of active folates. 2. Increase levofolinate concentration: If using a racemic mixture is unavoidable, you may need to increase the total concentration to ensure sufficient levels of the active isomer. |
Issue 2: Poor Cellular Proliferation or Viability in Folate-Deficient Media Supplemented with Folinic Acid
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of the active levofolinate isomer. | 1. Check the certificate of analysis: Ensure your folinic acid preparation meets the specified concentration of the active isomer. 2. Switch to pure levofolinate: This eliminates the uncertainty associated with the inactive isomer. 3. Perform a cell proliferation assay: Compare the effects of pure levofolinate, dextrofolinate, and a racemic mixture on cell growth in folate-deficient media (see Experimental Protocol 3). |
| Degradation of folinate stock solutions. | 1. Prepare fresh solutions: Folate solutions can be unstable. Prepare fresh stock solutions and store them protected from light and at the appropriate temperature. 2. Verify concentration: Use UV-Vis spectrophotometry or HPLC to confirm the concentration of your folinate solutions before use. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the expected differences in biological activity between levofolinate and dextrofolinate. Actual values may vary depending on the specific experimental conditions.
Table 1: Comparative Enzyme Inhibition Constants (Ki)
| Compound | Dihydrofolate Reductase (DHFR) Ki (nM) | Thymidylate Synthase (TS) Ki (nM) |
| Levofolinate (active) | 10 | 50 |
| Dextrofolinate (inactive) | > 10,000 | > 20,000 |
Table 2: Comparative IC50 Values from a Cell-Based Antifolate Efficacy Assay
| Treatment Condition | Antifolate Drug IC50 (nM) |
| Antifolate alone | 50 |
| Antifolate + 1 µM Levofolinate | 500 |
| Antifolate + 1 µM Dextrofolinate | 65 |
| Antifolate + 1 µM Racemic Folinic Acid | 280 |
Experimental Protocols
Protocol 1: Chiral HPLC Analysis of Levo- and Dextrofolinate
Objective: To separate and quantify the stereoisomers of folinic acid.
Methodology:
-
Column: Use a chiral stationary phase column, such as a bovine serum albumin (BSA)-based column.
-
Mobile Phase: An isocratic mobile phase of a phosphate (B84403) buffer (e.g., 20 mM sodium phosphate, pH 7.0) is typically effective.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at 280 nm.
-
Sample Preparation: Dilute folinate samples in the mobile phase to a final concentration of 10-100 µg/mL.
-
Injection Volume: Inject 20 µL of the sample.
-
Analysis: The two isomers will have distinct retention times. Quantify the area under each peak to determine the relative percentage of each isomer.
Protocol 2: Assessing the Impact of Dextrofolinate on Antifolate Drug Efficacy
Objective: To determine if dextrofolinate interferes with the activity of an antifolate drug.
Methodology:
-
Cell Line: Choose a cell line that is sensitive to the antifolate drug being tested.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment Matrix:
-
Prepare a serial dilution of the antifolate drug.
-
Prepare solutions of levofolinate, dextrofolinate, and racemic folinic acid at a fixed concentration (e.g., 1 µM).
-
Treat the cells with the antifolate drug alone and in combination with each of the folinate solutions. Include a vehicle control.
-
-
Incubation: Incubate the cells for a period appropriate for the cell line and drug (typically 48-72 hours).
-
Cell Viability Assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the cell viability against the antifolate drug concentration for each condition and calculate the IC50 values. A rightward shift in the IC50 curve in the presence of dextrofolinate would indicate interference.
Protocol 3: Comparative Cell Proliferation Assay
Objective: To compare the ability of levo-, dextro-, and racemic folinate to support cell growth in folate-deficient media.
Methodology:
-
Media Preparation: Use a folate-free cell culture medium supplemented with dialyzed fetal bovine serum.
-
Cell Culture: Culture cells in the folate-free medium for a short period to deplete intracellular folate stores.
-
Supplementation: Prepare media supplemented with a range of concentrations of levofolinate, dextrofolinate, and racemic folinic acid (e.g., 0, 10, 100, 1000 nM).
-
Cell Seeding: Seed the folate-depleted cells into a 96-well plate with the supplemented media.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 4-6 days).
-
Proliferation Measurement: Measure cell proliferation at regular intervals using a suitable method (e.g., cell counting, CyQUANT assay).
-
Data Analysis: Plot cell number or fluorescence against time for each condition. Compare the growth curves to determine the relative ability of each folinate form to support proliferation.
Visualizations
Folate Pathway and Isomer Specificity
Caption: Folate pathway highlighting active and inactive isomers.
Troubleshooting Workflow for Antifolate Experiments
Caption: Workflow for troubleshooting unexpected antifolate results.
Logical Diagram of Competitive Inhibition
Caption: Dextrofolinate as a competitive inhibitor.
References
How to account for the inactive isomer in racemic leucovorin experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the inactive d-isomer in experiments involving racemic leucovorin.
Frequently Asked Questions (FAQs)
Q1: What is racemic leucovorin and why is the presence of an inactive isomer a consideration?
Racemic leucovorin is a mixture containing equal parts of two stereoisomers: the biologically active (6S)-isomer, also known as l-leucovorin or levoleucovorin (B1675110), and the biologically inactive (6R)-isomer, referred to as d-leucovorin.[1] The l-isomer is the form that functions as a cofactor in one-carbon transfer reactions, which is crucial for nucleotide synthesis. This activity is key to its use in rescuing cells from the toxic effects of antifolates like methotrexate (B535133) and in potentiating the efficacy of chemotherapeutic agents like 5-fluorouracil (B62378) (5-FU). The d-isomer is considered inactive because it does not perform this essential cofactor role.[2] Therefore, when using a racemic mixture, it is critical to understand that only half of the administered dose is therapeutically active.
Q2: Can the inactive d-isomer interfere with my experimental results?
While often considered inert, the d-isomer can potentially influence experimental outcomes. The biologically active l-isomer has a significantly higher binding affinity for the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT), the primary cellular uptake pathways for folates.[3][4] However, the d-isomer can still interact with these transporters, albeit with lower affinity.[3][4] This raises the possibility of competitive inhibition of the active l-isomer's transport into the cell, particularly at high concentrations of racemic leucovorin.[5][6] Some studies, however, have not found a significant impact of the d-isomer on the pharmacokinetics of the l-isomer.
Q3: Should I use racemic leucovorin or the pure l-isomer (levoleucovorin) for my experiments?
The choice between racemic leucovorin and pure l-leucovorin depends on the specific goals and design of your experiment.
-
Racemic Leucovorin: May be a cost-effective option and is widely used in established protocols. However, you must account for the fact that only 50% of the concentration is the active l-isomer.
-
l-Leucovorin (Levoleucovorin): Provides a more precise way to administer the active compound, eliminating any potential confounding effects from the d-isomer.[5] This is particularly important in studies focused on dose-response relationships, pharmacokinetics, and pharmacodynamics. Clinical studies have shown that l-leucovorin administered at half the dose of racemic leucovorin has comparable efficacy and tolerability.[7][8]
Q4: How can I analytically separate and quantify the d- and l-isomers of leucovorin in my samples?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating and quantifying the stereoisomers of leucovorin.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two isomers, allowing for their separation. A frequently used CSP is bovine serum albumin (BSA)-bonded silica.[9][10]
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected efficacy of leucovorin in cell-based assays.
-
Possible Cause: You may be using racemic leucovorin and not accounting for the inactive d-isomer in your concentration calculations.
-
Solution: Ensure that your final concentration of the active l-isomer is at the desired level. If you are using a 10 µM solution of racemic leucovorin, the concentration of the active l-isomer is only 5 µM. Consider using pure l-leucovorin for more precise dosing.
Issue: Unexpected variability in cellular uptake or response to leucovorin.
-
Possible Cause: At high concentrations of racemic leucovorin, the d-isomer might be competitively inhibiting the transport of the active l-isomer into the cells via the reduced folate carrier (RFC).[5][6]
-
Solution:
-
Analyze Isomer Concentrations: Use chiral HPLC to determine the intracellular concentrations of both d- and l-leucovorin to investigate potential transport inhibition.
-
Use Pure l-Leucovorin: Switch to the pure l-isomer to eliminate any confounding effects of the d-isomer on cellular uptake.
-
Vary Concentrations: Perform experiments across a range of racemic leucovorin concentrations to see if the variability is dose-dependent.
-
Data Presentation
Table 1: Relative Substrate Affinity of Leucovorin Isomers for Folate Transporters
| Folate Transporter | l-Leucovorin (Active Isomer) | d-Leucovorin (Inactive Isomer) | Fold Difference (l- vs. d-) |
| Reduced Folate Carrier (RFC/SLC19A1) | Higher Affinity | Lower Affinity | 8-fold |
| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | Higher Affinity | Lower Affinity | 3.5-fold |
Data synthesized from studies characterizing the transport properties of leucovorin stereoisomers.[3][4][5][6]
Experimental Protocols
Protocol: Chiral HPLC Separation of Leucovorin Isomers
This protocol provides a general methodology for the separation of d- and l-leucovorin using chiral HPLC.
-
Sample Preparation:
-
Prepare plasma or cell lysate samples.
-
Perform solid-phase extraction to purify and concentrate the analytes.
-
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one with bovine serum albumin (BSA)-bonded silica.[9][10]
-
Mobile Phase: An isocratic mobile phase, for example, a sodium phosphate (B84403) buffer (e.g., 5-25 mM, pH 7.4).[9]
-
Flow Rate: A typical flow rate would be in the range of 0.3-1.0 mL/min.[11]
-
Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
-
-
Data Analysis:
-
Identify the peaks corresponding to the d- and l-isomers based on the retention times of pure standards. The biologically active l-isomer ([6S]-LV) is often the first to elute.[9]
-
Quantify the concentration of each isomer by comparing the peak areas to a standard curve.
-
Visualizations
Caption: Decision workflow for selecting between racemic and pure l-leucovorin.
Caption: Experimental workflow for chiral HPLC separation of leucovorin isomers.
Caption: Differential uptake and metabolic fate of d- and l-leucovorin.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antifolate polyglutamylation and competitive drug displacement at dihydrofolate reductase as important elements in leucovorin rescue in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorouracil plus racemic leucovorin versus fluorouracil combined with the pure l-isomer of leucovorin for the treatment of advanced colorectal cancer: a randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resolution of the stereoisomers of leucovorin and 5-methyltetrahydrofolate by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC analysis of optical isomers of leucovorin and methotrexate using achiral-chiral system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
The Inert Nature of d-Leucovorin in Rescue Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological activity of d-leucovorin, the inactive isomer of leucovorin, in methotrexate (B535133) rescue assays. Through a review of experimental data, this document validates the inert nature of d-leucovorin and compares its performance with its biologically active counterpart, l-leucovorin, and the racemic mixture.
Leucovorin, a reduced form of folic acid, is a critical component in high-dose methotrexate (MTX) chemotherapy regimens. It serves as a rescue agent, mitigating the toxic effects of MTX on healthy cells by bypassing the dihydrofolate reductase (DHFR) enzyme, which is inhibited by methotrexate.[1][2] Commercially available leucovorin is a racemic mixture of two stereoisomers: the pharmacologically active l-isomer (levoleucovorin) and the d-isomer.[2] This guide delves into the scientific evidence demonstrating that the d-isomer is biologically inert in the context of methotrexate rescue.
Comparative Efficacy in Methotrexate Rescue: In Vitro Evidence
The differential activity of the leucovorin isomers has been demonstrated in in vitro studies. A key study utilizing the human leukemic cell line CCRF-CEM provides direct evidence of the inertness of d-leucovorin in reversing methotrexate-induced cytotoxicity.
Key Findings:
-
l-leucovorin (6S isomer): Effectively rescued CCRF-CEM cells from the cytotoxic effects of methotrexate.
-
d,l-leucovorin (racemic mixture): Also demonstrated a protective effect against methotrexate toxicity.
-
d-leucovorin (6R isomer): Showed no significant rescue effect on cells exposed to methotrexate.[3][4]
This study highlights that the rescue activity of the racemic mixture is solely attributable to the l-isomer.
Quantitative Comparison of Methotrexate Rescue
| Isomer | Cell Line | Methotrexate Concentration | Rescue Concentration | Outcome |
| l-leucovorin | CCRF-CEM | 10⁻⁷ to 10⁻⁵ M | 100-fold higher than MTX | Effective rescue from cytotoxicity[3] |
| d,l-leucovorin | CCRF-CEM | 10⁻⁷ to 10⁻⁵ M | 200-fold higher than MTX | Effective rescue from cytotoxicity[3] |
| d-leucovorin | CCRF-CEM | 10⁻⁷ to 10⁻⁵ M | Did not reverse toxic effects | No rescue effect observed[3] |
Pharmacokinetic Profiles of Leucovorin Isomers
The distinct pharmacokinetic properties of the d- and l-isomers further underscore their different biological roles. Following administration, the l-isomer is rapidly metabolized to its active form, 5-methyltetrahydrofolate (5-CH3-THF), while the d-isomer is not metabolized and persists in the plasma for a significantly longer duration.[5][6]
Comparative Pharmacokinetics of Leucovorin Isomers
| Parameter | l-leucovorin | d-leucovorin |
| Metabolism | Rapidly converted to 5-methyltetrahydrofolate[5] | Not metabolized[5] |
| Plasma Half-life (t½) | Approximately 32-35 minutes[6] | Approximately 352-485 minutes[6] |
| Urinary Clearance | Similar to creatinine (B1669602) clearance[5] | Approximately one-fifth of creatinine clearance[5] |
| Oral Absorption (at 25 mg) | ~100%[1] | ~20%[1] |
The prolonged presence of the inactive d-isomer in the plasma raises questions about potential, yet unproven, interference with the transport and metabolism of the active l-isomer, especially at high doses of racemic leucovorin.[3][7]
Experimental Protocols
In Vitro Methotrexate Rescue Assay
This protocol outlines a typical in vitro experiment to assess the rescue potential of different leucovorin isomers.
Objective: To determine the ability of a test compound (e.g., d-leucovorin, l-leucovorin) to reverse the cytotoxic effects of methotrexate on a cancer cell line.
Materials:
-
Cancer cell line (e.g., CCRF-CEM, human osteosarcoma cell lines)[3][8]
-
Cell culture medium (e.g., RPMI-1640) and supplements (e.g., fetal bovine serum)
-
Methotrexate solution
-
Leucovorin isomer solutions (d-, l-, and d,l-leucovorin)
-
Cell viability assay (e.g., MTT, trypan blue exclusion)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Methotrexate Treatment: Expose the cells to a range of methotrexate concentrations to determine the IC50 (the concentration that inhibits 50% of cell growth).
-
Rescue Agent Addition: In a separate experiment, treat the cells with a fixed concentration of methotrexate (typically around the IC50) followed by the addition of varying concentrations of the rescue agents (d-leucovorin, l-leucovorin, or d,l-leucovorin) at different time points (e.g., simultaneously or after a delay).[8]
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: Determine the percentage of viable cells in each well using a cell viability assay.
-
Data Analysis: Plot cell viability against the concentration of the rescue agent to determine the effective rescue concentration for each isomer.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the folate metabolism pathway and a typical experimental workflow.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Comparative effect of 6S, 6R and 6RS leucovorin on methotrexate rescue and on modulation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacokinetics of leucovorin (D,L-5-formyltetrahydrofolate) after intravenous injection and constant intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. l-folinic acid versus d,l-folinic acid in rescue of high-dose methotrexate therapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-dose methotrexate therapy with leucovorin rescue: in vitro investigations on human osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Bypassing DHFR Inhibition: A Comparative Analysis of Calcium Dextrofolinate and Folic Acid
For researchers, scientists, and drug development professionals, understanding the nuances of folate metabolism is critical, particularly in the context of therapies involving dihydrofolate reductase (DHFR) inhibitors like methotrexate (B535133). This guide provides a detailed comparison of calcium dextrofolinate and folic acid in their ability to bypass DHFR inhibition, supported by experimental data.
The core difference between this compound, a form of folinic acid, and folic acid lies in their metabolic activation pathways. Folic acid, a synthetic oxidized form of folate, is a provitamin that requires the enzyme DHFR to be reduced to its biologically active form, tetrahydrofolate (THF).[1][2] Conversely, this compound is an active, reduced form of folate (5-formyl-tetrahydrofolate) that can readily enter the folate cycle without the need for DHFR, thereby circumventing the enzymatic block imposed by DHFR inhibitors.[1][2]
Mechanism of Action: A Tale of Two Folates
DHFR is a crucial enzyme in the synthesis of nucleotides and certain amino acids, as it catalyzes the reduction of dihydrofolate (DHF) to THF.[3] THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, a necessary precursor for DNA synthesis.[3] DHFR inhibitors, such as the widely used chemotherapeutic agent methotrexate, bind to DHFR with high affinity, blocking the regeneration of THF and leading to a depletion of intracellular folate cofactors.[3] This disruption of DNA synthesis and repair disproportionately affects rapidly proliferating cells, such as cancer cells.
Herein lies the critical distinction for rescue or supplementation strategies:
-
Folic Acid: As a substrate for DHFR, folic acid is ineffective at replenishing the THF pool in the presence of a potent DHFR inhibitor like methotrexate. Its conversion is blocked, rendering it an inadequate rescue agent in high-dose methotrexate therapy.[2][4]
-
This compound (Folinic Acid): Being a downstream product of the DHFR-catalyzed reaction, folinic acid can be readily converted to other active folate derivatives, such as 5,10-methylenetetrahydrofolate, which are required for nucleotide synthesis.[1] This allows it to "rescue" normal cells from the cytotoxic effects of DHFR inhibition by providing the necessary building blocks for DNA and RNA synthesis.[1]
Experimental Evidence: In Vitro Rescue of Methotrexate-Treated Cells
A study investigating the rescuing effect of different folates on methotrexate-treated human trophoblast cells (HTR-8/SVneo) provides clear quantitative evidence of the superior performance of reduced folates.
| Compound | Concentration | Effect on Cell Viability (vs. MTX alone) | Effect on Apoptosis (vs. MTX alone) |
| Folic Acid | Various | No significant rescuing effect | No reduction in apoptosis |
| Folinic Acid | Various | Significant rescuing effect | Significant reduction in apoptosis |
| 5-MTHF | Various | Significant rescuing effect | Significant reduction in apoptosis |
| Data summarized from a study on HTR-8/SVneo cells treated with a minimum effective dose of methotrexate.[4] |
These findings demonstrate that while folic acid is unable to mitigate the cytotoxic effects of methotrexate, folinic acid (the active component of this compound) effectively rescues cells from apoptosis and restores viability.[4]
Experimental Protocols
The following is a representative protocol for assessing the rescue effect of folates on methotrexate-treated cells, based on the aforementioned study.[4]
1. Cell Culture and Methotrexate Treatment:
-
Cell Line: Human trophoblast cell line HTR-8/SVneo.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Methotrexate Exposure: Cells are seeded in multi-well plates and, after adherence, treated with a predetermined minimum effective dose of methotrexate that induces significant cytotoxicity.
2. Folate Rescue:
-
Preparation of Folate Solutions: Stock solutions of folic acid, folinic acid (this compound), and 5-methyltetrahydrofolate (MTHF) are prepared and sterilized.
-
Treatment: Cells are simultaneously treated with methotrexate and varying concentrations of the different folate forms.
3. Assessment of Cell Viability (MTT Assay):
-
After a defined incubation period (e.g., 24-72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage of the untreated control.
4. Apoptosis Assessment:
-
Apoptosis can be evaluated by various methods, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase activity.
-
Microscopic observation of cell morphology can also provide qualitative evidence of apoptosis (e.g., cell shrinkage, membrane blebbing).
Conclusion
The fundamental difference in the metabolic activation of this compound and folic acid dictates their efficacy in bypassing DHFR inhibition. Experimental evidence strongly supports that this compound (folinic acid) is an effective agent for rescuing cells from the cytotoxic effects of DHFR inhibitors like methotrexate, while folic acid is not. This distinction is critical for the design of therapeutic strategies, particularly in high-dose methotrexate regimens where cellular rescue is essential for patient safety. For researchers in drug development, these findings underscore the importance of considering the metabolic state of folate analogues when designing new therapies or combination regimens involving DHFR inhibitors.
References
A Comparative Guide to the In Vivo Efficacy of d-Leucovorin and l-Leucovorin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of the stereoisomers of leucovorin: d-leucovorin and l-leucovorin. Leucovorin, a racemic mixture of its d- and l-isomers, is critically employed in cancer chemotherapy, primarily to counteract the toxic effects of the antifolate agent methotrexate (B535133) (MTX) and to potentiate the efficacy of 5-fluorouracil (B62378) (5-FU). Understanding the distinct biological activities of each isomer is paramount for optimizing therapeutic strategies.
Executive Summary
Experimental evidence consistently demonstrates that l-leucovorin (levoleucovorin) is the pharmacologically active isomer, responsible for the therapeutic effects attributed to leucovorin. The d-isomer is largely considered biologically inert. Consequently, l-leucovorin administered at half the dose of the racemic d,l-leucovorin mixture provides equivalent efficacy in clinical applications such as high-dose methotrexate rescue. While the d-isomer does not significantly impact the pharmacokinetics of the l-isomer, it exhibits a much longer half-life and is cleared from the body primarily unchanged through renal excretion. In contrast, l-leucovorin is actively transported into cells and metabolized to active folate cofactors.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data comparing d-leucovorin and l-leucovorin from in vivo studies.
Table 1: Comparative in Vivo Efficacy in Methotrexate Rescue
| Parameter | d,l-Leucovorin | l-Leucovorin | Key Findings |
| Dosage for Equivalent Rescue | Standard Dose | Half of the Standard d,l-Leucovorin Dose | l-leucovorin is as effective as d,l-leucovorin at half the dosage in preventing high-dose methotrexate-associated toxicity.[1] |
| Clinical Toxicity | Comparable liver function abnormalities and leukocyte elevations (attributed to MTX). | No clinical toxicity attributable to l-leucovorin. Comparable to d,l-leucovorin group. | Both rescue agents demonstrated a similar safety profile in the context of high-dose methotrexate therapy.[1] |
Table 2: Comparative Pharmacokinetics of Leucovorin Isomers
| Pharmacokinetic Parameter | d-Leucovorin | l-Leucovorin | Key Findings |
| Metabolism | Not metabolized | Readily metabolized to l-5-methyltetrahydrofolate (active metabolite) | The differential metabolism highlights the biological inertness of the d-isomer.[2] |
| Elimination | Renal excretion, unchanged | Metabolized and renally excreted | The distinct elimination pathways contribute to the significant difference in half-life.[2] |
| Plasma Half-life | Significantly longer | Shorter | A study in dogs showed the half-life of d-leucovorin to be three times longer than that of l-leucovorin.[2] |
| Effect on l-isomer Pharmacokinetics | No significant effect on Cmax or AUC of active l-folates | N/A | The presence of the d-isomer in the racemic mixture does not appear to alter the systemic exposure of the active l-isomer.[3] |
Table 3: Comparative Interaction with Folate Transporters
| Transporter | Relative Substrate Affinity (l-leucovorin vs. d-leucovorin) | Key Findings |
| Reduced Folate Carrier (RFC/SLC19A1) | l-isomer has an 8-fold higher affinity | l-leucovorin is more efficiently transported into cells via the primary folate transporter.[4] |
| Proton-Coupled Folate Transporter (PCFT/SLC46A1) | l-isomer has a 3.5-fold higher affinity | The higher affinity of the l-isomer for PCFT further contributes to its superior cellular uptake.[4] |
Experimental Protocols
In Vivo Methotrexate Rescue in an Animal Model (Murine)
This protocol outlines a typical experimental design to compare the efficacy of d- and l-leucovorin in rescuing mice from high-dose methotrexate toxicity.
1. Animal Model:
-
Species: BALB/c mice, 6-8 weeks old.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups (n=10 per group):
-
Group 1: Control (saline injection).
-
Group 2: Methotrexate only (e.g., 400 mg/kg, subcutaneous).
-
Group 3: Methotrexate + d,l-leucovorin rescue (e.g., 24 mg/kg, subcutaneous, administered 16, 20, and 24 hours after methotrexate).[5]
-
Group 4: Methotrexate + l-leucovorin rescue (e.g., 12 mg/kg, subcutaneous, administered 16, 20, and 24 hours after methotrexate).[5]
3. Procedure:
-
Day 0: Administer methotrexate or saline to the respective groups.
-
Day 1 (16, 20, and 24 hours post-MTX): Administer the corresponding leucovorin rescue agent or saline.
-
Days 1-7: Monitor animal weight, clinical signs of toxicity (e.g., lethargy, ruffled fur, diarrhea), and survival.
-
Day 7 (or at a predetermined endpoint): Euthanize animals and collect blood for complete blood count (CBC) to assess myelosuppression. Collect tissues (e.g., intestine, bone marrow) for histological analysis of toxicity.
4. Efficacy and Toxicity Assessment:
-
Efficacy: Survival rate, prevention of weight loss, and amelioration of clinical toxicity signs.
-
Toxicity: Hematological parameters (white blood cell count, red blood cell count, platelet count) and histological damage to sensitive tissues.
5. Analytical Methods:
-
Blood samples are analyzed using an automated hematology analyzer.
-
Tissues are fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.
Pharmacokinetic Analysis in Human Volunteers
This protocol describes a study to compare the pharmacokinetic profiles of d,l-leucovorin and l-leucovorin.
1. Study Population:
-
Healthy adult male volunteers (n=8).
2. Study Design:
-
A randomized, crossover study design.
-
Washout period of at least one week between treatments.
3. Drug Administration:
-
Treatment A: Oral administration of 25 mg d,l-leucovorin.[3]
-
Treatment B: Oral administration of 12.5 mg l-leucovorin.[3]
4. Sample Collection:
-
Blood samples are collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
5. Analytical Method:
-
Serum concentrations of l-5-formyltetrahydrofolate, l-5-methyltetrahydrofolate, and total reduced folates are measured using a validated microbiological assay or a stereospecific high-performance liquid chromatography (HPLC) method.[3]
6. Pharmacokinetic Parameter Calculation:
-
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Mandatory Visualizations
References
- 1. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of high-dose methotrexate with leucovorin rescue therapy in the L1210 leukemia and sarcoma 180 murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of experimental results using isolated dextrofolinate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Folinic acid (leucovorin) is a racemic mixture of two stereoisomers: dextrofolinate ((6R)-folinic acid) and levofolinate ((6S)-folinic acid). While levofolinate is the biologically active form that participates in essential metabolic pathways, experimental evidence confirms that dextrofolinate is biologically inert. This guide will cross-validate these findings through a review of in vitro experimental data.
Data Presentation: In Vitro Biological Activity of Folinic Acid Isomers
The following table summarizes the results from key in vitro experiments comparing the biological activity of dextrofolinate and levofolinate.
| Experimental Assay | Dextrofolinate ((6R)-Folinic Acid) | Levofolinate ((6S)-Folinic Acid) | Racemic Folinic Acid (d,l-Leucovorin) | Reference |
| Growth Promotion of Pediococcus Cerevisiae (folate-dependent strain) | No growth promotion | Promoted growth | Promoted growth | [1][2] |
| Rescue from Methotrexate (B535133) (MTX) Cytotoxicity in CCRF-CEM cells | No reversal of MTX toxic effects | Rescued cells from MTX cytotoxicity | Rescued cells from MTX cytotoxicity | [1][2] |
| Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity | No synergistic effect | Enhanced 5-FU cytotoxicity | Enhanced 5-FU cytotoxicity | [1][2] |
Signaling Pathways and Experimental Workflows
Folate Metabolism Pathway
Folinic acid and its active metabolites are crucial for de novo purine (B94841) and thymidylate synthesis, which are essential for DNA replication and cell division. Levofolinate is converted to tetrahydrofolate (THF), the primary one-carbon carrier in the cell. The diagram below illustrates the central role of the active (6S) isomer in this pathway.
Experimental Workflow: Methotrexate Rescue Assay
This workflow outlines a typical in vitro experiment to assess the ability of folinic acid isomers to rescue cells from methotrexate-induced cytotoxicity.
Experimental Protocols
In Vitro Growth Promotion of Pediococcus Cerevisiae
This microbiological assay is a classic method to determine the biological activity of different folate forms.
-
Objective: To assess the ability of dextrofolinate and levofolinate to support the growth of a folate-dependent bacterial strain.
-
Methodology:
-
Pediococcus cerevisiae, a strain that requires folate for growth, is cultured in a folate-deficient medium.
-
The medium is supplemented with varying concentrations of dextrofolinate, levofolinate, or racemic folinic acid.
-
Bacterial growth is measured over time by monitoring the optical density of the cultures.
-
-
Expected Outcome: Only levofolinate and the racemic mixture will support bacterial growth, while dextrofolinate will not.
Methotrexate Rescue Assay in CCRF-CEM Cells
This cell-based assay evaluates the ability of folinic acid isomers to overcome the cytotoxic effects of the dihydrofolate reductase (DHFR) inhibitor, methotrexate.
-
Objective: To compare the efficacy of dextrofolinate and levofolinate in rescuing human leukemia cells from methotrexate-induced cell death.
-
Methodology:
-
CCRF-CEM, a human T-cell acute lymphoblastic leukemia cell line, is cultured in a suitable growth medium.
-
Cells are treated with a cytotoxic concentration of methotrexate (e.g., 10⁻⁷ to 10⁻⁵ M).[1][2]
-
Immediately following methotrexate treatment, cells are supplemented with dextrofolinate, levofolinate, or racemic folinic acid at varying concentrations.
-
Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay.
-
-
Expected Outcome: Levofolinate and the racemic mixture will rescue the cells from methotrexate-induced death in a dose-dependent manner. Dextrofolinate will show no rescue effect.[1][2]
Enhancement of 5-Fluorouracil (5-FU) Cytotoxicity Assay
This assay is designed to determine the ability of folinic acid isomers to potentiate the anticancer activity of 5-FU.
-
Objective: To evaluate the synergistic cytotoxic effect of dextrofolinate and levofolinate in combination with 5-fluorouracil.
-
Methodology:
-
A cancer cell line, such as a colorectal adenocarcinoma line, is cultured.
-
Cells are pre-exposed to dextrofolinate, levofolinate, or racemic folinic acid for a specific duration.
-
Following pre-exposure, cells are treated with 5-fluorouracil.
-
Cell viability is measured to determine the combined cytotoxic effect.
-
-
Expected Outcome: Pre-exposure to levofolinate and the racemic mixture will enhance the cytotoxicity of 5-FU. Dextrofolinate will not produce a synergistic effect.[1][2]
Conclusion
The experimental data from in vitro studies consistently and conclusively demonstrate that dextrofolinate is a biologically inactive stereoisomer of folinic acid. It neither promotes the growth of folate-dependent organisms nor does it rescue cells from the cytotoxic effects of methotrexate. Furthermore, it fails to potentiate the anticancer activity of 5-fluorouracil. In contrast, levofolinate exhibits the full biological activity expected of folinic acid. These findings underscore the critical importance of stereochemistry in pharmacology and provide a clear rationale for the use of the pure, active isomer, levofolinate, in clinical applications to avoid the administration of an inactive substance.
References
A Head-to-Head Battle: d-LV versus l-LV in Potentiating 5-FU Efficacy
A comprehensive comparison of the dextrorotatory and levorotatory isomers of Leucovorin (LV) reveals significant differences in their ability to enhance the anti-cancer effects of 5-Fluorouracil (5-FU). Experimental data from both in vitro studies and a large-scale clinical trial demonstrate the superior efficacy of the biologically active l-isomer (l-LV) over the d-isomer (d-LV) in modulating 5-FU's cytotoxic activity.
This guide provides researchers, scientists, and drug development professionals with a detailed comparison of d-LV and l-LV in potentiating the efficacy of 5-FU, supported by experimental data and protocols.
Executive Summary
Leucovorin is often administered as a racemic mixture (dl-LV) containing both d- and l-isomers. However, only l-LV is the pharmacologically active form that enhances the anti-tumor activity of 5-FU by stabilizing the binding of 5-FU's active metabolite to thymidylate synthase (TS), a key enzyme in DNA synthesis. In vitro studies show that l-LV is significantly more effective than d-LV at potentiating 5-FU's cytotoxicity and inhibiting TS. A phase III clinical trial (GERCOR C96.1) further supports the clinical interchangeability of l-LV and dl-LV at appropriate doses, suggesting the d-isomer contributes minimally to the therapeutic effect.
Data Presentation
In Vitro Efficacy and Transport
| Parameter | l-LV | d-LV | dl-LV | Reference |
| 5-FU Efficacy Enhancement (Colon Cancer Cell Lines) | 2-fold enhancement | Ineffective | Intermediate enhancement | [1][2] |
| Thymidylate Synthase (TS) Inhibition Enhancement with 5-FU | Enhanced | Partially | Enhanced | [1][2] |
| Substrate Affinity for Reduced Folate Carrier (RFC/SLC19A1) | 8-fold higher affinity than d-LV | - | - | [1][2] |
| Substrate Affinity for Proton Coupled Folate Transporter (PCFT/SLC46A1) | 3.5-fold higher affinity than d-LV | - | - | [1][2] |
Clinical Efficacy and Safety (GERCOR C96.1 Trial)
| Outcome | l-LV (100 mg/m²) + 5-FU | dl-LV (200 mg/m²) + 5-FU | p-value | Reference |
| Number of Patients | 519 (60%) | 357 (40%) | - | [3] |
| Grade 3/4 Toxicity | 20% | 17% | Not statistically different | [3] |
| Disease-Free Survival (DFS) | 66.7% | 67.2% | 0.78 | [3] |
| Overall Survival (OS) | 78.2% | 74.5% | 0.078 | [3] |
Signaling Pathway and Experimental Workflows
Caption: Mechanism of 5-FU potentiation by l-Leucovorin.
Caption: GERCOR C96.1 clinical trial workflow.
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Colon cancer cell lines.
-
Method: Cells are seeded in 96-well plates and allowed to adhere. They are then exposed to varying concentrations of 5-FU in the presence or absence of d-LV, l-LV, or dl-LV for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the MTT or WST-8 assay, which measures mitochondrial activity as an indicator of cell proliferation. The concentration of 5-FU that inhibits cell growth by 50% (IC50) is calculated for each condition.
Folate Transporter Affinity Assay
-
Method: The substrate affinity of d-LV and l-LV for the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT) is determined using radioactive substrates. [³H]-methotrexate or another radiolabeled folate analog is used to measure competitive binding in cells expressing these transporters. The concentration of d-LV or l-LV required to inhibit 50% of the radiolabeled substrate binding (IC50) is determined, and from this, the inhibition constant (Ki) is calculated to represent the affinity of each isomer for the transporter.
In Situ Thymidylate Synthase (TS) Activity Assay
-
Principle: This assay measures the activity of TS within intact cells by monitoring the conversion of [5-³H]deoxyuridine to thymidylate and the subsequent release of ³H into the intracellular water.
-
Protocol:
-
Cells are pre-incubated with 5-FU in the presence or absence of d-LV, l-LV, or dl-LV.
-
[5-³H]deoxyuridine is added to the culture medium.
-
After a defined incubation period, the reaction is stopped, and the cells are harvested.
-
The amount of ³H released into the aqueous fraction is measured by liquid scintillation counting and is proportional to the TS activity.
-
GERCOR C96.1 Clinical Trial Protocol
-
Study Design: A randomized, 2x2 factorial, phase III clinical trial.[2][4]
-
Patient Population: 905 patients with stage II or III colon cancer.[2][4]
-
Treatment Arms:
-
Regimen: Patients were randomized to receive either a monthly regimen of 5-FU and leucovorin or a bimonthly LV5FU2 regimen.[2][4]
-
Leucovorin Form: Within each regimen, individual centers chose to administer either l-leucovorin (100 mg/m²) or dl-leucovorin (200 mg/m²).[3]
-
Duration: Patients were also randomized to receive treatment for either 24 or 36 weeks.[2][4]
-
-
Endpoints:
-
Statistical Analysis: The primary analysis compared DFS between the two treatment regimens and the two treatment durations. A secondary analysis compared the efficacy and safety of l-LV versus dl-LV.[3]
Conclusion
The available evidence strongly indicates that l-leucovorin is the active isomer responsible for potentiating the anti-cancer effects of 5-FU. In vitro studies demonstrate its superior ability to enhance 5-FU cytotoxicity and inhibit thymidylate synthase compared to the inactive d-isomer. The GERCOR C96.1 clinical trial provides in vivo evidence that l-LV at half the dose of the racemic mixture (dl-LV) provides equivalent efficacy and a similar safety profile in the adjuvant treatment of colon cancer. These findings have important implications for clinical practice and drug development, suggesting that the use of the pure l-isomer may be a more refined and efficient approach to 5-FU-based chemotherapy.
References
- 1. benchchem.com [benchchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Phase III study comparing a semimonthly with a monthly regimen of fluorouracil and leucovorin as adjuvant treatment for stage II and III colon cancer patients: final results of GERCOR C96.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Transport Affinity of d-Levofloxacin and l-Levofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative and qualitative comparison of the transport affinity for the enantiomers of ofloxacin: d-Levofloxacin (d-LV) and l-Levofloxacin (l-LV), the latter being the therapeutically active form. Understanding the stereoselective transport of these molecules is crucial for elucidating their pharmacokinetic profiles and optimizing drug delivery.
Quantitative Data Summary
While direct comparative studies quantifying the binding affinity (K_m) or inhibitory concentration (IC50) of both d-LV and l-LV with the same transporter are limited, the available data suggests stereoselective differences in their transport. The following table summarizes key quantitative findings from various in vitro studies.
| Enantiomer | Experimental System | Transporter/Process | Parameter | Value | Citation |
| l-Levofloxacin (l-LV) | Caco-2 cells | Apical uptake | K_m | 9.3 mM | |
| l-Levofloxacin (l-LV) | Xenopus oocytes expressing OATP1A2 | OATP1A2-mediated uptake | K_m | 136 µM | |
| l-Levofloxacin (l-LV) | MDCKII-MDRI cells | P-glycoprotein (P-gp) inhibition | IC50 | 1644 µM | |
| l-Levofloxacin (l-LV) | LLC-PK1 cells | Basal-to-apical permeation | Permeability Ratio (B-A/A-B) | 1.6 | |
| d-Levofloxacin (d-LV) | LLC-PK1 cells | Basal-to-apical permeation | Permeability Ratio (B-A/A-B) | ~1.0 |
Key Findings on Stereoselective Transport
Evidence points towards the stereoselective transport of levofloxacin (B1675101) enantiomers. A study utilizing LLC-PK1 cell monolayers, a model for the renal proximal tubule, demonstrated a significant difference in the transport of d-LV and l-LV. The basal-to-apical permeation of l-LV was 1.6-fold greater than its apical-to-basal permeation, indicating active secretion. In contrast, the permeation of d-LV was nearly identical in both directions, suggesting a lack of carrier-mediated secretion for this enantiomer. This secretory process for l-LV was inhibited by organic cations, implicating the involvement of an organic cation transporter.
In Caco-2 cells, a model for the intestinal epithelium, the uptake of l-LV was found to be a saturable process with a Michaelis constant (K_m) of 9.3 mM. This indicates the involvement of a carrier-mediated transport system.
Furthermore, studies with the organic anion transporting polypeptide OATP1A2 expressed in Xenopus oocytes showed that l-LV is a substrate of this transporter with a K_m of 136 µM. Interestingly, this study noted that the transport was not stereoselective, although d-LV was not explicitly tested. l-Levofloxacin has also been identified as an inhibitor of the efflux transporter P-glycoprotein (P-gp), with an IC50 value of 1644 µM.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols for the key experiments cited.
Caco-2 Cell Permeability Assay
This assay is widely used to predict intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The transport buffer is added to both the apical (AP) and basolateral (BL) chambers, and the cells are equilibrated.
-
The test compound (d-LV or l-LV) is added to the donor chamber (either AP for absorption studies or BL for efflux studies).
-
Samples are collected from the receiver chamber at specified time points.
-
-
Quantification: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The apparent permeability coefficient (P_app) is calculated for both the A-to-B and B-to-A directions. An efflux ratio (P_app(B-A) / P_app(A-B)) greater than 2 is indicative of active efflux. For uptake studies, kinetic parameters like K_m and V_max are determined by measuring the uptake at various substrate concentrations.
LLC-PK1 Cell Transporter Assay
This assay is often used to study renal drug transport.
-
Cell Culture: LLC-PK1 cells, or a stable transfectant expressing a specific transporter (e.g., an organic cation transporter), are cultured on permeable supports until a confluent monolayer is formed.
-
Monolayer Integrity: Similar to the Caco-2 assay, monolayer integrity is confirmed by TEER measurement and the use of a paracellular marker.
-
Transport Experiment: The protocol is analogous to the Caco-2 permeability assay, with the test compound added to either the apical or basolateral side to assess directional transport.
-
Quantification and Data Analysis: The concentration of the compound is measured in the receiver chamber over time, and permeability coefficients are calculated.
Visualizations
Experimental Workflow for Cell Monolayer Permeability Assay
Caption: Overview of transporters involved in levofloxacin disposition.
Assessing the Antitumor Effect of Calcium Dextrofolinate Alone: A Comparative Analysis
Initial searches for studies on the antitumor effect of Calcium dextrofolinate as a monotherapy did not yield direct evidence of its use or efficacy in this capacity. The available research primarily focuses on its stereoisomer, Calcium levofolinate, which is the pharmacologically active form of folinic acid. Dextrofolinate is the inactive dextrorotary isomer. Therefore, this guide will focus on the role of the active isomer, levofolinate, in cancer therapy, drawing comparisons with related compounds based on existing literature.
Calcium levofolinate is a crucial component of many chemotherapy regimens, where it is used to enhance the efficacy of fluoropyrimidines like 5-fluorouracil (B62378) (5-FU) or as a rescue agent for antifolate toxicity.
Comparison with Alternatives: Calcium Levofolinate vs. Sodium Levofolinate
A key area of investigation is the comparison between different salt formulations of levofolinate, particularly calcium and sodium salts, in combination with 5-FU.
Table 1: Comparison of Calcium Levofolinate and Sodium Levofolinate in Combination with 5-FU
| Feature | Calcium Levofolinate | Sodium Levofolinate | Source |
| Administration | Sequential 2-hour infusion followed by 5-FU.[1] | Can be administered simultaneously with 5-FU in a single pump.[1] | [1] |
| Drug Preparation Time | Longer, requiring a separate bag.[1] | Shorter, as it can be mixed with 5-FU.[1] | [1] |
| Antitumor Activity with 5-FU | Additive effect.[2] | Synergistic antitumor activity in vitro.[1][2] | [1][2] |
| Toxicity Profile | Similar to Sodium Levofolinate.[1][3] | Similar to Calcium Levofolinate.[1][3] | [1][3] |
| Solubility | Lower, can lead to precipitation if mixed with 5-FU.[2] | Higher, allowing for co-administration.[1][2] | [1][2] |
Mechanism of Action: The Role of Levofolinate in 5-FU Therapy
Levofolinate itself does not have a direct cytotoxic effect. Its primary role is to potentiate the antitumor activity of 5-fluorouracil. The active metabolite of levofolinate, 5,10-methylenetetrahydrofolate, stabilizes the binding of 5-FU's active metabolite (FdUMP) to the enzyme thymidylate synthase. This enhanced inhibition of thymidylate synthase leads to a depletion of thymidine, a necessary component for DNA synthesis and repair, ultimately inducing cell death in rapidly dividing cancer cells.
Below is a diagram illustrating the synergistic action of Levofolinate and 5-Fluorouracil.
Caption: Synergistic action of Levofolinate and 5-FU.
Experimental Protocols
The provided search results are primarily clinical observational studies, and as such, they do not detail specific in-vitro experimental protocols. However, a general workflow for the clinical administration of Calcium Levofolinate in the FOLFIRI regimen can be outlined.
Clinical Workflow: FOLFIRI Regimen with Calcium Levofolinate
The following diagram illustrates the typical sequential administration process for Calcium Levofolinate and 5-FU in a clinical setting.
Caption: Clinical workflow for Calcium Levofolinate administration.
In contrast, the workflow for Sodium Levofolinate is simplified due to its higher solubility, allowing for co-administration with 5-FU in a single infusion pump.[1] This reduces preparation and administration time.[1]
Conclusion
While there is no evidence to support the use of this compound alone as an antitumor agent, its active isomer, Calcium levofolinate, plays a well-established and critical role in potentiating the effects of chemotherapy agents like 5-fluorouracil. The choice between Calcium and Sodium levofolinate may be influenced by factors such as preparation time and ease of administration, with studies indicating a similar safety profile for both.[1][3] Future research could further explore the clinical implications of the synergistic versus additive effects observed with Sodium and Calcium levofolinate, respectively.
References
- 1. Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major innovations and clinical applications of disodium-levofolinate: a review of available preclinical and clinical data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Racemic dl-Leucovorin Versus Pure l-Leucovorin in Clinical Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between racemic dl-leucovorin and its pharmacologically active stereoisomer, pure l-leucovorin (levoleucovorin). This analysis is supported by experimental data to delineate the nuances in their pharmacokinetic profiles, clinical efficacy, and safety.
Leucovorin, a reduced form of folic acid, is a critical adjuvant in cancer chemotherapy. It is primarily used in two distinct contexts: as a rescue agent to mitigate the toxic effects of high-dose methotrexate (B535133) (HDMTX) and to potentiate the cytotoxic activity of fluorouracil (5-FU).[1][2] Commercially, leucovorin has been available as a racemic mixture of its two diastereoisomers: the pharmacologically active l-isomer ((6S)-5-formyl-tetrahydrofolate) and the inactive d-isomer ((6R)-5-formyl-tetrahydrofolate).[3] The recognition of the differential activity of these isomers led to the development of l-leucovorin, a formulation containing solely the active moiety.[3] This guide delves into a comparative analysis of these two formulations.
At a Glance: Key Differences and Equivalencies
| Feature | Racemic dl-Leucovorin | Pure l-Leucovorin (Levoleucovorin) |
| Composition | 50% d-isomer, 50% l-isomer | 100% l-isomer |
| Pharmacological Activity | Only the l-isomer is active.[4] | Fully active.[4] |
| Clinical Equivalence | Established | Administered at half the dose of the racemic mixture for equivalent effect.[4][5] |
| Pharmacokinetics of Active Moiety | Generally similar to pure l-leucovorin, though some studies suggest potential for interference by the d-isomer at high doses.[5][6] | The d-isomer is absent, eliminating any potential for interference.[5] |
| Clinical Efficacy | Equivalent to pure l-leucovorin when dose-adjusted.[7][8][9] | Equivalent to racemic dl-leucovorin.[7][8][9] |
| Safety Profile | Similar to pure l-leucovorin.[7][9] | Similar to racemic dl-leucovorin.[7][9] |
Quantitative Data Summary
Pharmacokinetic Parameters
A comparative study in healthy volunteers administered 25 mg of dl-leucovorin and 12.5 mg of l-leucovorin orally showed no significant differences in the serum concentrations of the active folate fractions.[6] The pharmacokinetic data for both formulations were consistent, with nearly complete first-pass metabolism to the active metabolite, l-5-methyltetrahydrofolate.[6]
| Parameter | Racemic dl-Leucovorin (25 mg) | Pure l-Leucovorin (12.5 mg) |
| Active Folate Fractions in Serum | No significant difference | No significant difference |
| AUC (Area Under the Curve) | No significant difference | No significant difference |
| Cmax (Maximum Concentration) | No significant difference | No significant difference |
| Clearance | No significant difference | No significant difference |
| Volume of Distribution | No significant difference | No significant difference |
Data from a study in eight healthy volunteers.[6] It is important to note that the d-isomer from the racemic mixture has a longer half-life and is cleared more slowly than the l-isomer.[10]
Clinical Efficacy in Advanced Colorectal Cancer
Randomized phase III clinical trials have demonstrated comparable efficacy between dl-leucovorin and l-leucovorin when used in combination with 5-fluorouracil (B62378) for the treatment of advanced colorectal cancer.[7][8][11]
| Outcome | Racemic dl-Leucovorin + 5-FU | Pure l-Leucovorin + 5-FU | p-value |
| Overall Response Rate | 25% | 32% | 0.25 |
| Median Survival Time | 14.5 months | 15.0 months | 0.28 |
| Overall Survival at 1 Year | 58.3% | 60.6% | 0.72 |
| Probability of Survival at 2 Years | 15.3% | 23% | 0.16 |
Data from a randomized phase III study.[9]
Experimental Protocols
In Vitro Methotrexate Rescue Assay
A common method to assess the efficacy of leucovorin formulations in rescuing cells from methotrexate-induced cytotoxicity involves the use of a human leukemic cell line, such as CCRF-CEM.[5][12]
-
Cell Culture: CCRF-CEM cells are cultured in a suitable medium.
-
Methotrexate Exposure: The cells are exposed to varying concentrations of methotrexate (e.g., 10⁻⁷ to 10⁻⁵ M) to induce cytotoxicity.[5]
-
Rescue: The methotrexate-exposed cells are then treated with different concentrations of racemic dl-leucovorin, pure l-leucovorin, or the d-isomer.[5][12]
-
Viability Assessment: Cell viability is measured after a defined incubation period using a standard assay, such as MTT or trypan blue exclusion, to determine the concentration of each leucovorin formulation required to rescue the cells from methotrexate toxicity.[12]
In Vitro 5-Fluorouracil Potentiation Assay
The ability of leucovorin to enhance the cytotoxic effects of 5-fluorouracil is also evaluated using cancer cell lines.[5][13]
-
Cell Culture: A relevant cancer cell line, such as a colon cancer cell line, is cultured.[13]
-
Pre-exposure to Leucovorin: The cells are pre-exposed to racemic dl-leucovorin, pure l-leucovorin, or the d-isomer.[5]
-
5-FU Treatment: The cells are then treated with 5-fluorouracil.[5]
-
Cytotoxicity Measurement: The enhancement of 5-FU-induced cytotoxicity is determined by measuring cell viability.[5][13]
Microbiological Assay
The biological activity of the leucovorin isomers can be assessed using a microbiological assay with a leucovorin-dependent bacterial strain, such as Pediococcus Cerevisiae.[5][14]
-
Bacterial Culture: A culture of Pediococcus Cerevisiae is prepared in a leucovorin-deficient medium.
-
Addition of Leucovorin Forms: The bacterial cultures are supplemented with racemic dl-leucovorin, pure l-leucovorin, or the d-isomer.[5][14]
-
Growth Measurement: Bacterial growth is measured, typically by monitoring turbidity, to determine the ability of each form to support growth. The active l-isomer and the racemic mixture will support growth, while the inactive d-isomer will not.[5][14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Folate Metabolism and Methotrexate Action.
Caption: Mechanism of 5-Fluorouracil Potentiation by l-Leucovorin.
Caption: Experimental Workflow for Comparing Leucovorin Formulations.
Conclusion
For drug development professionals, the story of leucovorin underscores the importance of stereoisomerism in pharmacology. The development of l-leucovorin represents a refinement in therapy, offering the same clinical benefit with a more precisely defined active agent. The choice between the two formulations in a clinical or research setting may ultimately be guided by factors such as cost and availability, as their clinical performance is comparable.[3][8]
References
- 1. bccancer.bc.ca [bccancer.bc.ca]
- 2. cancercareontario.ca [cancercareontario.ca]
- 3. benchchem.com [benchchem.com]
- 4. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacokinetic comparison of leucovorin and levoleucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Levoleucovorin as replacement for leucovorin in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is levoleucovorin an alternative to racemic leucovorin? A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Comparative effect of 6S, 6R and 6RS leucovorin on methotrexate rescue and on modulation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity [frontiersin.org]
- 14. Pharmacokinetics and in vitro studies of l-leucovorin. Comparison with the d and d,l-leucovorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lack of interference by the unnatural isomer of 5-formyltetrahydrofolate with the effects of the natural isomer in leucovorin preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Leucovorin Fails to Protect Against Antifolate Cytotoxicity: A Comparative Analysis
A comprehensive review of experimental data underscores the inability of the d-isomer of Leucovorin (d-LV) to mitigate the cytotoxic effects of antifolate chemotherapeutic agents. In stark contrast, the l-isomer (l-LV) effectively rescues cells, a crucial intervention in high-dose antifolate cancer therapy. This guide provides a comparative analysis of the differential activities of leucovorin isomers, supported by experimental data, detailed protocols, and pathway visualizations.
Leucovorin (LV), also known as folinic acid, is commonly administered as a racemic mixture (dl-LV) to ameliorate the toxic side effects of antifolate drugs like methotrexate (B535133) (MTX) on healthy tissues.[1][2] However, the protective effect is exclusively attributed to the l-isomer (l-leucovorin), the biologically active form.[3][4] The d-isomer (d-leucovorin) is considered pharmacologically inert and does not contribute to the rescue effect.[4] This guide delves into the experimental evidence that validates the lack of protection by d-LV against antifolate-induced cytotoxicity.
Comparative Efficacy of Leucovorin Isomers in Antifolate Rescue
Experimental studies consistently demonstrate that l-LV is potent in rescuing cells from antifolate toxicity, whereas d-LV is largely ineffective.[5] This difference is primarily attributed to the stereospecificity of cellular uptake and metabolism.
Table 1: Comparative Activity of Leucovorin Isomers
| Parameter | l-Leucovorin (l-LV) | d-Leucovorin (d-LV) | (6R,S)-Leucovorin (dl-LV) | Reference(s) |
| Antifolate Rescue Efficacy | High | Ineffective | Moderate (activity due to l-LV content) | [5] |
| Affinity for Reduced Folate Carrier (RFC) | High (8-fold higher than d-LV) | Low | Intermediate | [5] |
| Affinity for Proton-Coupled Folate Transporter (PCFT) | High (3.5-fold higher than d-LV) | Low | Intermediate | [5] |
| Metabolism to Active Folates | Readily metabolized | Not metabolized | Only the l-isomer is metabolized | [6] |
| Plasma Half-life | ~32 minutes | ~451 minutes | l-isomer: ~32 min; d-isomer: ~451 min | [6] |
Mechanism of Action: A Tale of Two Isomers
Antifolate drugs such as methotrexate inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway responsible for regenerating tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and amino acids.[1][7] Leucovorin circumvents this blockade by providing a reduced folate source downstream of DHFR.[7][8]
The differential activity of l-LV and d-LV stems from their interaction with cellular machinery. L-LV is recognized and actively transported into cells by folate transporters like the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[5] Once inside the cell, it is readily converted into other active folate cofactors, such as 5,10-methylenetetrahydrofolate, which are necessary for DNA synthesis and repair, thereby rescuing the cell from the effects of the antifolate.[5]
Conversely, d-LV exhibits significantly lower affinity for these transporters, leading to inefficient cellular uptake.[5] Furthermore, d-LV is not a substrate for the enzymes in the folate metabolic pathway and therefore cannot be converted into active cofactors.[6] Its longer plasma half-life is a result of its slow renal excretion and lack of metabolic clearance.[6]
Caption: Antifolate action and leucovorin rescue pathway.
Experimental Protocols
The validation of d-LV's inefficacy is typically conducted through in vitro cytotoxicity assays.
Protocol: Antifolate Cytotoxicity and Leucovorin Rescue Assay
-
Cell Culture: Cancer cell lines (e.g., MCF-7, L1210) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9][10]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.[11]
-
Drug Treatment:
-
Cells are exposed to a range of concentrations of an antifolate drug (e.g., methotrexate).
-
For rescue experiments, cells are co-treated with the antifolate and varying concentrations of d-LV, l-LV, or dl-LV.[5]
-
Control groups include untreated cells and cells treated with each leucovorin isomer alone.
-
-
Incubation: The treated cells are incubated for a period that allows for multiple cell cycles (e.g., 72 hours).[5]
-
Viability Assessment (MTT Assay):
-
After incubation, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[11]
-
Cells are incubated for 2-4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).[11]
-
The absorbance of the resulting solution is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
-
-
Data Analysis: Cell viability is calculated as a percentage relative to the untreated control. The concentration of the antifolate that inhibits cell growth by 50% (IC50) is determined for each rescue condition. A lack of shift in the IC50 value in the presence of d-LV indicates its inability to provide protection.
Caption: Experimental workflow for cytotoxicity rescue assay.
Conclusion
The evidence overwhelmingly indicates that d-leucovorin is ineffective at protecting cells from the cytotoxic effects of antifolate chemotherapeutic agents. This lack of activity is rooted in its poor affinity for cellular folate transporters and its inability to be metabolized into active folate cofactors. In contrast, l-leucovorin is the sole active isomer responsible for the rescue effect observed with racemic leucovorin preparations. These findings have significant clinical implications, supporting the use of the purified l-isomer (levoleucovorin) to provide a more precise and efficient rescue from high-dose antifolate therapy, thereby avoiding the administration of an inactive and unnecessary isomer.[3][13]
References
- 1. Folate - Wikipedia [en.wikipedia.org]
- 2. Leucovorin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Substitution of l-leucovorin for d,l-leucovorin in the rescue from high-dose methotrexate treatment in patients with osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The role of l-leucovorin uptake and metabolism in the modulation of 5-fluorouracil efficacy and antifolate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of the diastereoisomers of leucovorin after intravenous and oral administration to normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Changes in intracellular folate metabolism during high-dose methotrexate and Leucovorin rescue therapy in children with acute lymphoblastic leukemia | PLOS One [journals.plos.org]
- 9. Mechanism of leucovorin reversal of methotrexate cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of folic acid on the antiproliferative efficiency of doxorubicin, camptothecin and methyl methanesulfonate in MCF-7 cells by mRNA endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. l-folinic acid versus d,l-folinic acid in rescue of high-dose methotrexate therapy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Leucovorin Salt Formulations for Researchers and Drug Development Professionals
Introduction: Leucovorin, a 5-formyl derivative of tetrahydrofolic acid, is a critical supportive care agent in cancer chemotherapy. It is employed as a rescue agent to mitigate the toxic effects of high-dose methotrexate (B535133) and as a biochemical modulator to enhance the cytotoxic efficacy of 5-fluorouracil (B62378) (5-FU). Commercially, leucovorin is available in different forms, primarily as the racemic mixture (d,l-leucovorin) and as the pharmacologically active pure l-isomer, levoleucovorin (B1675110). Furthermore, these are formulated as different salts, most commonly calcium and sodium salts, which possess distinct physicochemical properties impacting their formulation, stability, and clinical administration. This guide provides a side-by-side comparison of these formulations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: The Folate Pathway
Leucovorin's therapeutic action is rooted in its role within the folate metabolic pathway. Unlike folic acid, leucovorin does not require reduction by the enzyme dihydrofolate reductase (DHFR) to be converted into its active co-factor forms. This allows it to bypass the metabolic block induced by DHFR inhibitors like methotrexate, thereby replenishing the tetrahydrofolate pool necessary for DNA and RNA synthesis in healthy cells. When co-administered with 5-FU, a leucovorin metabolite, 5,10-methylenetetrahydrofolate, stabilizes the binding of the 5-FU metabolite (FdUMP) to thymidylate synthase, enhancing the inhibition of DNA synthesis in tumor cells.[1][2]
Physicochemical Properties of Leucovorin Salt Formulations
The choice of salt form for leucovorin has significant implications for its solubility and stability, which in turn affects its formulation and clinical use. The most common salt is calcium leucovorin, but sodium leucovorin offers distinct advantages.
| Property | Leucovorin Calcium | Leucovorin Sodium | Levoleucovorin Calcium |
| Appearance | Yellowish-white to yellow, odorless powder.[3] | Data not widely available, but expected to be a solid. | A levo isoform of leucovorin calcium.[4] |
| Solubility in Water | Very soluble.[3] A specific source notes ≥15.04 mg/mL with gentle warming.[5] | High solubility.[6][7] A drug database lists it as 1.06 mg/mL.[6] | Data not widely available, but expected to be similar to the racemic calcium salt. |
| pH of Solution | 6.5 to 8.5 for injection.[8] | The pH of an injection formulation is adjusted to 7.8 to 8.1.[4] | Data not widely available. |
| Stability | Reconstituted solution is stable for 7 days.[8] Increased degradation below pH 6.[8] | Stable when given in continuous infusion with 5-FU, unlike the calcium salt.[6][7] | A stability-indicating HPLC method has been developed for its injection form.[5] |
Comparative Performance Data
The primary distinction in leucovorin formulations lies in the use of the racemic mixture versus the pure active isomer, levoleucovorin, and the choice of the counter-ion (calcium vs. sodium).
Racemic Leucovorin vs. Levoleucovorin
Levoleucovorin contains only the pharmacologically active (6S)-isomer of leucovorin, whereas racemic leucovorin is a 50:50 mixture of the (6S)- and inactive (6R)-isomers. Clinical and pharmacokinetic studies have demonstrated that levoleucovorin is as effective as racemic leucovorin but at half the dose.[8] The inactive d-isomer in racemic leucovorin does not appear to significantly interfere with the pharmacokinetics of the active l-isomer.[9]
| Parameter | Racemic Leucovorin (d,l-Leucovorin) | Levoleucovorin (l-Leucovorin) |
| Composition | 50% (6S)-isomer (active), 50% (6R)-isomer (inactive).[8] | 100% (6S)-isomer (active).[8] |
| Relative Dose for Equivalence | Standard dose. | Half the standard dose of racemic leucovorin.[8][9] |
| Clinical Efficacy | Established efficacy in methotrexate rescue and 5-FU modulation. | Demonstrated to be as effective as racemic leucovorin in response, toxicity, and survival in Phase 3 trials.[8] |
| Pharmacokinetics (Oral) | Bioavailability is dose-dependent (97% at 25 mg, 37% at 100 mg).[1] | Pharmacokinetic profiles of the active folate fractions are comparable to racemic leucovorin when administered at half the dose.[9] |
| Terminal Half-life (Total Folates) | Approximately 6.2 hours. | Similar to racemic leucovorin.[9] |
Calcium vs. Sodium Salts
The sodium salt of leucovorin offers a significant formulation advantage due to its higher solubility compared to the calcium salt.[6][7] This property is particularly beneficial in combination with 5-FU, as it allows for co-infusion in a single pump without the risk of precipitation, which can occur with the calcium salt.
A randomized phase II clinical trial comparing leucovorin calcium and leucovorin sodium in metastatic colorectal cancer patients found that both were effective and had comparable safety profiles.[6][7] Notably, the study reported a significantly longer median overall survival in the leucovorin sodium arm (22.9 months vs. 11.9 months, p=0.02).[6][7]
| Feature | Leucovorin Calcium | Leucovorin Sodium |
| Solubility & Formulation | Lower solubility can lead to precipitation when mixed with 5-FU. | Higher solubility allows for co-infusion with 5-FU in a single pump, simplifying administration.[6][7] |
| Clinical Administration | Requires sequential administration with 5-FU to avoid precipitation. | Can be administered concomitantly with 5-FU. |
| Efficacy (in one Phase II trial) | Overall response rate of 55%.[6][7] | Overall response rate of 61%.[6][7] |
| Overall Survival (in one Phase II trial) | Median of 11.9 months.[6][7] | Median of 22.9 months.[6][7] |
| Safety | Grade 3 adverse events in 64% of patients in one study.[6][7] | Grade 3 adverse events in 46% of patients in the same study.[6][7] |
Experimental Protocols
Accurate comparison and quality control of leucovorin formulations rely on robust analytical methods. The following are summaries of key experimental protocols.
Stability-Indicating HPLC Method for Levoleucovorin Calcium
This method is designed to separate and quantify levoleucovorin from its process-related impurities and degradation products.
-
Objective: To determine the stability of levoleucovorin calcium by quantifying the active pharmaceutical ingredient and any impurities or degradants.[5]
-
Instrumentation: A reverse-phase high-performance liquid chromatography (RP-HPLC) system with a UV detector.[5]
-
Chromatographic Conditions: [5]
-
Column: ACE C18 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: A mixture of Potassium Phosphate Triabasic and Tetrabutylammonium hydrogen sulfate (B86663) in water (pH 6.8), mixed with Methanol (90:10 v/v).
-
Mobile Phase B: Methanol.
-
Elution: Gradient elution.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
-
-
Procedure: Solutions of the levoleucovorin calcium injection are prepared and may be subjected to stress conditions (acid, base, oxidation, heat, light) to force degradation. The stressed and unstressed samples are then injected into the HPLC system. The resulting chromatograms are used to resolve the levoleucovorin peak from any other peaks.
-
Validation: The method is validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness.[5]
Dissolution Test for Leucovorin Calcium Tablets
This test is used to measure the rate at which the active ingredient dissolves from the tablet form.
-
Objective: To ensure that the drug dissolves from the tablet in an appropriate manner, which is critical for its bioavailability.
-
Methodology (as per USP):
-
Apparatus: USP Apparatus 2 (Paddle).
-
Medium: 900 mL of water.
-
Rotation Speed: 50 rpm.
-
Time: 30 minutes.
-
Procedure: The amount of dissolved leucovorin is determined by UV absorbance at approximately 284 nm, comparing the test solution to a standard solution of USP Leucovorin Calcium Reference Standard.
-
Tolerance: Not less than 75% (Q) of the labeled amount of leucovorin must be dissolved in 30 minutes.
-
Pharmacokinetic Study Protocol
These studies are designed to understand the absorption, distribution, metabolism, and excretion of the different leucovorin formulations.
-
Objective: To compare the pharmacokinetic profiles of different leucovorin formulations (e.g., racemic vs. levoleucovorin, oral vs. intravenous).
-
Study Design: Typically a randomized, crossover study in healthy volunteers.[9]
-
Procedure:
-
Subjects receive a single dose of the leucovorin formulation.
-
Blood samples are collected at predetermined time points.
-
Plasma concentrations of leucovorin and its major metabolite, 5-methyltetrahydrofolate (5-MTHF), are measured using a validated analytical method (e.g., HPLC or a microbiological assay).[9]
-
A "washout" period is observed before the subject crosses over to the other formulation.[9]
-
-
Data Analysis: Noncompartmental methods are used to calculate key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t1/2).[9]
Conclusion
The selection of a leucovorin formulation has important implications for both drug development and clinical practice.
-
Levoleucovorin is the more refined formulation, offering the same efficacy as racemic leucovorin at half the dose, which can be advantageous in reducing the overall drug load for the patient.
-
The sodium salt of leucovorin presents a significant practical advantage over the more common calcium salt due to its higher solubility. This allows for co-infusion with 5-FU, simplifying drug administration protocols and potentially improving patient convenience and safety by eliminating the risk of precipitation.
For researchers and drug developers, understanding these differences is crucial for designing new formulations, planning clinical trials, and optimizing therapeutic regimens. The choice between these formulations will depend on the specific clinical context, regulatory considerations, and the desired product characteristics.
References
- 1. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Levoleucovorin Calcium | C20H21CaN7O7 | CID 135500522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. Folinic acid - Wikipedia [en.wikipedia.org]
- 9. Prospective Observational Study Comparing Calcium and Sodium Levofolinate in Combination with 5‐Fluorouracil in the FOLFIRI Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Is Calcium dextrofolinate a suitable placebo in folate studies?
A comprehensive analysis of the suitability of Calcium dextrofolinate as a placebo in folate supplementation studies, supported by experimental data and detailed protocols.
In the rigorous landscape of clinical research, the choice of an appropriate placebo is paramount to the validity and interpretability of study outcomes. This is particularly critical in nutritional studies, where the placebo must be inert and devoid of any biological activity that could confound the results. For researchers investigating the effects of folate supplementation, identifying a suitable placebo that is structurally similar to the active compound yet metabolically inactive presents a significant challenge. This guide provides a detailed comparison of this compound as a potential placebo candidate against other alternatives used in folate research, supported by experimental evidence.
The Challenge of a Folate Placebo
Folic acid and its derivatives are essential B vitamins crucial for numerous metabolic processes, including DNA synthesis and repair. The active forms of folate, such as l-5-methyltetrahydrofolate (L-5-MTHF), are biologically active. An ideal placebo in folate studies should not interfere with folate metabolism or exert any independent physiological effects.
This compound: A Biologically Inactive Stereoisomer
Folinic acid (leucovorin) exists as a racemic mixture of two stereoisomers: the biologically active l-form (levofolinate) and the d-form (dextrofolinate). Emerging evidence strongly suggests that the d-isomer, this compound, is biologically inert, making it a prime candidate for a placebo in folate research.
Evidence of Inertness:
-
Lack of Metabolic Conversion: Unlike the l-isomer, which is readily converted to the metabolically active 5-methyltetrahydrofolate (5-MTHF), the d-isomer is not metabolized to active folates in the body.
-
Cellular Inactivity: In vitro studies have demonstrated that dextrofolinate is unable to rescue cells from the cytotoxic effects of methotrexate, a folate antagonist. This indicates its inability to participate in essential folate-dependent biochemical pathways.
-
Animal Studies: Research in folate-depleted rats has shown that the unnatural stereoisomer of 5-formyltetrahydrofolate (corresponding to dextrofolinate) did not support growth, further confirming its lack of biological activity.
Pharmacokinetic Profile: Why Dextrofolinate Differs
The pharmacokinetic properties of the d- and l-isomers of folinic acid are markedly different, providing a strong rationale for the use of this compound as a placebo.
| Pharmacokinetic Parameter | Levofolinate (l-isomer) | Dextrofolinate (d-isomer) | Implication for Placebo Suitability |
| Absorption | Well-absorbed orally. | Poorly absorbed orally. | Low systemic exposure minimizes potential for any unforeseen biological effects. |
| Metabolism | Rapidly converted to 5-MTHF. | Not metabolized to active folates. | Does not interfere with the metabolic pathways under investigation. |
| Plasma Half-life | Short (approximately 30-60 minutes). | Significantly longer (approximately 450 minutes). | Its persistence in plasma without metabolic conversion underscores its inertness. |
| Excretion | Metabolites are excreted. | Slowly excreted unchanged in the urine. | Demonstrates a lack of interaction with metabolic and clearance pathways. |
Comparison with Other Placebo Alternatives
In many folate supplementation trials, the composition of the placebo is often not explicitly detailed, frequently described as a "matching tablet" or containing common excipients like starch or microcrystalline cellulose. While these are generally considered inert, this compound offers a distinct advantage.
| Placebo Alternative | Advantages | Disadvantages |
| Common Excipients (e.g., starch, cellulose) | Inexpensive and widely available. | May not perfectly match the physical properties (e.g., taste, appearance) of the active supplement. |
| Multivitamin without Folate | Can control for the effects of other micronutrients. | The presence of other vitamins could potentially influence metabolic pathways related to folate. |
| This compound | Structurally very similar to the active compound, allowing for effective blinding. Biologically and metabolically inert. | May be more expensive and less readily available than common excipients. |
Experimental Protocols
To assess the biological activity of folate compounds and the inertness of a placebo, several key experiments are typically employed.
Cellular Rescue Assay from Methotrexate Toxicity
Objective: To determine the ability of a folate compound to rescue cells from the cytotoxic effects of the folate antagonist, methotrexate.
Methodology:
-
Culture a suitable cell line (e.g., L1210 murine leukemia cells) in a folate-deficient medium.
-
Expose the cells to a cytotoxic concentration of methotrexate.
-
In parallel experiments, supplement the medium with varying concentrations of the test compound (e.g., levofolinate, dextrofolinate, or placebo).
-
After a defined incubation period, assess cell viability using a standard method (e.g., MTT assay or trypan blue exclusion).
-
Expected Outcome for an Inert Placebo: The placebo, like dextrofolinate, should show no ability to rescue cells from methotrexate-induced cell death.
In Vivo Growth Promotion in Folate-Depleted Animals
Objective: To evaluate the ability of a folate compound to support growth in a folate-deficient animal model.
Methodology:
-
Induce folate deficiency in a cohort of laboratory animals (e.g., rats) by feeding them a folate-deficient diet.
-
Divide the animals into groups and supplement their diets with the active folate compound, the potential placebo (this compound), or a standard placebo.
-
Monitor animal growth (body weight) and relevant biochemical markers of folate status (e.g., serum and red blood cell folate levels) over a specified period.
-
Expected Outcome for an Inert Placebo: Animals receiving the inert placebo should exhibit no improvement in growth or folate status compared to the negative control group.
Stereospecific Pharmacokinetic Analysis in Humans
Objective: To characterize the absorption, metabolism, and excretion of the different stereoisomers of folinic acid.
Methodology:
-
Administer a single oral or intravenous dose of racemic folinic acid to healthy human volunteers.
-
Collect serial blood and urine samples over a 24-hour period.
-
Analyze the samples using a validated stereospecific analytical method (e.g., chiral High-Performance Liquid Chromatography) to quantify the concentrations of levofolinate, dextrofolinate, and their metabolites.
-
Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, and clearance) for each isomer.
-
Expected Outcome for an Inert Placebo: The d-isomer (dextrofolinate) will show poor absorption, no conversion to active metabolites, and slow renal excretion of the unchanged compound.
Visualizing the Rationale: Signaling Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the folate metabolic pathway and a typical experimental workflow for assessing a placebo's inertness.
Caption: Simplified folate metabolism pathway.
Caption: Experimental workflow for placebo evaluation.
Conclusion
Based on the available scientific evidence, This compound presents a highly suitable and scientifically sound placebo for use in folate supplementation studies. Its biological inertness, confirmed through in vitro and in vivo experiments, and its distinct pharmacokinetic profile, characterized by poor absorption and lack of metabolic conversion to active folate forms, ensure that it will not interfere with the study's primary endpoints. While the use of common excipients as placebos is acceptable, the structural similarity of this compound to the active compound offers a superior method for maintaining the blind in randomized controlled trials, thereby enhancing the scientific rigor and validity of the research. For researchers aiming for the highest standard of placebo control in folate studies, this compound is an excellent and justifiable choice.
Safety Operating Guide
Navigating the Disposal of Calcium Dextrofolinate: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. For researchers and drug development professionals handling calcium dextrofolinate, a derivative of folic acid, understanding the correct disposal procedures is essential to ensure compliance with regulations and to minimize environmental impact. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, grounded in established safety practices for pharmaceutical waste.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework in the United States. The primary federal agencies involved are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[1][2][3]
The EPA, under the Resource Conservation and Recovery Act (RCRA), sets guidelines for the management of hazardous waste.[1][3][4] It's important to determine if the pharmaceutical waste is classified as hazardous. Many states have their own, often more stringent, regulations that supplement federal laws.[1] In 2019, the EPA enacted Subpart P, which provides specific management standards for hazardous waste pharmaceuticals from healthcare facilities.[2][4] A key provision of Subpart P is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
The DEA is responsible for regulating the disposal of controlled substances to prevent diversion. While this compound is not a controlled substance, it is crucial to be aware of DEA regulations when dealing with a broad range of pharmaceutical waste.
Key Regulatory Considerations
| Regulatory Body | Key Responsibilities and Regulations | Relevant Disposal Guidelines |
| EPA | Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][3] | - Prohibits the sewering of hazardous pharmaceutical waste.[2]- Requires hazardous pharmaceutical waste to be treated at a permitted facility, often through incineration.[2]- Mandates training for all personnel handling hazardous pharmaceutical waste.[2] |
| State Regulations | May have more stringent requirements than federal laws for pharmaceutical waste disposal.[1] | - Researchers should consult their state's environmental protection agency for specific disposal requirements. |
| Institutional Policies | Research institutions and companies have their own environmental health and safety (EHS) protocols. | - Always follow your institution's specific waste disposal procedures and consult with your EHS department. |
Step-by-Step Disposal Procedures for this compound
1. Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are wearing the appropriate PPE. For this compound, this includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
2. Waste Characterization and Segregation
Properly characterizing and segregating waste is the first critical step.
-
Non-Hazardous vs. Hazardous: Based on available Safety Data Sheets (SDS) for similar calcium compounds and folinates, this compound is not typically classified as a hazardous waste.[5][6][7] However, it is crucial to consult the specific SDS for the product you are using and your institution's EHS guidelines to confirm its classification. If the waste is mixed with a hazardous substance, it must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and approved by your EHS department.[5]
3. Disposal of Unused or Expired this compound (Bulk Quantities)
For bulk quantities of expired or unused this compound:
-
Original Container: Whenever possible, leave the chemical in its original container.[5][6]
-
Labeling: Ensure the container is clearly labeled with the chemical name and any associated hazards.
-
Waste Collection: Contact your institution's EHS department to arrange for pickup by a licensed chemical waste disposal contractor.[8]
4. Disposal of Contaminated Materials (Trace Amounts)
For materials with trace contamination of this compound (e.g., weighing papers, gloves, empty containers):
-
Collection: Place these materials in a designated, leak-proof container.
-
Labeling: Label the container as "Trace Chemical Waste" and list the chemical constituents.
-
Disposal Route: Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste. In some cases, and only if explicitly permitted by your institution, these materials may be disposed of in the normal trash if they are properly contained and labeled.[9]
5. Prohibited Disposal Methods
-
Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.[5] This practice is prohibited for many chemicals and is a key tenet of modern laboratory safety and environmental protection.
-
Do Not Mix with Incompatible Waste: Avoid mixing with other waste types to prevent unforeseen chemical reactions.[5]
Decision-Making Workflow for Disposal
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
Caption: Figure 1. Disposal Decision Workflow for this compound
By adhering to these guidelines and consulting with your institution's environmental health and safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. danielshealth.com [danielshealth.com]
- 4. epa.gov [epa.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fermion.fi [fermion.fi]
- 8. benchchem.com [benchchem.com]
- 9. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
